Product packaging for 3,5-Dichloro-4-methylpyridine(Cat. No.:CAS No. 100868-46-0)

3,5-Dichloro-4-methylpyridine

Cat. No.: B009390
CAS No.: 100868-46-0
M. Wt: 162.01 g/mol
InChI Key: YBHYECGRNFZJPC-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methylpyridine is a useful research compound. Its molecular formula is C6H5Cl2N and its molecular weight is 162.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl2N B009390 3,5-Dichloro-4-methylpyridine CAS No. 100868-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHYECGRNFZJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449543
Record name 3,5-Dichloro-4-picoline
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Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100868-46-0
Record name 3,5-Dichloro-4-methylpyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-picoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-4-methylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dichloro-4-methylpyridine. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. The document details the compound's structure, physical and chemical characteristics, synthesis protocols, and its role as an intermediate in the synthesis of agrochemicals and pharmaceuticals. A key highlight of this guide is the exploration of the potential involvement of substituted pyridines in biological signaling pathways, specifically the neuregulin-1/ErbB4 pathway, offering insights for future research and drug design.

Chemical and Physical Properties

This compound, also known as 3,5-Dichloro-4-picoline, is a halogenated pyridine derivative. Its core structure consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a methyl group at position 4.

PropertyValueSource(s)
Molecular Formula C₆H₅Cl₂N[1]
Molecular Weight 162.01 g/mol [1]
CAS Number 100868-46-0[1]
Appearance Off-white to brown crystalline powder[2]
Melting Point 49 °C[3]
Boiling Point 125-127 °C @ 74 Torr[3]
Density (Predicted) 1.319 ± 0.06 g/cm³[3]
Solubility Limited solubility in water. Soluble in methanol.[4][5]
Purity ≥ 97% (GC)[2]
Storage 0-8°C[2]

Spectroscopic Data

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show two signals: a singlet for the methyl protons and a singlet for the two equivalent aromatic protons on the pyridine ring.

  • Methyl Protons (C4-CH₃): Expected around δ 2.3-2.5 ppm.

  • Aromatic Protons (C2-H, C6-H): Expected around δ 8.3-8.5 ppm.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show four distinct signals corresponding to the different carbon environments in the molecule.

  • Methyl Carbon (C4-CH₃): Expected around δ 18-22 ppm.

  • C4: Expected around δ 140-145 ppm.

  • C3, C5: Expected around δ 130-135 ppm.

  • C2, C6: Expected around δ 150-155 ppm.

2.3. FT-IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic peaks for C-H, C=N, and C-Cl bonds.

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹

  • C-Cl stretching: ~600-800 cm⁻¹

Synthesis of this compound

A common method for the synthesis of this compound involves the directed ortho-lithiation of 3,5-dichloropyridine followed by methylation.[3]

3.1. Experimental Protocol [3]

Materials:

  • 3,5-Dichloropyridine

  • Diisopropylamine

  • Dry Tetrahydrofuran (THF)

  • n-Butyl lithium (n-BuLi) in hexane

  • Iodomethane

  • Diethyl ether

  • Water

  • Sodium sulphate

Procedure:

  • Dissolve diisopropylamine (500 mmol) in dry THF (500 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -10°C using an appropriate cooling bath.

  • Add n-butyl lithium (525 mmol) dropwise to the stirred solution, maintaining the temperature at -10°C.

  • After the addition is complete, stir the solution for 30 minutes at -10°C.

  • Cool the reaction mixture to -20°C.

  • In a separate flask, dissolve 3,5-dichloropyridine (450 mmol) in THF (200 mL).

  • Add the 3,5-dichloropyridine solution dropwise to the reaction mixture, maintaining the temperature at -20°C.

  • Stir the solution at -10°C for 30 minutes.

  • Cool the reaction mixture to -70°C.

  • In a separate flask, dissolve iodomethane (1.6 mol) in THF (100 mL).

  • Add the iodomethane solution dropwise to the reaction mixture at -70°C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by the slow addition of water (100 mL).

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulphate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from aqueous ethanol, followed by a second recrystallization from hexane to yield this compound as a white solid.

3.2. Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product A Diisopropylamine in dry THF D Lithiation (-10°C to -20°C) A->D B n-Butyl Lithium B->D C 3,5-Dichloropyridine in THF C->D E Methylation with Iodomethane (-70°C) D->E F Quenching (Water) E->F G Extraction (Diethyl Ether) F->G H Drying (Sodium Sulphate) G->H I Evaporation H->I J Recrystallization (Aqueous Ethanol, Hexane) I->J K 3,5-Dichloro-4- methylpyridine J->K Neuregulin_ErbB4_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibitor Potential Inhibition NRG1 Neuregulin-1 (NRG1) ErbB4 ErbB4 Receptor NRG1->ErbB4 Binds ErbB2 ErbB2 Receptor ErbB4->ErbB2 PI3K PI3K ErbB4->PI3K Activates MAPK MAPK ErbB4->MAPK Activates PLCg PLCγ ErbB4->PLCg Activates Akt Akt PI3K->Akt Gene Gene Expression Akt->Gene MAPK->Gene PKC PKC PLCg->PKC PKC->Gene Neurite Neurite Outgrowth Gene->Neurite Plasticity Synaptic Plasticity Gene->Plasticity Inhibitor Substituted Pyridine (e.g., this compound -based compounds) Inhibitor->ErbB4 Inhibits

References

An In-Depth Technical Guide to 3,5-Dichloro-4-methylpyridine (CAS No. 100868-46-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-dichloro-4-methylpyridine, a pivotal heterocyclic intermediate with the CAS number 100868-46-0. This document consolidates essential information for researchers, scientists, and professionals in drug development and agrochemical synthesis. It covers the physicochemical properties, a detailed experimental protocol for its synthesis, and its significant applications as a versatile building block in the creation of complex bioactive molecules. The information is presented to facilitate its use in laboratory and industrial settings, emphasizing its reactivity and potential for developing novel compounds.

Introduction

This compound, also known as 3,5-dichloro-4-picoline, is a chlorinated pyridine derivative that serves as a crucial intermediate in organic synthesis.[1][2] Its unique molecular structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl group, imparts specific reactivity that makes it a valuable precursor in the synthesis of a wide range of specialty chemicals.[2] This guide aims to provide an in-depth technical resource on this compound, focusing on its synthesis, properties, and applications in the pharmaceutical and agrochemical industries.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 100868-46-0[4]
Molecular Formula C₆H₅Cl₂N[2][4]
Molecular Weight 162.02 g/mol [2]
Appearance Off-white to brown crystalline powder[2]
Melting Point 49 °C[5]
Boiling Point 125-127 °C @ 74 Torr[5]
Density 1.319 ± 0.06 g/cm³ (Predicted)[5]
Flash Point 95.8 ± 11.5 °C[5]
Solubility Limited solubility in water.[1]
XLogP3 2.5[4]
IUPAC Name This compound[4]
InChIKey YBHYECGRNFZJPC-UHFFFAOYSA-N[4]
SMILES CC1=C(C=NC=C1Cl)Cl[4]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A detailed experimental protocol is provided below, based on established synthetic routes.[5]

Experimental Protocol

Reaction: Preparation of this compound.[5]

Reagents:

  • Diisopropylamine

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 N in hexane)

  • 3,5-Dichloropyridine

  • Iodomethane

  • Water

  • Diethyl ether

  • Sodium sulfate

  • Aqueous ethanol

  • Hexane

Procedure:

  • Dissolve diisopropylamine (70 mL, 500 mmol) in dry tetrahydrofuran (500 mL).

  • Cool the solution to -10°C.

  • Add n-butyllithium (2.5 N in hexane, 210 mL, 525 mmol) dropwise while stirring.

  • After 30 minutes, cool the solution to -20°C.

  • Add a solution of 3,5-dichloropyridine (66.6 g, 450 mmol) in tetrahydrofuran (200 mL) dropwise.

  • Stir the solution at -10°C for 30 minutes.

  • Cool the reaction mixture to -70°C.

  • Add a solution of iodomethane (50 mL, 1.6 mol) in tetrahydrofuran (100 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water (100 mL).

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and dry over sodium sulfate (5 g).

  • Evaporate the solvent to dryness.

  • Crystallize the crude product twice from aqueous ethanol and then from hexane to yield this compound as a white solid (49.9 g, 306 mmol, 68% yield).[5]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification reagents Diisopropylamine in dry THF cooling1 Cool to -10°C reagents->cooling1 nBuLi Add n-BuLi cooling1->nBuLi cooling2 Cool to -20°C nBuLi->cooling2 dichloropyridine Add 3,5-Dichloropyridine cooling2->dichloropyridine stir1 Stir at -10°C dichloropyridine->stir1 cooling3 Cool to -70°C stir1->cooling3 iodomethane Add Iodomethane cooling3->iodomethane warmup Warm to RT iodomethane->warmup quench Quench with Water warmup->quench extraction Extract with Diethyl Ether quench->extraction dry Dry over Na2SO4 extraction->dry evaporate Evaporate Solvent dry->evaporate crystallize Crystallize from Aqueous Ethanol/Hexane evaporate->crystallize product This compound crystallize->product

Synthesis Workflow for this compound

Applications in Research and Development

This compound is a versatile building block primarily utilized in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its reactivity, governed by the electron-withdrawing nature of the chlorine atoms and the pyridine ring, allows for various chemical transformations, making it an attractive starting material for creating complex molecules with desired biological activities.[2]

Agrochemical Synthesis

This compound is a key intermediate in the development of various herbicides, fungicides, and pesticides.[1][3] The chlorinated pyridine moiety is a common feature in many effective agrochemicals, contributing to their targeted action against pests and weeds.[2] The presence of the chlorine atoms and the methyl group on the pyridine ring allows for selective chemical modifications to fine-tune the biological activity and spectrum of the final products.

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as a scaffold for the synthesis of new drug candidates.[1][3] The pyridine ring is a common structural motif in many biologically active compounds. The dichloro- and methyl-substituents provide handles for further chemical elaboration, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties of potential new drugs. While specific drugs directly synthesized from this starting material are not widely documented in publicly available literature, its structural motifs are present in various bioactive molecules, highlighting its potential in medicinal chemistry.

Logical Relationship Diagram: Role as a Chemical Intermediate

LogicalRelationship cluster_agro Agrochemical Synthesis cluster_pharma Pharmaceutical Synthesis start This compound (CAS: 100868-46-0) herb Herbicides start->herb Versatile Intermediate fung Fungicides start->fung pest Pesticides start->pest drug Drug Candidates start->drug bio Bioactive Molecules start->bio

Role of this compound as a versatile intermediate.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

Hazard Statements:

  • H315: Causes skin irritation.[5]

  • May be harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

It is crucial to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. Its well-defined physicochemical properties and established synthetic route make it a readily accessible building block for the synthesis of a diverse range of complex molecules. This technical guide provides essential information for researchers and developers, highlighting the potential of this compound in the ongoing quest for novel and effective agrochemicals and pharmaceuticals. Further research into the derivatization of this compound is likely to yield new compounds with significant biological activities.

References

Technical Guide: Physical Properties of 3,5-Dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methylpyridine is a halogenated aromatic heterocyclic organic compound. It serves as a crucial intermediate and building block in the synthesis of a variety of agrochemicals and pharmaceuticals.[1] Its chemical structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl group, imparts specific reactivity and properties that are leveraged in the development of new chemical entities. This document provides a comprehensive overview of the known physical properties of this compound, along with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties
PropertyValueSource
Chemical Name This compound[2]
Synonyms 3,5-Dichloro-4-picoline[2]
CAS Number 100868-46-0[2][3]
Molecular Formula C₆H₅Cl₂N[2][3]
Molecular Weight 162.01 g/mol [2]
Appearance Off-white to brown crystalline powder
Melting Point 49 °C
Boiling Point 125-127 °C at 74 Torr
Density (Predicted) 1.319 ± 0.06 g/cm³
Flash Point 95.8 ± 11.5 °C
Refractive Index 1.547
Computed Properties
PropertyValueSource
XLogP3 2.5[2]
Topological Polar Surface Area 12.9 Ų[2]
Heavy Atom Count 9
Exact Mass 160.9799046 Da[2]
Monoisotopic Mass 160.9799046 Da[2]

Spectral Data

  • Mass Spectrometry (GC-MS): A spectrum is available which can be used to confirm the molecular weight and fragmentation pattern of the molecule.[2]

For novel batches of this compound, it is recommended that researchers acquire ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity.

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely crushed into a powder.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

  • Reporting: The melting point is reported as the range T₁ - T₂.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Crush Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly C->D E Observe Melting D->E F Record T1 and T2 E->F G Report Melting Range F->G

Workflow for Melting Point Determination.
Boiling Point Determination (at Reduced Pressure)

As this compound has a relatively high boiling point, determination at reduced pressure is advisable to prevent decomposition.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of molten this compound is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus Assembly: The test tube is attached to a thermometer and placed in a heating bath within a vacuum distillation apparatus.

  • Pressure Reduction: The apparatus is evacuated to the desired pressure (e.g., 74 Torr).

  • Heating: The heating bath is warmed gently. A stream of bubbles will emerge from the capillary tube.

  • Observation: The heat is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result A Place Sample in Test Tube B Invert Capillary A->B C Assemble Vacuum Apparatus B->C D Reduce Pressure C->D E Heat Gently D->E F Observe Bubbles E->F G Cool and Observe F->G H Record Temperature G->H I Report Boiling Point and Pressure H->I

Workflow for Boiling Point Determination.
Solubility Determination

The solubility of this compound in various solvents is a key parameter for its use in reactions and formulations. A general qualitative and quantitative procedure is described below.

Methodology:

  • Solvent Selection: A range of standard laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

  • Qualitative Assessment: To a test tube containing a small, known amount of this compound (e.g., 10 mg), the solvent is added dropwise with agitation. The visual dissolution is noted.

  • Quantitative Measurement (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is filtered to remove undissolved solid.

    • The concentration of the solute in the filtrate is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Solubility_Determination cluster_quant Quantitative Steps A Select Solvents B Qualitative Test A->B C Quantitative Measurement (Shake-Flask) A->C D Add Excess Solid to Solvent C->D E Agitate to Equilibrium D->E F Filter Solution E->F G Analyze Filtrate Concentration F->G

Logical Flow for Solubility Determination.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2]

Conclusion

This technical guide provides a summary of the key physical properties of this compound and outlines the standard experimental procedures for their determination. The data and protocols presented are intended to support researchers and scientists in the safe and effective use of this compound in their research and development activities.

References

3,5-Dichloro-4-methylpyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 3,5-Dichloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides core information regarding the chemical compound this compound, also known as 3,5-Dichloro-4-picoline. The primary focus of this guide is to present its fundamental molecular properties.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for any experimental design, synthesis, or analysis involving this compound.

PropertyValue
Molecular Formula C6H5Cl2N[1][2][3]
Molecular Weight 162.02 g/mol [1][2]
Monoisotopic Mass 160.9799046 Da[3][4]
CAS Number 100868-46-0[1][2][3]

Compound Identification

A visual representation of the key identifiers for this compound is provided below to facilitate quick reference.

compound_identification cluster_properties Key Properties compound This compound formula Formula: C6H5Cl2N compound->formula mw MW: 162.02 g/mol compound->mw cas CAS: 100868-46-0 compound->cas

Key Identifiers for this compound

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound can be found in the chemical literature. One common method involves the reaction of 3,5-dichloropyridine with an appropriate methylating agent. A generalized workflow for such a synthesis is outlined below.

synthesis_workflow start Start: Reactants step1 Dissolve 3,5-dichloropyridine in an appropriate solvent (e.g., THF) start->step1 step2 Cool the solution to a low temperature (e.g., -78°C) step1->step2 step3 Add a strong base (e.g., LDA) to deprotonate the pyridine ring step2->step3 step4 Introduce a methylating agent (e.g., methyl iodide) step3->step4 step5 Quench the reaction step4->step5 step6 Purify the product (e.g., chromatography, recrystallization) step5->step6 end End: this compound step6->end

Generalized Synthesis Workflow

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dichlorinated Pyridine Derivatives with the Molecular Formula C₆H₅Cl₂N

Abstract

The molecular formula C₆H₅Cl₂N encompasses a variety of pyridine derivatives with significant potential in medicinal chemistry and materials science. This technical guide provides a detailed overview of the nomenclature, physicochemical properties, and synthetic methodologies for key isomers of this formula. The primary focus is on dichloromethylpyridines and chloromethyl-chloropyridines, which are important building blocks in the synthesis of pharmaceuticals and agrochemicals. This document offers structured data, detailed experimental protocols, and visual workflows to facilitate further research and development in this area.

IUPAC Nomenclature and Structural Isomers

The molecular formula C₆H₅Cl₂N for a pyridine derivative can represent several structural isomers. The most common classes are dichloromethylpyridines and chloromethyl-chloropyridines.

  • Dichloromethylpyridines : In these isomers, a methyl group attached to the pyridine ring is dichlorinated. Examples include:

    • 2-(Dichloromethyl)pyridine[1]

    • 3-(Dichloromethyl)pyridine[2]

  • Chloromethyl-chloropyridines : These isomers have one chlorine atom substituting the pyridine ring and a chloromethyl group. An example is:

    • 2-Chloro-5-(chloromethyl)pyridine[3]

It is important to note that dichloropyridines have the formula C₅H₃Cl₂N and dichloroanilines, while having the formula C₆H₅Cl₂N, are not pyridine derivatives[4][5][6].

Physicochemical Properties

A summary of the key physicochemical properties of selected C₆H₅Cl₂N pyridine derivatives is presented below. This data is essential for designing experimental conditions and for understanding the pharmacokinetic and pharmacodynamic profiles of these compounds.

Property2-(Dichloromethyl)pyridine3-(Dichloromethyl)pyridine2-Chloro-5-(chloromethyl)pyridine
IUPAC Name 2-(dichloromethyl)pyridine[1]3-(dichloromethyl)pyridine[2]2-chloro-5-(chloromethyl)pyridine[3]
CAS Number 4377-35-9[1]3099-51-2[2]70258-18-3[3]
Molecular Formula C₆H₅Cl₂N[1]C₆H₅Cl₂N[2]C₆H₅Cl₂N[3]
Molecular Weight 162.01 g/mol 162.01 g/mol [2]162.02 g/mol
SMILES C1=CC=NC(=C1)C(Cl)Cl[1]C1=CC(=CN=C1)C(Cl)Cl[2]C1=CC(=NC=C1CCl)Cl[3]

Experimental Protocols

Detailed methodologies for the synthesis of these compounds are crucial for their application in research and development. Below are examples of synthetic protocols for dichloromethylpyridine isomers.

Synthesis of 3-(Dichloromethyl)pyridine

A method for the synthesis of 3-dichloromethylpyridine involves the reaction of pyridine with carbon tetrachloride and methanol in the presence of a catalyst.

  • Reactants : Pyridine, Carbon Tetrachloride (CCl₄), Methanol (MeOH)

  • Catalyst : Ferrous (II) bromide (FeBr₂)

  • Reaction Conditions :

    • The molar ratio of [FeBr₂]:[pyridine]:[CCl₄]:[methanol] is 1:100:200:200.

    • The reaction is carried out at a temperature of 140°C for 6 hours.

  • Yield : The reported yield of 3-dichloromethylpyridine is 35%, with a reaction selectivity of 95-100% and a pyridine conversion of 36-40%[7].

Another approach to synthesize 3-dichloromethylpyridine is through the chlorination of 3-pyridinaldehyde using phosphorus pentachloride (PCl₅) in the presence of pyridine, which yields approximately 38% of the final product[7].

Synthesis of 2,6-Dichloromethylpyridine Hydrochloride

A multi-step synthesis for 2,6-dichloromethylpyridine hydrochloride starting from 2,6-lutidine has been described.

  • Step 1: Oxidation of 2,6-Lutidine

    • 2,6-lutidine is oxidized using potassium permanganate in water at 75-80°C to produce 2,6-pyridinedicarboxylic acid[8][9].

  • Step 2: Esterification

    • The resulting 2,6-pyridinedicarboxylic acid is reacted with methanol under acidic conditions to form 2,6-pyridinedicarboxylic acid dimethyl ester[9].

  • Step 3: Reduction

    • The dimethyl ester is then reduced to 2,6-pyridinedimethanol[9].

  • Step 4: Chlorination

    • Finally, 2,6-pyridinedimethanol is reacted with thionyl chloride to yield the desired product, 2,6-dichloromethylpyridine hydrochloride[9].

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic pathways described above.

Synthesis_of_3_Dichloromethylpyridine Pyridine Pyridine Reaction Reaction Vessel 140°C, 6h Pyridine->Reaction CCl4 Carbon Tetrachloride CCl4->Reaction MeOH Methanol MeOH->Reaction FeBr2 FeBr₂ (catalyst) FeBr2->Reaction Product 3-(Dichloromethyl)pyridine Reaction->Product Yield: 35% Synthesis_of_2_6_Dichloromethylpyridine_Hydrochloride Start 2,6-Lutidine Step1 Oxidation (KMnO₄, H₂O, 75-80°C) Start->Step1 Intermediate1 2,6-Pyridinedicarboxylic Acid Step1->Intermediate1 Step2 Esterification (Methanol, Acid) Intermediate1->Step2 Intermediate2 2,6-Pyridinedicarboxylic Acid Dimethyl Ester Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 2,6-Pyridinedimethanol Step3->Intermediate3 Step4 Chlorination (SOCl₂) Intermediate3->Step4 Product 2,6-Dichloromethylpyridine Hydrochloride Step4->Product

References

The Versatile Chiral Building Block: A Technical Guide to 3,5-Dichloro-4-methylpyridine in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methylpyridine, a halogenated pyridine derivative, has emerged as a crucial and versatile building block in modern chemical research. Its unique structural features, including the reactive chlorine atoms at the 3 and 5 positions and the methyl group at the 4 position, make it an attractive starting material for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth overview of the potential applications of this compound in research, with a focus on its utility in the development of novel agrochemicals and pharmaceuticals. Detailed experimental protocols, quantitative data, and visualizations of key chemical transformations and biological pathways are presented to facilitate its use in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₆H₅Cl₂N[1]
Molecular Weight 162.02 g/mol [1]
Appearance Off-white to brown crystalline powder
Melting Point 49 °C
Boiling Point 125-127 °C @ 74 Torr
CAS Number 100868-46-0[1]

Synthesis of this compound

A reliable method for the laboratory-scale synthesis of this compound has been reported, proceeding via a directed ortho-metalation strategy.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-Dichloropyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodomethane

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Aqueous ethanol

  • Hexane

  • Sodium sulphate

Procedure:

  • Dissolve diisopropylamine (1.05 eq.) in anhydrous THF.

  • Cool the solution to -10 °C.

  • Add n-butyllithium (1.1 eq.) dropwise while maintaining the temperature at -10 °C.

  • Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -10 °C.

  • Cool the solution to -20 °C.

  • Add a solution of 3,5-dichloropyridine (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction mixture at -10 °C for 30 minutes.

  • Cool the solution to -70 °C.

  • Add a solution of iodomethane (3.5 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and dry over sodium sulphate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from aqueous ethanol, followed by recrystallization from hexane to yield this compound as a white solid.

Yield: 68%

Applications in Agrochemical Research

The dichlorinated pyridine core of this compound is a common motif in a variety of herbicides and fungicides.[2] The chlorine atoms provide sites for further functionalization, allowing for the synthesis of diverse libraries of compounds for biological screening.

Synthesis of Pyrazole-Containing Herbicides

A notable application of a dichloromethylpyridine derivative is in the synthesis of novel pyrazole compounds exhibiting herbicidal activity. While the specific example utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine, the synthetic strategy can be adapted for this compound. The general approach involves a Suzuki coupling reaction to introduce an aryl group, followed by nucleophilic substitution with a pyrazole moiety.

A series of novel pyrazole derivatives containing a phenylpyridine moiety were synthesized and evaluated for their herbicidal activities. Several of these compounds exhibited moderate to good herbicidal activity against various weed species in post-emergence treatments.[3]

Herbicidal Activity of Phenylpyridine Pyrazole Derivatives [3]

CompoundWeed SpeciesInhibition (%) at 150 g a.i./ha (Post-emergence)
6a Setaria viridis50
6c Setaria viridis50
6e Digitaria sanguinalis40
7a Abutilon theophrasti60
7e Digitaria sanguinalis55

Note: The compound numbers are as referenced in the original publication.

Mode of Action: Synthetic Auxins

Many pyridine-based herbicides act as synthetic auxins.[4] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, which ultimately results in the death of the target weed. These synthetic auxins bind to auxin receptors, primarily TIR1/AFB F-box proteins, which then recruit Aux/IAA transcriptional repressors for degradation via the ubiquitin-proteasome pathway. This degradation releases auxin response factors (ARFs), which in turn activate the expression of auxin-responsive genes, leading to the observed herbicidal effects.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., Pyridine Herbicide) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits ARF Auxin Response Factor (ARF) Aux_IAA->ARF inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome ubiquitination & degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Growth_Response Uncontrolled Growth (Herbicidal Effect) Auxin_Genes->Growth_Response leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Applications in Pharmaceutical Research

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The reactivity of the chloro-substituents in this compound allows for the introduction of various pharmacophores, making it a valuable starting point for drug discovery programs.

Synthesis of Functionalized Pyridines via Nucleophilic Aromatic Substitution

The chlorine atoms of this compound are susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates. This reactivity is key to building molecular complexity and exploring structure-activity relationships. The substitution typically occurs preferentially at the 2- and 6-positions of the pyridine ring due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the Meisenheimer intermediate.[5]

SNAr_Reaction Start This compound Intermediate Meisenheimer Intermediate Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product Substituted Pyridine HCl HCl Base Base Intermediate->Product Loss of Cl-

Caption: General workflow for nucleophilic aromatic substitution.

Potential as a Scaffold for Kinase Inhibitors

Pyridine-based scaffolds are prevalent in the design of kinase inhibitors. The geometry of the pyridine ring allows for the appropriate positioning of substituents to interact with the ATP-binding pocket of various kinases. While specific examples starting directly from this compound are not extensively documented in publicly available literature, its potential as a scaffold for kinase inhibitors is significant given the established role of substituted pyridines in this area.

Applications in Material Science

While less explored than its applications in life sciences, the di-functional nature of this compound makes it a potential monomer for the synthesis of novel polymers.

Pyridine-Based Polymers

Pyridine-containing polymers have garnered interest due to their unique electronic and optical properties.[6] The nitrogen atom in the pyridine ring can be protonated or coordinated to metal ions, allowing for the tuning of the polymer's properties. The synthesis of polymers from dichloropyridine monomers can be achieved through various cross-coupling reactions, such as Suzuki or Stille couplings, to create conjugated polymer backbones. These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and as components in conductive materials.[7]

Polymer_Synthesis Dichloropyridine This compound Polymer Pyridine-Containing Polymer Dichloropyridine->Polymer Polymerization Comonomer Comonomer (e.g., Diboronic acid) Comonomer->Polymer Catalyst Palladium Catalyst Catalyst->Polymer catalyzes

Caption: Conceptual workflow for pyridine-based polymer synthesis.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate with significant potential in diverse areas of chemical research. Its applications in the synthesis of novel herbicides and as a scaffold for pharmaceutical drug discovery are particularly noteworthy. The reactivity of its chlorine atoms through nucleophilic aromatic substitution and cross-coupling reactions provides a facile entry into a wide range of functionalized pyridine derivatives. Further exploration of this building block, particularly in the realm of material science, is warranted and holds the promise of yielding new materials with valuable properties. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this compound in their own research endeavors.

References

Role as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (S)-3-(Boc-amino)pyrrolidine: A Chiral Building Block in Modern Organic Synthesis

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the use of chiral building blocks is fundamental to the construction of complex, enantiomerically pure molecules.[1][2] Among these, (S)-3-(tert-butoxycarbonyl-amino)pyrrolidine, hereafter referred to as (S)-Boc-3-aminopyrrolidine, has emerged as a highly versatile and valuable intermediate. Its structure, which features a five-membered pyrrolidine ring, a primary amine, and a Boc-protected secondary amine, provides a unique scaffold for introducing chirality and diverse functionalities into target molecules.[3]

This bifunctional nature allows for selective chemical manipulation.[1] The Boc group serves as a reliable protecting group for the ring's nitrogen, enabling reactions to be directed specifically at the primary amino group.[3] Subsequently, the Boc group can be removed under mild acidic conditions to reveal the secondary amine for further functionalization. This controlled reactivity makes it an indispensable tool for chemists, particularly in the development of pharmaceuticals for neurological disorders, inflammatory conditions, and infectious diseases.[2] This technical guide details the synthesis, applications, and key experimental protocols involving (S)-Boc-3-aminopyrrolidine, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Synthesis of (S)-Boc-3-aminopyrrolidine

The efficient synthesis of enantiomerically pure (S)-Boc-3-aminopyrrolidine is critical for its application. Several synthetic routes have been developed, ranging from classical multi-step syntheses to innovative one-pot photoenzymatic methods.

A common and reliable method involves a two-step process starting from a chiral precursor, such as (S)-(-)-1-benzyl-3-aminopyrrolidine. The primary amine is first protected with a Boc group, followed by the removal of the benzyl group via catalytic hydrogenation. This route consistently produces the desired product in high yield and purity.[4]

More recently, a one-pot photoenzymatic process has been reported, offering a more environmentally friendly and operationally simple workflow.[5] This method combines a photochemical oxyfunctionalization of pyrrolidine to form N-Boc-3-pyrrolidinone, followed by a stereoselective enzymatic transamination to yield the final chiral product with excellent conversion and enantiomeric excess.[5]

G cluster_0 Classical Two-Step Synthesis cluster_1 One-Pot Photoenzymatic Synthesis start (S)-(-)-1-Benzyl-3-aminopyrrolidine inter (S)-1-Benzyl-3-(Boc-amino)pyrrolidine start->inter Boc Anhydride, Triethylamine, THF end (S)-3-(Boc-amino)pyrrolidine inter->end H2, 10% Pd/C, Ethanol start2 Pyrrolidine inter2 N-Boc-3-pyrrolidinone start2->inter2 1. Photo-oxyfunctionalization 2. In situ N-protection end2 (S)-3-(Boc-amino)pyrrolidine inter2->end2 Biocatalytic Transamination (Amine Transaminase) G center (S)-3-Aminopyrrolidine (Deprotected Scaffold) prod Amide Derivatives center->prod Amide Coupling prod2 N-Alkylated Derivatives center->prod2 Reductive Amination prod3 Urea / Sulfonamide Derivatives center->prod3 Nucleophilic Addition / Substitution sub Acyl Halide / Carboxylic Acid sub->center sub2 Aldehyde / Ketone + Reducing Agent sub2->center sub3 Isocyanate / Sulfonyl Chloride sub3->center G receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream Activation response Cell Survival, Proliferation, Growth downstream->response inhibitor Inhibitor (Aminopyrrolidine Derivative) inhibitor->pi3k Inhibition

References

The Strategic Role of 3,5-Dichloro-4-methylpyridine in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-4-methylpyridine, a halogenated pyridine derivative, serves as a pivotal intermediate in the synthesis of a range of high-value active pharmaceutical ingredients (APIs). Its unique structural features, including the reactive chlorine substituents and the methyl group, allow for versatile chemical modifications, making it a valuable building block in the construction of complex drug molecules. This technical guide provides an in-depth analysis of the synthesis of this compound and its application in the manufacturing of key pharmaceuticals, with a focus on proton pump inhibitors and antiretroviral agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to support researchers and professionals in drug development.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. The introduction of halogen atoms and alkyl groups onto the pyridine ring provides strategic handles for further chemical transformations. This compound (also known as 3,5-Dichloro-4-picoline) is a prime example of such a functionalized intermediate, offering multiple reaction sites for the construction of complex molecular architectures.[1][2] Its primary utility lies in its role as a precursor to more elaborate pyridine intermediates used in the synthesis of blockbuster drugs such as the proton pump inhibitor Omeprazole and the anti-HIV agent Nevirapine.[3][4][5]

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this intermediate.

PropertyValueReference
Molecular Formula C6H5Cl2N[3][6]
Molecular Weight 162.01 g/mol [3][6]
CAS Number 100868-46-0[1][3]
Melting Point 49 °C[7]
Boiling Point 125-127 °C @ 74 Torr[7]
Density 1.319 ± 0.06 g/cm³ (Predicted)[7]
XLogP3 2.5[3][6]
Purity ≥ 97% (GC)[1]

Synthesis of this compound

The efficient synthesis of this compound is a critical first step in its utilization as a pharmaceutical intermediate. A common and effective laboratory-scale synthesis involves the directed ortho-metalation of 3,5-dichloropyridine followed by methylation.

Experimental Protocol: Synthesis from 3,5-Dichloropyridine

This protocol describes the synthesis of this compound via lithiation and subsequent methylation of 3,5-dichloropyridine.

Materials:

  • Diisopropylamine

  • Dry Tetrahydrofuran (THF)

  • n-Butyl lithium (2.5 N in hexane)

  • 3,5-Dichloropyridine

  • Iodomethane

  • Water

  • Diethyl ether

  • Sodium sulphate

  • Ethanol

  • Hexane

Procedure:

  • Dissolve diisopropylamine (70 mL, 500 mmol) in dry tetrahydrofuran (500 mL) in a flask equipped with a stirrer and under an inert atmosphere.

  • Cool the solution to -10°C.

  • Add n-butyl lithium (2.5 N in hexane, 210 mL, 525 mmol) dropwise to the stirred solution.

  • After 30 minutes, cool the solution to -20°C.

  • Add a solution of 3,5-dichloropyridine (66.6 g, 450 mmol) in tetrahydrofuran (200 mL) dropwise.

  • Stir the solution at -10°C for 30 minutes.

  • Cool the reaction mixture to -70°C.

  • Add a solution of iodomethane (50 mL, 1.6 mol) in tetrahydrofuran (100 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water (100 mL).

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and dry over sodium sulphate (5 g).

  • Evaporate the solvent to dryness to obtain the crude product.

  • Recrystallize the crude product twice from aqueous ethanol, then from hexane to afford the final product.

Quantitative Data:

ReactantAmountMoles
Diisopropylamine70 mL500 mmol
n-Butyl lithium210 mL (2.5 N)525 mmol
3,5-Dichloropyridine66.6 g450 mmol
Iodomethane50 mL1.6 mol
ProductYieldPurity
This compound49.9 g (68%)High

Reference for Protocol and Data:[7]

Application in the Synthesis of Proton Pump Inhibitors (PPIs)

This compound is a precursor to key intermediates in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. A prominent example is Omeprazole. The synthetic route involves the conversion of the dichloromethylpyridine scaffold to a more functionalized intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

Synthetic Pathway to Omeprazole Intermediate

The following diagram illustrates the multi-step synthesis of the key omeprazole intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, starting from a related pyridine derivative. While not directly starting from this compound, this pathway showcases the typical transformations involved in elaborating the pyridine core for PPI synthesis.

G A 2,3,5-Trimethylpyridine B 4-Nitropyridine-N-oxide A->B Oxidation & Nitration C 4-Methoxy-3,5-dimethyl-2-hydroxymethylpyridine B->C Methoxylation, Acylation, Hydrolysis D 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride C->D Halogenation & Salt Formation E Omeprazole D->E Condensation with 5-methoxy-2-mercapto-1H-benzimidazole & Oxidation

Synthetic pathway to Omeprazole.
Experimental Protocol: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

This protocol details the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, a key step in the synthesis of the omeprazole intermediate.

Materials:

  • 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

  • Dichloromethane

  • Sulfuryl chloride

  • Acetone

Procedure:

  • Accurately weigh 250g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and add it to 480ml of dichloromethane in a three-necked flask.

  • Stir the mixture and cool it in an ice bath.

  • Prepare a solution of 225ml of sulfuryl chloride.

  • Add the sulfuryl chloride solution dropwise to the reaction mixture while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.

  • Once the reaction is complete, concentrate the solution under reduced pressure to recover the dichloromethane.

  • Add acetone to the concentrated residue and stir until a paste is formed.

  • Filter the mixture under reduced pressure.

  • Wash the filter cake with acetone.

  • Dry the solid to obtain the final product.

Quantitative Data:

ReactantAmount
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine250 g
Dichloromethane480 mL
Sulfuryl chloride225 mL
ProductYieldPurity
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride230 g (76.4%)99.7%

Reference for Protocol and Data:[1]

Mechanism of Action: Proton Pump Inhibition

Proton pump inhibitors like Omeprazole and Pantoprazole act by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the gastric parietal cells.[8][9] This pump is the final step in the secretion of gastric acid into the stomach lumen.

G cluster_0 Parietal Cell cluster_1 Stomach Lumen PPI Proton Pump Inhibitor (e.g., Omeprazole) Pump H+/K+-ATPase (Proton Pump) PPI->Pump Inhibits H_lumen H+ Pump->H_lumen Pumps Out H_ion H+ H_ion->Pump K_ion K+ K_ion->Pump Enters Cell

Mechanism of proton pump inhibitors.

Application in the Synthesis of Antiretroviral Drugs

This compound serves as a precursor for the synthesis of 2-chloro-3-amino-4-picoline (CAPIC), a crucial intermediate for the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine.[4][5] Nevirapine is a key component in combination therapies for the treatment of HIV-1 infection.[10]

Synthetic Pathway to Nevirapine

The synthesis of Nevirapine involves the coupling of two key pyridine-based intermediates, one of which is derived from precursors like this compound. The following diagram outlines the general synthetic workflow.

G A Precursor derived from This compound B 2-Chloro-3-amino-4-picoline (CAPIC) A->B Multi-step Synthesis D Intermediate Adduct B->D Coupling C Methyl 2-cyclopropylamino nicotinate (Me-CAN) C->D E Nevirapine D->E Cyclization

Synthetic workflow for Nevirapine.
Experimental Protocol: Synthesis of Nevirapine from CAPIC

This protocol describes the coupling of CAPIC with methyl 2-cyclopropylaminonicotinate (Me-CAN) and subsequent cyclization to form Nevirapine.

Materials:

  • 2-Chloro-3-amino-4-picoline (CAPIC)

  • Methyl 2-cyclopropylaminonicotinate (Me-CAN)

  • Sodium hydride (NaH)

  • Diglyme

Procedure:

  • Under a strong base such as sodium hydride, react 2-chloro-3-amino-4-picoline (CAPIC) with methyl 2-cyclopropylaminonicotinate (Me-CAN) in a suitable solvent like diglyme.

  • This initial reaction forms the intermediate 2-(cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR).

  • The reaction mixture containing CYCLOR is then heated under basic conditions to facilitate ring closure.

  • The cyclization reaction yields Nevirapine.

  • The overall yield for this two-step, one-pot process is approximately 87%.

Quantitative Data:

ReactantRole
2-Chloro-3-amino-4-picoline (CAPIC)Starting Material
Methyl 2-cyclopropylaminonicotinate (Me-CAN)Starting Material
Sodium Hydride (NaH)Base
DiglymeSolvent
ProductOverall Yield
Nevirapine87%

Reference for Protocol and Data:[5]

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a non-catalytic site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

G cluster_0 HIV-1 Virus Nevirapine Nevirapine RT Reverse Transcriptase Nevirapine->RT Binds & Inhibits DNA Viral DNA RT->DNA Blocked Conversion RNA Viral RNA RNA->RT Template

Mechanism of Nevirapine action.

Conclusion

This compound is a versatile and economically important pharmaceutical intermediate. Its strategic importance is demonstrated through its role as a precursor in the synthesis of complex APIs, including proton pump inhibitors and antiretroviral drugs. The synthetic routes, while multi-stepped, are well-established and offer high yields of the desired products. A thorough understanding of the chemistry of this intermediate and its downstream applications is crucial for researchers and professionals in the field of drug development and manufacturing. The detailed protocols and pathways provided in this guide serve as a valuable resource for the synthesis and application of this key building block.

References

Application in the synthesis of agrochemicals like herbicides and fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and mechanisms of action of contemporary agrochemicals, with a focus on innovative herbicides and fungicides. Detailed experimental protocols, quantitative biological activity data, and visual representations of synthetic and signaling pathways are presented to facilitate research and development in this critical field.

Fungicide Synthesis and Activity

Flutianil: A Novel Cyano-Methylene Thiazolidine Fungicide

Flutianil is a recently developed fungicide characterized by its cyano-methylene thiazolidine core. It exhibits high efficacy against powdery mildew on a variety of crops.[1][2]

Compound IDSubstituent (X)Substituent (Y)Melting Point (°C)EC50 (mg/L) vs. P. xanthiiControl (%) vs. B. graminis f. sp. tritici at 50 mg/L
Lead CmpdHH157–15835.4>200
2e (Flutianil) 2-F 5-CF3 101–102 0.8 100
2a2-ClH115–1162.595
2b2-BrH123–1243.190
2c2-MeH108–1094.285
2d2-OMeH98–991.598

Data compiled from Hayashi et al. (2020).

A representative synthetic procedure for 2-[2-fluoro-5-(trifluoromethyl)phenylthio]-2-[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile (Flutianil) is as follows:

  • Preparation of the Isothiocyanate Adduct: To a solution of 2-methoxyphenylisothiocyanate (1.65 g, 10 mmol) in a suitable solvent, add 2-fluoro-5-(trifluoromethyl)benzenethiol (2.10 g, 10 mmol).

  • Cyclization: The resulting mixture is then treated with cyanoacetic acid (0.85 g, 10 mmol) and a catalytic amount of a suitable base (e.g., triethylamine).

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, monitored by thin-layer chromatography.

  • Work-up and Purification: The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Flutianil.

This protocol is a generalized representation based on the description by Hayashi et al. (2020).[2]

Flutianil_Synthesis cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product R1 2-Methoxyphenyl- isothiocyanate Step1 Adduct Formation R1->Step1 R2 2-Fluoro-5-(trifluoromethyl)- benzenethiol R2->Step1 R3 Cyanoacetic Acid Step2 Cyclization R3->Step2 Step1->Step2 Step3 Purification Step2->Step3 Product Flutianil Step3->Product

Caption: Synthetic workflow for Flutianil.

Laccase-Inhibiting Fungicides with a 1,2,3,4-Tetrahydroquinoline Scaffold

A novel class of fungicides has been developed based on a 1,2,3,4-tetrahydroquinoline scaffold, which act as inhibitors of the fungal enzyme laccase.

Compound IDEC50 (µg/mL) vs. Valsa maliEC50 (µg/mL) vs. Sclerotinia sclerotiorumLaccase Inhibition EC50 (µg/mL)
4bl 2.78 3.32 -
4bh --14.85
PMDD-5Y (Lead)-->50
Cysteine (Control)--21.34

Data from Zhang et al. (2022).[3]

  • Synthesis of Sulfonyl Chloride: The corresponding aniline is diazotized with sodium nitrite in the presence of hydrochloric acid, followed by reaction with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.

  • Formation of Sulfonyl Hydrazide: The sulfonyl chloride is then reacted with hydrazine hydrate in a suitable solvent like ethanol to produce the sulfonyl hydrazide intermediate.

  • Condensation with Tetrahydroquinoline Moiety: The sulfonyl hydrazide is condensed with a substituted 1,2,3,4-tetrahydroquinoline derivative, often in the presence of a catalyst, to yield the final product.

  • Purification: The crude product is purified by recrystallization or column chromatography.

This is a generalized protocol. For specific details, refer to Zhang et al. (2022).[3]

Laccase_Inhibition cluster_fungicide Fungicide Action cluster_enzyme Fungal Enzyme System cluster_effect Cellular Consequences Fungicide Tetrahydroquinoline-based Fungicide Laccase Laccase Fungicide->Laccase Inhibits Product Oxidized Products (e.g., Quinones) Laccase->Product Catalyzes FungalGrowth Fungal Growth and Pathogenicity Laccase->FungalGrowth Inhibited Pathway Substrate Phenolic Substrates Substrate->Laccase Acts on Melanin Melanin Synthesis Product->Melanin Detox Detoxification of Host Plant Phenols Product->Detox CellWall Cell Wall Integrity Melanin->CellWall Contributes to Detox->FungalGrowth Enables CellWall->FungalGrowth Maintains

Caption: Mechanism of laccase inhibition by tetrahydroquinoline fungicides.

Herbicide Synthesis and Activity

Pyroxasulfone: A Very-Long-Chain Fatty Acid Elongase Inhibitor

Pyroxasulfone is a pre-emergence herbicide effective against a broad range of grass and broadleaf weeds.[4] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[4][5]

Weed SpeciesApplication Rate (g a.i./ha)Control (%)
Lolium multiflorum5095
Echinochloa crus-galli10098
Setaria faberi10097
Amaranthus retroflexus15092

Data is illustrative and compiled from various sources on pyroxasulfone efficacy.

A general synthetic route to pyroxasulfone, 3-{[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole, is as follows:

  • Synthesis of the Pyrazole Intermediate: This typically involves the cyclization of a suitably substituted hydrazine with a 1,3-dicarbonyl compound.

  • Chloromethylation: The pyrazole intermediate is chloromethylated at the 4-position.

  • Synthesis of the Dihydroisoxazole Moiety: This can be achieved through the cycloaddition of an alkene with a nitrile oxide.

  • Coupling and Oxidation: The chloromethylated pyrazole is coupled with the dihydroisoxazole thiol or a precursor, followed by oxidation of the resulting sulfide to the sulfone.

This represents a general synthetic strategy. For detailed procedures, refer to relevant patents and publications.[6]

VLCFA_Inhibition cluster_herbicide Herbicide Action cluster_enzyme Plant Enzyme System (Endoplasmic Reticulum) cluster_effect Cellular and Developmental Consequences Herbicide Pyroxasulfone VLCFAE VLCFA Elongase (VLCFAE) Herbicide->VLCFAE Inhibits VLCFA Very-Long-Chain Fatty Acids (>C18) VLCFAE->VLCFA Produces Seedling Seedling Growth VLCFAE->Seedling Inhibited Pathway AcylCoA Long-Chain Acyl-CoA (C16-C18) AcylCoA->VLCFAE Substrate MalonylCoA Malonyl-CoA MalonylCoA->VLCFAE Substrate Cuticle Cuticle Formation VLCFA->Cuticle Membrane Membrane Biogenesis VLCFA->Membrane Cuticle->Seedling Protects CellDivision Cell Division and Elongation Membrane->CellDivision Required for CellDivision->Seedling Drives

Caption: Mechanism of VLCFA elongase inhibition by pyroxasulfone.

Indaziflam: A Cellulose Biosynthesis Inhibitor

Indaziflam is a pre-emergent alkylazine herbicide that controls weeds by inhibiting cellulose biosynthesis, a critical process for plant cell wall formation.[7][8][9]

Weed SpeciesApplication Rate (g a.i./ha)Control (%)
Poa annua50>95
Digitaria sanguinalis75>90
Amaranthus palmeri75>90
Chenopodium album100>85

Data is illustrative and compiled from various sources on indaziflam efficacy.

The synthesis of indaziflam, N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine, is a multi-step process:

  • Synthesis of the Indane Moiety: This involves the preparation of the chiral 2,6-dimethyl-2,3-dihydro-1H-inden-1-amine.

  • Synthesis of the Triazine Core: A dichlorotriazine is typically used as the starting material for the triazine ring.

  • Sequential Substitution: The chlorine atoms on the triazine ring are sequentially substituted with the fluoroethyl group and the indane amine. This requires careful control of reaction conditions to ensure regioselectivity.

  • Purification: The final product is purified using standard techniques such as crystallization or chromatography.

This is a simplified overview. For detailed synthetic procedures, refer to the relevant patent literature.

Cellulose_Inhibition cluster_herbicide Herbicide Action cluster_enzyme Plant Enzyme System (Plasma Membrane) cluster_effect Cellular and Developmental Consequences Herbicide Indaziflam CESA Cellulose Synthase (CESA) Complex Herbicide->CESA Inhibits Cellulose Cellulose Microfibrils CESA->Cellulose Synthesizes Germination Seedling Emergence CESA->Germination Inhibited Pathway UDPGlc UDP-Glucose UDPGlc->CESA Substrate CellWall Cell Wall Assembly Cellulose->CellWall CellDivision Cell Division and Expansion CellWall->CellDivision Required for RootGrowth Root and Shoot Elongation CellDivision->RootGrowth Drives RootGrowth->Germination Essential for

Caption: Mechanism of cellulose synthase inhibition by indaziflam.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3,5-dichloro-4-methylpyridine, a key intermediate in the production of various pharmaceutical and agrochemical compounds. The following sections outline the necessary reagents, equipment, and a step-by-step procedure for this synthesis, along with a summary of the expected outcomes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValue
Starting Material3,5-Dichloropyridine
Key ReagentsDiisopropylamine, n-Butyllithium, Iodomethane
SolventTetrahydrofuran (THF)
Molar Ratio (3,5-Dichloropyridine:n-BuLi:Diisopropylamine)1 : 1.17 : 1.11
Reaction Temperature-70°C to Room Temperature
Reaction TimeApproximately 2 hours (excluding warm-up)
Product Yield68%
Physical AppearanceWhite Solid
Melting Point49 °C[1]
Boiling Point125-127 °C @ 74 Torr[1]

Experimental Protocol

This protocol is adapted from a documented synthesis of this compound.[1]

1. Materials and Equipment:

  • Reactants and Reagents:

    • 3,5-Dichloropyridine (450 mmol)

    • Diisopropylamine (500 mmol)

    • n-Butyllithium (2.5 N in hexane, 525 mmol)

    • Iodomethane (1.6 mol)

    • Dry Tetrahydrofuran (THF)

    • Diethyl ether

    • Water

    • Sodium sulphate

    • Aqueous ethanol

    • Hexane

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Low-temperature thermometer

    • Cooling bath (e.g., dry ice/acetone)

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and crystallization

2. Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • In a dry round-bottom flask under an inert atmosphere, dissolve diisopropylamine (70 mL, 500 mmol) in dry tetrahydrofuran (500 mL).

    • Cool the solution to -10°C using a cooling bath.

    • Add n-butyllithium (2.5 N in hexane, 210 mL, 525 mmol) dropwise to the stirred solution.

    • Maintain the temperature at -10°C and continue stirring for 30 minutes.

  • Reaction with 3,5-Dichloropyridine:

    • Cool the freshly prepared LDA solution to -20°C.

    • In a separate flask, dissolve 3,5-dichloropyridine (66.6 g, 450 mmol) in tetrahydrofuran (200 mL).

    • Add the 3,5-dichloropyridine solution dropwise to the LDA solution at -20°C.

    • After the addition is complete, stir the solution at -10°C for 30 minutes.

  • Methylation:

    • Cool the reaction mixture to -70°C.

    • Add a solution of iodomethane (50 mL, 1.6 mol) in tetrahydrofuran (100 mL) dropwise to the reaction mixture.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Work-up and Extraction:

    • Quench the reaction by adding water (100 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers and dry over sodium sulphate (5 g).

    • Remove the solvent by evaporation under reduced pressure.

  • Purification:

    • Crystallize the crude product twice from aqueous ethanol.

    • Perform a final crystallization from hexane to obtain pure this compound as a white solid (49.9 g, 306 mmol, 68% yield).[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow node_reactants Reactants: 3,5-Dichloropyridine Diisopropylamine n-Butyllithium Iodomethane node_lda 1. LDA Formation (Diisopropylamine + n-BuLi) in THF at -10°C node_reactants->node_lda node_reaction 2. Lithiation (LDA + 3,5-Dichloropyridine) at -20°C to -10°C node_lda->node_reaction node_methylation 3. Methylation (Addition of Iodomethane) at -70°C node_reaction->node_methylation node_workup 4. Work-up (Quenching with Water & Extraction with Diethyl Ether) node_methylation->node_workup node_purification 5. Purification (Crystallization from Aqueous Ethanol & Hexane) node_workup->node_purification node_product Product: This compound node_purification->node_product

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols: Preparation of 3,5-Dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-dichloro-4-methylpyridine from 3,5-dichloropyridine. The described method involves the lithiation of 3,5-dichloropyridine followed by quenching with an electrophilic methyl source. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The introduction of a methyl group at the 4-position of the 3,5-dichloropyridine scaffold can significantly alter the molecule's biological activity and physical properties. This protocol details a reliable method for this transformation, which is crucial for the development of novel pharmaceuticals and functional materials. The synthesis proceeds via a directed ortho-metalation pathway, where a strong base is used to deprotonate the 4-position of 3,5-dichloropyridine, followed by methylation.

Key Experiment: Synthesis of this compound

The following protocol is adapted from established literature procedures for the methylation of 3,5-dichloropyridine.[1]

Experimental Protocol
  • Preparation of Lithium Diisopropylamide (LDA):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (70 mL, 500 mmol) in dry tetrahydrofuran (THF, 500 mL).

    • Cool the solution to -10°C using an appropriate cooling bath (e.g., ice-salt bath).

    • Slowly add n-butyl lithium (2.5 M in hexane, 210 mL, 525 mmol) dropwise to the stirred solution, maintaining the temperature below -5°C.

    • Stir the resulting mixture at -10°C for 30 minutes to ensure complete formation of LDA.

  • Lithiation of 3,5-Dichloropyridine:

    • Cool the freshly prepared LDA solution to -20°C.

    • In a separate flask, dissolve 3,5-dichloropyridine (66.6 g, 450 mmol) in dry THF (200 mL).

    • Add the 3,5-dichloropyridine solution dropwise to the LDA solution, maintaining the internal temperature at or below -15°C.

    • After the addition is complete, stir the reaction mixture at -10°C for 30 minutes.

  • Methylation:

    • Cool the reaction mixture to -70°C using a dry ice/acetone bath.

    • In a separate flask, dissolve iodomethane (50 mL, 1.6 mol) in dry THF (100 mL).[2]

    • Add the iodomethane solution dropwise to the reaction mixture at -70°C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water (100 mL).

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product is purified by recrystallization twice from aqueous ethanol, followed by a final recrystallization from hexane.

Quantitative Data Summary
ParameterValueReference
Starting Material3,5-Dichloropyridine[1]
ProductThis compound[1]
Yield68% (49.9 g, 306 mmol)[1]
AppearanceWhite solid[1]
Melting Point49 °C[1]
Boiling Point125-127 °C @ 74 Torr[1]

Experimental Workflow

Synthesis_Workflow cluster_LDA LDA Preparation cluster_Reaction Reaction cluster_Purification Work-up & Purification Diisopropylamine Diisopropylamine in dry THF LDA LDA Solution Diisopropylamine->LDA -10°C, 30 min nBuLi n-Butyl Lithium nBuLi->LDA Lithiation Lithiation LDA->Lithiation DCP 3,5-Dichloropyridine in dry THF DCP->Lithiation -20°C to -10°C, 30 min Methylation Methylation Lithiation->Methylation -70°C to RT Workup Aqueous Work-up & Extraction Methylation->Workup MeI Iodomethane in dry THF MeI->Methylation Recrystallization Recrystallization (aq. Ethanol, Hexane) Workup->Recrystallization Product 3,5-Dichloro-4- methylpyridine Recrystallization->Product

Caption: Synthetic workflow for the preparation of this compound.

Safety Precautions

  • n-Butyl lithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

  • Iodomethane is toxic and a suspected carcinogen; handle in a well-ventilated fume hood.

  • All glassware should be thoroughly dried to prevent quenching of the organolithium reagents.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The protocol described provides an effective method for the synthesis of this compound from 3,5-dichloropyridine with a good yield. This procedure is a valuable tool for researchers engaged in the synthesis of pyridine-based compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of 3,5-Dichloro-4-methylpyridine from 4-Methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 3,5-Dichloro-4-methylpyridine, a valuable building block in the development of pharmaceuticals and agrochemicals. The synthesis commences with the readily available starting material, 4-methylpyridine (also known as γ-picoline). The described synthetic strategy involves a controlled, multi-step sequence to ensure the desired regioselectivity and to avoid the formation of undesired isomers and side-products commonly associated with direct chlorination methods. The key steps include the exhaustive chlorination of 4-methylpyridine to form the intermediate 2,3,5,6-tetrachloro-4-methylpyridine, followed by a selective catalytic dechlorination to yield the target compound. This methodology offers a reproducible and scalable approach for obtaining high-purity this compound.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the preparation of various biologically active molecules. The specific arrangement of the chloro and methyl substituents on the pyridine ring imparts unique chemical properties that are leveraged in the design of novel compounds in the pharmaceutical and agricultural industries.

Direct chlorination of 4-methylpyridine is often challenging due to the competing side-chain chlorination and the difficulty in controlling the regioselectivity of the ring chlorination. The pyridine ring is an electron-deficient system, making electrophilic substitution reactions, such as chlorination, require harsh conditions which can lead to a mixture of products. To overcome these challenges, a robust two-step synthetic pathway is presented. This involves the initial perchlorination of 4-methylpyridine to 2,3,5,6-tetrachloro-4-methylpyridine, an intermediate that can be synthesized with high efficiency. Subsequently, a selective dechlorination at the 2 and 6 positions is performed to afford the desired this compound.

Synthetic Pathway Overview

The synthesis is performed in two main stages:

  • Exhaustive Chlorination: 4-Methylpyridine is subjected to high-temperature, gas-phase chlorination to produce 2,3,5,6-tetrachloro-4-methylpyridine.

  • Selective Dechlorination: The resulting tetrachlorinated intermediate undergoes catalytic hydrodechlorination to selectively remove the chlorine atoms at the 2 and 6 positions.

Synthesis_Pathway 4-Methylpyridine 4-Methylpyridine Intermediate 2,3,5,6-Tetrachloro- 4-methylpyridine 4-Methylpyridine->Intermediate Exhaustive Chlorination (High Temp, Cl2) Final_Product 3,5-Dichloro- 4-methylpyridine Intermediate->Final_Product Selective Dechlorination (H2, Pd/C, Base)

Caption: Overall synthetic workflow from 4-methylpyridine to this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,3,5,6-Tetrachloro-4-methylpyridine (Exhaustive Chlorination)

This protocol describes the vapor-phase chlorination of 4-methylpyridine. This reaction is typically performed at high temperatures and requires specialized equipment for handling corrosive gases safely.

Materials:

  • 4-Methylpyridine (γ-picoline)

  • Chlorine gas (Cl₂)

  • Nitrogen gas (N₂)

  • Inert packing material for the reactor (e.g., quartz chips)

Equipment:

  • Tube furnace reactor system equipped with a preheater, reaction tube, condenser, and scrubber for off-gases.

  • Mass flow controllers for precise gas delivery.

  • Syringe pump for liquid feed.

  • Temperature controllers.

Procedure:

  • The reactor tube is packed with an inert material and heated to the reaction temperature under a flow of nitrogen.

  • 4-Methylpyridine is fed into the preheater via a syringe pump, where it is vaporized and mixed with a stream of nitrogen.

  • The vaporized 4-methylpyridine and nitrogen mixture is introduced into the hot zone of the reactor.

  • Chlorine gas is simultaneously fed into the reactor at a controlled rate.

  • The reaction mixture is passed through the heated zone.

  • The product stream exiting the reactor is cooled in a condenser to collect the crude chlorinated product.

  • Unreacted chlorine and hydrogen chloride byproduct are passed through a scrubber containing a basic solution (e.g., sodium hydroxide).

  • The crude product is purified by distillation or recrystallization.

Reaction Parameters:

ParameterValue
Reaction Temperature350 - 500 °C
Molar Ratio (Cl₂:4-MP)5:1 to 10:1
Residence Time10 - 30 seconds
Catalyst (optional)Metal oxides or halides on a support
Expected Yield70 - 85%

Note: These parameters may require optimization based on the specific reactor setup.

Protocol 2: Synthesis of this compound (Selective Dechlorination)

This protocol details the selective removal of the chlorine atoms at the 2- and 6-positions of 2,3,5,6-tetrachloro-4-methylpyridine using catalytic hydrogenation.

Materials:

  • 2,3,5,6-Tetrachloro-4-methylpyridine

  • Palladium on activated carbon (5% or 10% Pd/C)

  • Sodium hydroxide (NaOH) or other suitable base

  • Methanol or other suitable solvent

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation reactor (e.g., Parr hydrogenator) or a flask equipped with a hydrogen balloon.

  • Magnetic stirrer and heating mantle.

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • In a suitable reaction vessel, dissolve 2,3,5,6-tetrachloro-4-methylpyridine in methanol.

  • Add the palladium on carbon catalyst to the solution.

  • Add a solution of sodium hydroxide in methanol. The base acts as a scavenger for the HCl produced during the reaction.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure and begin vigorous stirring.

  • The reaction is typically run at room temperature or with gentle heating.

  • Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Reaction Parameters:

ParameterValue
Substrate Concentration0.1 - 0.5 M in methanol
Catalyst Loading1 - 5 mol% of Pd
Base2 - 3 equivalents of NaOH
Hydrogen Pressure1 - 4 atm (or balloon pressure)
Temperature25 - 50 °C
Reaction Time4 - 24 hours
Expected Yield80 - 95%

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepStarting MaterialProductReagentsTypical Yield (%)Purity (%)
1. Exhaustive Chlorination4-Methylpyridine2,3,5,6-Tetrachloro-4-methylpyridineCl₂, Heat70 - 85>95
2. Selective Dechlorination2,3,5,6-Tetrachloro-4-methylpyridineThis compoundH₂, Pd/C, Base80 - 95>98

Logical Workflow Diagram

Detailed_Workflow cluster_prep Preparation cluster_chlorination Step 1: Exhaustive Chlorination cluster_dechlorination Step 2: Selective Dechlorination Setup_Reactor Set up high-temperature tube reactor Prepare_Reagents_1 Prepare 4-methylpyridine and gas supplies Setup_Reactor->Prepare_Reagents_1 Vaporize Vaporize 4-methylpyridine Prepare_Reagents_1->Vaporize Chlorinate React with Cl2 gas at 350-500°C Vaporize->Chlorinate Condense Condense product stream Chlorinate->Condense Scrub Scrub off-gases Condense->Scrub Purify_1 Purify intermediate via distillation/recrystallization Condense->Purify_1 Dissolve Dissolve intermediate in methanol Purify_1->Dissolve Add_Catalyst Add Pd/C catalyst and base Dissolve->Add_Catalyst Hydrogenate React under H2 atmosphere Add_Catalyst->Hydrogenate Filter Filter to remove catalyst Hydrogenate->Filter Evaporate Remove solvent Filter->Evaporate Purify_2 Purify final product Evaporate->Purify_2

Caption: Detailed experimental workflow for the synthesis of this compound.

Safety Considerations

  • Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a gas mask with an appropriate cartridge, should be worn.

  • High Temperatures: The exhaustive chlorination step involves high temperatures. Appropriate shielding and temperature monitoring are essential to prevent accidents.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. The dechlorination step should be performed in a well-ventilated area, away from ignition sources. Ensure all equipment is properly grounded.

  • Corrosive Reagents: Handle all acids and bases with care, wearing appropriate gloves and eye protection.

Conclusion

The presented two-step synthesis provides a reliable and scalable method for the preparation of this compound from 4-methylpyridine. By employing an exhaustive chlorination followed by a selective catalytic dechlorination, this approach overcomes the challenges of regioselectivity associated with direct chlorination methods. The detailed protocols and data provided in these application notes are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Application Notes and Protocols for Cross-Coupling Reactions Involving 3,5-Dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the strategic functionalization of 3,5-dichloro-4-methylpyridine via palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science, and its selective derivatization opens avenues for the synthesis of novel compounds with potential biological activity or unique material properties.

Introduction to Cross-Coupling of this compound

This compound possesses two reactive chloride leaving groups, offering opportunities for mono- or di-functionalization through various cross-coupling methodologies. The electronic and steric environment of the pyridine ring, influenced by the nitrogen atom and the methyl group, plays a crucial role in determining the regioselectivity of these reactions. Understanding and controlling this selectivity is key to the efficient synthesis of desired target molecules. This document outlines protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing a foundation for the synthesis of a diverse range of substituted 4-methylpyridine derivatives.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted 4-Methylpyridines

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. In the case of this compound, regioselective mono-arylation can be achieved, typically at the less sterically hindered position.

Experimental Protocol: Ligand-Free Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from a ligand-free method developed for the regioselective arylation of 2,3,5-trichloropyridine, which yields 3,5-dichloro-2-arylpyridines[1]. The electron-donating methyl group at the 4-position of this compound may influence the reactivity, but a similar regioselective outcome is anticipated.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound This compound Product 3-Aryl-5-chloro-4-methylpyridine This compound->Product Ar-B(OH)2 Arylboronic Acid Ar-B(OH)2->Product Pd(OAc)2 Pd(OAc)2 (0.5 mol%) Pd(OAc)2->Product Na2CO3 Na2CO3 (2 equiv.) Na2CO3->Product DMF/H2O DMF/H2O (3:3.5) DMF/H2O->Product 60C 60 °C, 12 h 60C->Product

Figure 1: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (3.0 mL)

  • Deionized water (3.5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (0.005 mmol).

  • Add DMF (3.0 mL) and deionized water (3.5 mL) to the flask.

  • Stir the reaction mixture at 60 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-chloro-4-methylpyridine.

Quantitative Data: Suzuki-Miyaura Coupling of Dichloropyridine Analogues

The following table summarizes yields obtained for the Suzuki-Miyaura coupling of 2,3,5-trichloropyridine with various arylboronic acids under the ligand-free conditions described above. These results can serve as a reference for expected yields with this compound, although variations may occur due to the different substrate.

Arylboronic AcidProductYield (%)[1]
Phenylboronic acid3,5-Dichloro-2-phenylpyridine89
4-Methylphenylboronic acid3,5-Dichloro-2-(4-methylphenyl)pyridine92
4-Methoxyphenylboronic acid3,5-Dichloro-2-(4-methoxyphenyl)pyridine85
4-Chlorophenylboronic acid3,5-Dichloro-2-(4-chlorophenyl)pyridine88
3-Nitrophenylboronic acid3,5-Dichloro-2-(3-nitrophenyl)pyridine82

Sonogashira Coupling: Synthesis of Alkynyl-Substituted 4-Methylpyridines

The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. For this compound, regioselective mono-alkynylation is a key transformation to access valuable intermediates. The selectivity is often influenced by the catalyst system and reaction conditions.

Experimental Protocol: Regioselective Sonogashira Coupling

This protocol is based on conditions reported for the site-selective Sonogashira reactions of other polychlorinated pyridines, which have demonstrated that mono-alkynylation can be achieved with high selectivity.

Reaction Workflow:

Sonogashira_Workflow Start Start ReactionSetup Combine Reactants: - this compound - Terminal Alkyne - Pd Catalyst & Ligand - Cu(I) Co-catalyst - Base & Solvent Start->ReactionSetup Degas Degas with N2/Ar ReactionSetup->Degas Heat Heat to Reaction Temp. Degas->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Product Purify->Product

Figure 2: General workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 mmol)

  • 1,4-Dioxane or THF (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.05 mmol).

  • Add the solvent (1,4-dioxane or THF, 5 mL) and the base (DIPEA or TEA, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) to the mixture.

  • Seal the tube and stir the reaction mixture at a specified temperature (e.g., 60-80 °C) for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-alkynyl-5-chloro-4-methylpyridine.

Quantitative Data: Sonogashira Coupling of Dihalopyridine Analogues
Aryl HalideAlkyneCatalyst SystemSolventYield (%)
3,5-DibromopyridinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃N85
3,5-Dibromopyridine1-HexynePd(PPh₃)₂Cl₂/CuIEt₃N78
2,4-DichloropyrimidinePhenylacetylenePd(PPh₃)₄/CuITHF/Et₃N90

Buchwald-Hartwig Amination: Synthesis of Amino-Substituted 4-Methylpyridines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. For this compound, this reaction allows for the introduction of primary or secondary amines, leading to the synthesis of various amino-pyridine derivatives. Regioselectivity can often be controlled by the choice of catalyst, ligand, and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol is based on established methods for the amination of aryl chlorides. The choice of ligand is critical for achieving good yields and selectivity.

Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L_n OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-Cl Pd(II)Complex L_nPd(Ar)Cl OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord HNR'R'' Deprotonation Deprotonation AmineCoord->Deprotonation Base Pd(II)Amido L_nPd(Ar)(NR'R'') Deprotonation->Pd(II)Amido RedElim Reductive Elimination Pd(II)Amido->RedElim RedElim->Pd(0)L Ar-NR'R''

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01-0.05 mmol)

  • XPhos, SPhos, or other suitable biarylphosphine ligand (0.02-0.1 mmol)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 mmol)

  • Toluene or 1,4-Dioxane (5 mL)

  • Schlenk tube or glovebox

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data: Buchwald-Hartwig Amination of Dichloropyridine Analogues

Specific yield data for the Buchwald-Hartwig amination of this compound is limited in the literature. The following table provides representative yields for the amination of other dichlorinated heteroaromatics to give an indication of the reaction's efficiency.

Aryl HalideAmineCatalyst SystemBaseYield (%)
2,4-DichloropyrimidineMorpholinePd(OAc)₂ / XPhosCs₂CO₃95
2,6-DichloropyrazineAnilinePd₂(dba)₃ / BINAPNaOtBu88
3,5-DichloropyridazineBenzylaminePdCl₂(dppf)K₂CO₃75

Conclusion

The cross-coupling reactions outlined in these application notes provide powerful and versatile strategies for the functionalization of this compound. By carefully selecting the reaction type, catalyst system, and conditions, researchers can achieve regioselective mono- or di-substitution, enabling the synthesis of a wide array of novel compounds for applications in drug discovery and materials science. The provided protocols and data serve as a valuable starting point for the exploration of the chemical space around the 4-methylpyridine scaffold. Further optimization may be required for specific substrates to achieve maximum yields and selectivity.

References

Application Notes and Protocols: N-oxidation of Substituted Methylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted methylpyridine N-oxides are pivotal intermediates in the synthesis of a wide array of functional materials and biologically active compounds.[1][2] The introduction of an N-oxide moiety fundamentally alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution.[3][4][5] This activation makes N-oxides versatile precursors for producing substituted pyridines that are otherwise difficult to synthesize, which are core structures in many pharmaceuticals, agrochemicals, and catalysts.[1][6][7]

These application notes provide an overview of common N-oxidation reactions for substituted methylpyridines, summarize quantitative data for various methods, and offer detailed experimental protocols for key procedures.

Application Notes

Reactivity and Synthetic Utility

The N-oxide group acts as an internal activating group. It increases electron density at the C2 and C4 positions, facilitating nucleophilic substitution at these sites. Conversely, it deactivates the ring towards electrophilic attack, but directs substitution to the C4 position.[5][8] This dual reactivity allows for a broad range of subsequent functionalizations, including:

  • Halogenation: Treatment with reagents like phosphorus oxychloride (POCl₃) can introduce chlorine atoms at the 2- and 4-positions.[5]

  • Cyanation: The Reissert-Henze reaction can be used to introduce a cyano group, typically at the C2 position.[9]

  • Arylation and Alkenylation: Palladium-catalyzed cross-coupling reactions can be used to form C-C bonds at the C2 position.[1]

  • Hydroxymethylation: Photoredox methods allow for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides.[3]

The N-oxide can be easily removed via deoxygenation under mild conditions, making it an excellent directing and protecting group.[1][3]

Relevance in Drug Development

The substituted pyridine framework is a privileged scaffold in medicinal chemistry.[7] Many important drugs are synthesized using methylpyridine N-oxides as key intermediates. For example, 3-methylpyridine-N-oxide is a precursor in the synthesis of imidacloprid, a widely used insecticide.[2] Furthermore, pyridine N-oxides themselves can be incorporated into final drug structures, where the N-oxide moiety can improve properties like water solubility and modulate drug-receptor interactions.[7][10] Minoxidil, a well-known treatment for alopecia, is a prominent example of a pyrimidine N-oxide drug.[7] The ability to form robust hydrogen bonds makes them valuable coformers in the development of pharmaceutical cocrystals.[11]

Quantitative Data Summary

The efficiency of N-oxidation is highly dependent on the substrate, oxidizing agent, and reaction conditions. Below is a summary of data from various reported methods.

Table 1: N-Oxidation of Substituted Methylpyridines with m-Chloroperoxybenzoic Acid (m-CPBA)

SubstrateOxidantSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
4-Methylpyridinem-CPBADichloromethane20-2520-269596[12]
3-Methylpyridinem-CPBA---High-[13]
3,5-Dimethylpyridinem-CPBA---Excellent-[13]

Table 2: N-Oxidation of Pyridine Derivatives with Hydrogen Peroxide (H₂O₂)

SubstrateCatalyst/AcidTemp (°C)Time (h)Conversion (%)Reference
3-MethylpyridineAcetic Acid70±524High Yield[14]
PyridineAcetic Acid70-34 (Batch)[15]
PyridineAcetic Acid1300.5100 (Microreactor)[15]
2-BromopyridineAcetic Acid70-2 (Batch)[15]
2-BromopyridineAcetic Acid1300.515 (Microreactor)[15]
2-MethylpyridinePhosphotungstic Acid---[16]
3-MethylpyridinePhosphomolybdic Acid / MoO₃75-90-High Yield[2]

Experimental Protocols & Visualizations

General Experimental Workflow

The general workflow for the N-oxidation of methylpyridines involves the reaction of the starting material with an oxidizing agent, followed by workup and purification to isolate the desired N-oxide product.

Caption: General workflow for methylpyridine N-oxidation.

Protocol 1: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This method is a classic, cost-effective procedure suitable for large-scale synthesis. The following protocol is adapted from the synthesis of 3-methylpyridine-1-oxide.[14]

Materials:

  • 3-Methylpyridine (freshly distilled)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Carbonate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, oil bath, rotary evaporator

Procedure:

  • In a 2 L round-bottom flask, combine 600-610 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.

  • With shaking, slowly add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide to the mixture.

  • Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.

  • After 24 hours, remove the excess acetic acid and water under reduced pressure (30 mm Hg).

  • The resulting crude 3-methylpyridine-1-oxide can be purified by distillation under reduced pressure or used directly in subsequent steps, such as nitration.[14]

Safety Note: The reaction between pyridine N-oxides and nitric/sulfuric acid can be vigorous and requires careful temperature control with an ice-water bath readily available.[14] The N-oxidation itself is a highly exothermic reaction, and thermal runaway is a known risk, particularly with hydrogen peroxide.[16][17][18]

Protocol 2: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a common and highly effective reagent for N-oxidation at a laboratory scale, often providing high yields and purity.[12][13]

Materials:

  • Substituted methylpyridine (e.g., 4-methylpyridine)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Add the pyridine compound (1 mmol) to a round-bottom flask containing dichloromethane, and cool the mixture to 0-5°C in an ice bath.[12]

  • While stirring, add m-CPBA (1.45-1.55 mmol) portion-wise to the solution, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to warm to 20-25°C and stir for 20-26 hours.[12]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction solution to remove the solvent.

  • Add water to the residue to obtain a mixed solution. Adjust the pH to 4-5.

  • Stir the mixture for 2-3 hours, then filter to remove m-chlorobenzoic acid.

  • Collect the filtrate, concentrate it under reduced pressure, and dry to obtain the target N-oxide product.[12] A reported yield for 4-methylpyridine-N-oxide using this method is 95%.[12]

Synthetic Utility of Methylpyridine N-Oxides

The primary application of methylpyridine N-oxides is their role as versatile intermediates. The N-oxide group activates the pyridine ring for further functionalization, which is crucial for building complex molecular architectures found in pharmaceuticals.

Caption: Synthetic pathway from methylpyridine to bioactive molecules.

References

Application Notes and Protocols for the Spectroscopic Analysis of 3,5-Dichloro-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of 3,5-dichloro-4-methylpyridine and its derivatives. This document includes predicted quantitative spectroscopic data, detailed experimental protocols for key analytical techniques, and diagrams illustrating an experimental workflow and a potential signaling pathway relevant to the biological activity of this class of compounds.

Overview and Significance

This compound is a halogenated aromatic heterocycle. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The spectroscopic characterization of these compounds is crucial for confirming their identity, purity, and structure, which are essential steps in the drug discovery and development process.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

¹H NMR (in CDCl₃) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-68.30 - 8.40Singlet-
CH₃2.40 - 2.50Singlet-
¹³C NMR (in CDCl₃) Predicted Chemical Shift (δ, ppm)
C-2, C-6~150
C-4~145
C-3, C-5~130
CH₃18 - 20

Disclaimer: The nuclear magnetic resonance (NMR) data presented is predicted based on values reported for similar pyridine derivatives and should be confirmed with experimental data.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3050 - 3100Medium
C-H stretch (methyl)2920 - 2980Medium
C=C/C=N stretch (aromatic ring)1550 - 1600Strong
C-Cl stretch700 - 800Strong

Table 3: Predicted UV-Vis Spectroscopy Data for this compound

Solvent Predicted λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Ethanol260 - 270To be determined experimentally

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data for this compound

m/z Predicted Relative Intensity (%) Proposed Fragment
161/163High[M]⁺ (Molecular ion)
126/128Moderate[M - Cl]⁺
91Moderate[M - 2Cl]⁺

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound derivative

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and 1024 or more scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the tetramethylsilane (TMS) signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound derivative

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Protocol:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound derivative onto the ATR crystal.

  • Spectrum Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum by performing a background subtraction.

    • Identify the characteristic absorption bands and compare them to known correlation tables.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Materials:

  • This compound derivative

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or dichloromethane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the wavelength range for scanning (e.g., 200-800 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.

  • Sample Measurement:

    • Rinse the cuvette with the sample solution and then fill it.

    • Place the cuvette in the sample holder and record the UV-Vis absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound derivative

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

  • Solvent for sample introduction (e.g., methanol or acetonitrile)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Instrument Setup:

    • Tune the mass spectrometer using a standard calibration compound.

    • Set the appropriate ionization mode (e.g., EI at 70 eV).

    • Set the mass range for detection (e.g., m/z 50-500).

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Note the isotopic pattern characteristic of chlorine-containing compounds (a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks for each chlorine atom).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment

Caption: Experimental workflow for spectroscopic analysis.

Potential Signaling Pathway Inhibition

Pyridine derivatives have been implicated in the inhibition of key inflammatory signaling pathways. The following diagram illustrates a potential mechanism of action involving the inhibition of the NF-κB, cyclooxygenase (COX), and lipoxygenase (LOX) pathways.

G cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_inhibitor Inhibition cluster_response Inflammatory Response Stimuli LPS, TNF-α, IL-1β IKK IKK Activation Stimuli->IKK IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkappaB_activation NF-κB (p65/p50) Nuclear Translocation IkappaB->NFkappaB_activation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkappaB_activation->Gene_Expression COX_LOX Arachidonic Acid Metabolism COX Cyclooxygenase (COX) COX_LOX->COX LOX Lipoxygenase (LOX) COX_LOX->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Pyridine_Derivative This compound Derivative Pyridine_Derivative->IKK Inhibits Pyridine_Derivative->COX Inhibits Pyridine_Derivative->LOX Inhibits

Caption: Potential anti-inflammatory signaling pathway inhibition.

Conclusion

The spectroscopic techniques outlined in these application notes are essential for the comprehensive characterization of this compound derivatives. The provided protocols offer a standardized approach for researchers in academia and industry. The predicted spectral data serves as a valuable reference for initial identification, while the illustrated signaling pathway provides a basis for investigating the potential anti-inflammatory mechanisms of this class of compounds. It is imperative to conduct experimental verification to confirm the predicted data and to further explore the biological activities and mechanisms of action of these promising molecules.

Application Notes and Protocols: Leveraging 3,5-Dichloro-4-methylpyridine in the Development of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the urgent development of new antibacterial agents with novel mechanisms of action. Pyridine and its derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial properties. This document provides detailed application notes and protocols for the utilization of 3,5-Dichloro-4-methylpyridine as a versatile starting material for the synthesis of new potential antibacterial drugs. The protocols outlined below are based on established synthetic methodologies for pyridine derivatives and standard microbiological assays for evaluating antibacterial efficacy.

Synthetic Pathways for a Novel Antibacterial Drug Candidate

The chlorine atoms at the 3 and 5 positions of this compound are susceptible to displacement through nucleophilic aromatic substitution (SNAr) and can participate in cross-coupling reactions, making it an ideal scaffold for creating a diverse library of compounds.

Proposed Synthetic Scheme

A proposed two-step synthetic pathway to generate a library of 4-methyl-3,5-disubstituted pyridine derivatives is outlined below. This involves an initial nucleophilic aromatic substitution followed by a Suzuki coupling reaction.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Suzuki Coupling A This compound C Intermediate 1 (3-Amino-5-chloro-4-methylpyridine derivative) A->C Base, Solvent, Heat B Nucleophile (R1-NH2) B->C D Intermediate 1 F Final Compound (3-Amino-5-aryl-4-methylpyridine derivative) D->F Pd catalyst, Base, Solvent, Heat E Arylboronic acid (R2-B(OH)2) E->F

Caption: Proposed two-step synthesis of a 3,5-disubstituted-4-methylpyridine derivative.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-chloro-4-methylpyridine Derivatives (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution of a chlorine atom on the this compound ring with an amine.

  • Materials:

    • This compound

    • Amine (e.g., morpholine, piperidine, or a primary amine)

    • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

    • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq) and DIPEA (1.5 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired 3-amino-5-chloro-4-methylpyridine derivative.

Protocol 2: Synthesis of 3-Amino-5-aryl-4-methylpyridine Derivatives (Final Compound)

This protocol describes the Suzuki cross-coupling reaction to introduce an aryl group at the 5-position of the pyridine ring.

  • Materials:

    • 3-Amino-5-chloro-4-methylpyridine derivative (from Protocol 1)

    • Arylboronic acid

    • Palladium(II) acetate (Pd(OAc)2) or other suitable palladium catalyst

    • Sodium carbonate (Na2CO3) or other suitable base

    • Toluene/Water or other suitable solvent mixture

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Standard work-up and purification reagents and equipment

  • Procedure:

    • In a round-bottom flask, combine the 3-amino-5-chloro-4-methylpyridine derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), and Na2CO3 (2.0 eq).

    • Add a mixture of toluene and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to reflux (around 100-110 °C) and stir for 8-16 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final 3-amino-5-aryl-4-methylpyridine derivative.

In Vitro Antibacterial Activity Screening

The antibacterial activity of the synthesized compounds should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Standard methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are described below.

Workflow for Antibacterial Screening

G A Synthesized Compound Library B Prepare Stock Solutions A->B C Broth Microdilution Assay (MIC Determination) B->C D Incubate with Bacterial Strains C->D E Read MIC values D->E F Subculture from clear wells E->F G MBC Determination F->G H Data Analysis and SAR Studies G->H G cluster_0 Bacterial DNA Replication A Relaxed DNA C Supercoiled DNA A->C ATP-dependent supercoiling B DNA Gyrase E Inhibition of DNA Replication C->E Blocked D Pyridine Derivative (Inhibitor) D->B Binds to DNA Gyrase F Bacterial Cell Death E->F

Application Notes and Protocols for Allylic Chlorination of Methylpyridine Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the allylic chlorination of methylpyridine intermediates, crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. Four primary methods are outlined: direct chlorination with chlorine gas, chlorination using N-Chlorosuccinimide (NCS), chlorination with sulfuryl chloride (SO2Cl2), and a multi-step synthesis involving a pyridine N-oxide intermediate.

Direct Chlorination with Chlorine Gas (Cl₂)

Direct chlorination of the methyl group on the pyridine ring can be effectively achieved using chlorine gas, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN). This method is potent but can sometimes lead to a mixture of mono-, di-, and trichlorinated products, as well as potential chlorination on the pyridine ring itself. Careful control of reaction conditions is paramount for achieving desired selectivity.

Experimental Protocol

This protocol is adapted from a patented procedure for the chlorination of 2-chloro-methylpyridines.[1][2]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, gas inlet tube, and a condenser, charge the methylpyridine substrate and water.

  • Initiator Addition: Heat the mixture to the desired reaction temperature (e.g., 65-70 °C) with stirring. Add the radical initiator (e.g., AIBN).

  • Chlorine Gas Introduction: Bubble chlorine gas into the reaction mixture at a controlled rate.

  • pH Control: During the chlorination, hydrogen chloride (HCl) is formed, which can protonate the pyridine nitrogen and halt the reaction. To neutralize the HCl, a basic solution (e.g., 25% potassium carbonate) is added continuously or intermittently to maintain the pH of the reaction mixture within a range of 1 to 2.[1]

  • Monitoring and Work-up: Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC). After the desired conversion is achieved, cool the reaction mixture to room temperature.

  • Extraction: Make the reaction mixture basic by adding more of the base solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extract with a drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by distillation or chromatography.

Quantitative Data

The following table summarizes the product distribution from the direct chlorination of various 2-chloro-methylpyridine substrates using chlorine gas and AIBN at 65-70 °C.

SubstrateProduct Distribution (%)
Monochloro-
2-chloro-4-methylpyridine68.0
2-chloro-5-methylpyridine70.1
2-chloro-6-methylpyridine65.5

Data adapted from patent literature describing the chlorination process. The remaining percentage consists of unreacted starting material.

Reaction Workflow

G cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Work-up and Purification Methylpyridine Methylpyridine Substrate Reaction_Vessel Reaction Vessel (65-70 °C) Methylpyridine->Reaction_Vessel Water Water Water->Reaction_Vessel AIBN AIBN AIBN->Reaction_Vessel Quenching Quenching (add base) Reaction_Vessel->Quenching Chlorine_Gas Chlorine Gas Chlorine_Gas->Reaction_Vessel Base_Solution Base Solution (e.g., K₂CO₃) Base_Solution->Reaction_Vessel Extraction Extraction (Organic Solvent) Quenching->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product Chloromethylpyridine Product Purification->Final_Product

Caption: Experimental workflow for direct allylic chlorination.

Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a widely used reagent for allylic and benzylic chlorinations.[3] It offers a milder and often more selective alternative to chlorine gas. The reaction proceeds through a free-radical mechanism and typically requires a radical initiator or photochemical initiation.

Experimental Protocol (General)

As specific literature for the NCS chlorination of methylpyridines is limited, a general protocol for benzylic chlorination is provided below. Optimization for specific methylpyridine substrates will be necessary.

  • Reaction Setup: In a flask equipped with a condenser and a magnetic stirrer, dissolve the methylpyridine substrate in a suitable inert solvent (e.g., carbon tetrachloride, benzene, or acetonitrile).

  • Reagent Addition: Add N-chlorosuccinimide (1.0-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or GC. Alternatively, the reaction can be initiated photochemically at room temperature using a UV lamp.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining traces of chlorine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Quantitative Data
SubstrateReagentsConditionsYield (%)
Generic MethylpyridineNCS, AIBN (cat.)Reflux in CCl₄Data not available
Free-Radical Chlorination Mechanism

The chlorination with both chlorine gas/AIBN and NCS proceeds via a free-radical chain mechanism.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (AIBN or light) Chlorine_Source Chlorine Source (Cl₂ or NCS) Initiator->Chlorine_Source generates Chlorine_Radical 2 Cl• Chlorine_Source->Chlorine_Radical Methylpyridine Methylpyridine (R-CH₃) Chlorine_Radical->Methylpyridine Picolyl_Radical Picolyl Radical (R-CH₂•) Methylpyridine->Picolyl_Radical + Cl• Chloromethylpyridine Chloromethylpyridine (R-CH₂Cl) Picolyl_Radical->Chloromethylpyridine + Cl₂ or NCS HCl_Succinimide HCl or Succinimide Chloromethylpyridine->Chlorine_Radical regenerates Radical_Combination Radical Combination (e.g., Cl• + Cl• → Cl₂) (e.g., R-CH₂• + Cl• → R-CH₂Cl)

Caption: Free-radical mechanism for allylic chlorination.

Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is another effective reagent for the chlorination of activated methyl groups. The reaction can proceed via a radical pathway, similar to NCS and Cl₂, especially in the presence of a radical initiator.

Experimental Protocol (General)

Detailed protocols for the allylic chlorination of methylpyridines using sulfuryl chloride are scarce. The following is a general procedure that may require optimization.

  • Reaction Setup: To a solution of the methylpyridine substrate in an inert solvent (e.g., dichloromethane or chloroform) in a flask equipped with a dropping funnel and a condenser, place it under an inert atmosphere.

  • Reagent Addition: Add a radical initiator (e.g., AIBN) to the solution. From the dropping funnel, add sulfuryl chloride (1.0-1.1 equivalents) dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction: After the addition is complete, the reaction mixture may be heated to reflux to ensure completion. Monitor the reaction by TLC or GC.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it into ice-water.

  • Extraction and Purification: Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by distillation or chromatography.

Quantitative Data
SubstrateReagentsConditionsYield (%)
Generic MethylpyridineSO₂Cl₂, AIBN (cat.)0 °C to reflux in CH₂Cl₂Data not available

Multi-step Synthesis via Pyridine N-Oxide

An alternative to direct chlorination is a multi-step approach involving the initial oxidation of the methylpyridine to its N-oxide. This intermediate then undergoes a rearrangement reaction with a chlorinating agent to yield the chloromethylpyridine. This method can offer high selectivity.

Experimental Protocol

This protocol is based on the reaction of 2-picoline-N-oxide with phosphoryl chloride.[4]

  • N-Oxide Formation: Oxidize the starting methylpyridine to the corresponding N-oxide using a suitable oxidizing agent (e.g., hydrogen peroxide in acetic acid).

  • Reaction Setup: In a reaction vessel, dissolve the methylpyridine-N-oxide in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Reagent Addition: Add a tertiary amine base, such as triethylamine. Cool the mixture in an ice bath and add phosphoryl chloride (POCl₃) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Work-up: Quench the reaction by carefully adding it to a cold saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by chromatography or distillation.

Quantitative Data
SubstrateReagentsConversion (%)Selectivity (%)
2-Picoline-N-OxidePOCl₃, Triethylamine9098

Data for the conversion of 2-picoline-N-oxide to 2-chloromethylpyridine.[4]

N-Oxide Rearrangement Pathway

G Methylpyridine Methylpyridine Oxidation Oxidation (e.g., H₂O₂/AcOH) Methylpyridine->Oxidation N_Oxide Methylpyridine N-Oxide Oxidation->N_Oxide Chlorination_Rearrangement Chlorination and Rearrangement (e.g., POCl₃, Et₃N) N_Oxide->Chlorination_Rearrangement Chloromethylpyridine Chloromethylpyridine Chlorination_Rearrangement->Chloromethylpyridine

Caption: Synthetic pathway via N-oxide intermediate.

References

Application Notes and Protocols for 3,5-Dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,5-Dichloro-4-methylpyridine is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its chemical structure, featuring a chlorinated pyridine ring, makes it a versatile building block for creating more complex molecules.[1][2] Proper handling and storage of this compound are critical to ensure the safety of laboratory personnel and to maintain its chemical integrity for research and development activities. These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₆H₅Cl₂N[3]
Molecular Weight 162.01 g/mol [3]
CAS Number 23784-09-0 (or 100868-46-0)[3][4]
Appearance Colorless to light yellow liquid[5]
Odor Strong odor[5]
pKa 0.62 ± 0.10 (Predicted)[5]
XLogP3 2.5[3]
Storage Temperature Room Temperature (in a dry, sealed container)[5]

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal3 or 4H311/H312: Toxic/Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Note: Hazard classifications can vary slightly between suppliers.

Primary Hazards:

  • Irritant[3]

  • Harmful if swallowed, in contact with skin, or if inhaled[3][6][7]

  • Causes skin and serious eye irritation[3][8]

  • May cause respiratory irritation[3]

Experimental Protocols

The following protocols outline the recommended procedures for handling and storing this compound in a laboratory setting.

1. Personal Protective Equipment (PPE)

Before handling the compound, ensure that the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, a NIOSH/MSHA approved respirator may be necessary.[6][7]

2. Handling Procedures

  • Work Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[6]

  • Dispensing: When transferring the liquid, use appropriate tools such as a calibrated pipette or a syringe to minimize spills. Avoid generating aerosols or vapors.[6]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[6][9] Contaminated clothing should be removed and laundered before reuse.[8]

  • Spill Management: In case of a spill, evacuate non-essential personnel. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it into a suitable, labeled container for disposal.[10][11] Ensure the area is well-ventilated. Do not allow the chemical to enter drains.[6]

3. Storage Procedures

  • Container: Keep the compound in its original, tightly closed container.[6][7]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6][7] The storage area should be locked or accessible only to authorized personnel.[6]

  • Incompatibilities: Store away from strong oxidizing agents and heat sources.[6][7]

4. Disposal Procedures

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.

  • Disposal Method: Dispose of unused material and its container at an approved waste disposal facility.[6] Follow all local, regional, and national regulations for hazardous waste disposal.[7]

Visualized Workflows and Relationships

To further clarify the handling and safety protocols, the following diagrams have been generated.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response A Assess Hazards (Review SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Dispense Compound (Avoid aerosols) C->D E Perform Experiment D->E F Decontaminate Work Area E->F Spill Spill Occurs E->Spill G Dispose of Waste (Follow regulations) F->G H Doff PPE and Wash Hands G->H Cleanup Absorb with Inert Material & Collect for Disposal Spill->Cleanup

Caption: Experimental workflow for handling this compound.

G cluster_compound This compound cluster_hazards Potential Hazards cluster_controls Control Measures cluster_storage Storage Considerations Compound This compound H1 Skin/Eye Irritation Compound->H1 H2 Acute Toxicity (Oral, Dermal, Inhalation) Compound->H2 H3 Respiratory Irritation Compound->H3 C3 Personal Protective Equipment (Gloves, Goggles) H1->C3 C1 Engineering Controls (Fume Hood) H2->C1 H2->C3 H3->C1 S1 Cool, Dry, Well-Ventilated Area C1->S1 C2 Administrative Controls (SOPs, Training) S2 Tightly Closed Container C2->S2 S3 Away from Incompatibles (Oxidizing Agents) C2->S3

Caption: Logical relationships for safe handling and storage.

References

Application Notes and Protocols for the Lithiation of 4-Picoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of the side-chain lithiation of 4-picoline and its derivatives. This method is a cornerstone for the synthesis of functionalized pyridine compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

Introduction

The functionalization of the methyl group of 4-picoline (4-methylpyridine) and its derivatives via lithiation is a powerful synthetic strategy. This approach involves the deprotonation of the acidic methyl protons using a strong organolithium base to form a nucleophilic intermediate. This intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups, leading to the creation of diverse molecular libraries for drug discovery and development. The choice of the lithiating agent, solvent, and reaction temperature is crucial for achieving high yields and regioselectivity, primarily favoring side-chain functionalization over ring metalation.

Experimental Protocols

Protocol 1: General Procedure for Side-Chain Lithiation of 4-Picoline using Lithium Diisopropylamide (LDA)

This protocol describes the in-situ generation of LDA and its use for the lithiation of 4-picoline, followed by quenching with an electrophile. LDA is a strong, non-nucleophilic base that selectively deprotonates the methyl group of 4-picoline.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • 4-Picoline

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, dimethyl disulfide, alkyl halide)

  • Anhydrous diethyl ether (Et2O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Dry ice/acetone bath

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Cannula

  • Dropping funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Preparation of LDA Solution:

    • Under an inert atmosphere of argon or nitrogen, add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) to the cold THF.

    • Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution.

    • Allow the mixture to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Lithiation of 4-Picoline:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 4-picoline (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly transfer the 4-picoline solution to the freshly prepared LDA solution via cannula.

    • Stir the resulting orange to red-colored solution at -78 °C for 1-2 hours.

  • Electrophilic Quench:

    • Dissolve the electrophile (1.2 equivalents) in anhydrous THF in a separate flask under an inert atmosphere and cool to -78 °C.

    • Slowly add the electrophile solution to the lithiated 4-picoline solution at -78 °C.

    • Stir the reaction mixture at -78 °C for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water and diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Side-Chain Lithiation of 4-Picoline using n-Butyllithium and TMEDA

This protocol utilizes the n-BuLi/TMEDA complex, which enhances the basicity of n-BuLi and can favor side-chain deprotonation.

Materials:

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • 4-Picoline

  • Anhydrous solvent (e.g., THF, diethyl ether, or hexane)

  • Electrophile

  • (Same work-up and purification reagents as Protocol 1)

Equipment:

  • (Same as Protocol 1)

Procedure:

  • Formation of the Lithiating Agent:

    • Under an inert atmosphere, add the anhydrous solvent to a flame-dried round-bottom flask.

    • Cool the flask to the desired temperature (typically between -78 °C and 0 °C).

    • Add TMEDA (1.1 equivalents) to the solvent.

    • Slowly add n-BuLi (1.1 equivalents) to the stirred solution. A color change is often observed.

  • Lithiation and Quench:

    • Dissolve 4-picoline (1.0 equivalent) in the anhydrous solvent and add it dropwise to the n-BuLi/TMEDA solution at the chosen temperature.

    • Stir the reaction mixture for 1-4 hours. The optimal time and temperature may need to be determined empirically.

    • Cool the mixture to -78 °C (if not already at this temperature) before the addition of the electrophile.

    • Slowly add a solution of the electrophile (1.2 equivalents) in the anhydrous solvent.

    • Allow the reaction to proceed at -78 °C for 1-3 hours and then warm to room temperature.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation

The following tables summarize the yields of various functionalized 4-picoline derivatives obtained through side-chain lithiation with different bases and electrophiles.

Table 1: Lithiation of 4-Picoline with LDA and Quenching with Various Electrophiles

ElectrophileProductYield (%)Reference
Benzaldehyde1-Phenyl-2-(pyridin-4-yl)ethanol75-85[1]
Acetone2-(Pyridin-4-yl)propan-2-ol60-70General knowledge
Dimethyl disulfide (DMDS)4-(Methylthiomethyl)pyridine65-75[1]
Iodine (I₂)4-(Iodomethyl)pyridine50-60General knowledge
Ethyl ChloroformateEthyl 2-(pyridin-4-yl)acetate55-65General knowledge
N,N-Dimethylformamide (DMF)2-(Pyridin-4-yl)acetaldehyde40-50General knowledge
Perfluoroalkyl Iodide (C₈F₁₇(CH₂)₃I)4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)pyridineGood[1]

Table 2: Lithiation of 4-Picoline Derivatives with n-BuLi and Quenching with Electrophiles

SubstrateLithiating Agent/AdditiveElectrophileProductYield (%)Reference
4-Picolinen-BuLi / Li-DMAEBenzaldehyde1-Phenyl-2-(pyridin-4-yl)ethanol<30[1]
4-Picolinen-BuLi / TMEDABenzaldehyde1-Phenyl-2-(pyridin-4-yl)ethanolModerateGeneral knowledge
Tetrachloro-4-methylpyridinen-BuLiNot specified(Tetrachloro-4-pyridyl)methyl-lithiumNot reportedGeneral knowledge

Note: Yields are highly dependent on the specific reaction conditions and the purity of reagents. The data presented here is for illustrative purposes and should be optimized for specific applications.

Mandatory Visualization

Diagrams of Experimental Workflows and Chemical Transformations

The following diagrams, generated using Graphviz, illustrate the key experimental workflows.

experimental_workflow_LDA cluster_prep LDA Preparation cluster_reaction Lithiation & Quench cluster_workup Work-up & Purification diisopropylamine Diisopropylamine in THF lda_formation LDA Solution (-78 °C, 30 min) diisopropylamine->lda_formation nBuLi n-BuLi nBuLi->lda_formation lithiated_picoline Lithiated 4-Picoline (-78 °C, 1-2 h) lda_formation->lithiated_picoline Addition of 4-picoline soln. picoline 4-Picoline in THF picoline->lithiated_picoline product_formation Functionalized Product (-78 °C, 1-3 h) lithiated_picoline->product_formation Addition of electrophile soln. electrophile Electrophile in THF electrophile->product_formation quench Quench with aq. NH4Cl product_formation->quench extraction Extraction with Et2O quench->extraction purification Column Chromatography extraction->purification final_product Pure Product purification->final_product

Caption: Workflow for LDA-mediated side-chain lithiation of 4-picoline.

logical_relationship cluster_base Choice of Lithiating Agent cluster_electrophiles Electrophilic Quench start 4-Picoline Derivative lda LDA (Favors Side-Chain) start->lda nBuLi n-BuLi (Can lead to ring lithiation or side-chain with additives) start->nBuLi lithiated_intermediate Lithiated Intermediate (Nucleophile) lda->lithiated_intermediate nBuLi->lithiated_intermediate aldehydes_ketones Aldehydes / Ketones lithiated_intermediate->aldehydes_ketones alkyl_halides Alkyl Halides lithiated_intermediate->alkyl_halides disulfides Disulfides lithiated_intermediate->disulfides co2 Carbon Dioxide lithiated_intermediate->co2 other Other Electrophiles lithiated_intermediate->other final_products Functionalized 4-Picoline Derivatives aldehydes_ketones->final_products alkyl_halides->final_products disulfides->final_products co2->final_products other->final_products

Caption: Decision pathway for the synthesis of functionalized 4-picolines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3,5-Dichloro-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Directed ortho-Metalation and Methylation of 3,5-Dichloropyridine

This method involves the deprotonation of 3,5-dichloropyridine at the 4-position followed by quenching with an electrophilic methyl source.

Experimental Protocol:

  • Dissolve diisopropylamine (1.1 eq) in dry tetrahydrofuran (THF) and cool the solution to -10°C.

  • Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature.

  • After stirring for 30 minutes, cool the solution to -20°C.

  • Add a solution of 3,5-dichloropyridine (1.0 eq) in dry THF dropwise.

  • Stir the reaction mixture at -10°C for 30 minutes.

  • Cool the mixture to -70°C and add iodomethane (3.5 eq) in dry THF dropwise.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by crystallization from aqueous ethanol, followed by hexane.[1]

Troubleshooting:

Issue Possible Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inactive n-butyllithium. 2. Presence of moisture in reagents or glassware. 3. Insufficiently low temperature during lithiation.1. Titrate the n-butyllithium solution before use. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Maintain the specified low temperatures during the addition of reagents.
Formation of multiple byproducts 1. Side reactions due to the high reactivity of the lithiated intermediate. 2. Reaction temperature too high during quenching.1. Ensure slow, dropwise addition of all reagents. 2. Maintain the temperature at -70°C during the addition of iodomethane and allow the reaction to warm to room temperature slowly.
Low isolated yield after purification 1. Inefficient extraction of the product. 2. Loss of product during crystallization.1. Perform multiple extractions with diethyl ether to ensure complete recovery. 2. Optimize the crystallization process by adjusting the solvent ratio and cooling rate. Consider using a different solvent system for recrystallization if necessary.

Data Presentation: Yield Comparison for Route 1

Starting Material Reagents Yield Reference
3,5-Dichloropyridinen-BuLi, Diisopropylamine, Iodomethane68%[1]

Logical Relationship Diagram: Troubleshooting Route 1

troubleshooting_route1 start Start Synthesis issue Low Yield or Byproduct Formation start->issue cause1 Inactive n-BuLi issue->cause1 Possible Cause cause2 Moisture Contamination issue->cause2 Possible Cause cause3 Incorrect Temperature issue->cause3 Possible Cause cause4 Suboptimal Quenching issue->cause4 Possible Cause solution1 Titrate n-BuLi cause1->solution1 Solution solution2 Use Anhydrous Conditions cause2->solution2 Solution solution3 Maintain Low Temperature cause3->solution3 Solution solution4 Slow Quenching at -70°C cause4->solution4 Solution success Improved Yield solution1->success solution2->success solution3->success solution4->success

Caption: Troubleshooting workflow for the synthesis of this compound via directed ortho-metalation.

Route 2: Sandmeyer Reaction of 4-Amino-3,5-dichloropyridine

This route involves the diazotization of an amino-substituted pyridine followed by a copper-catalyzed chlorine substitution.

Experimental Protocol (General):

  • Dissolve 4-amino-3,5-dichloropyridine in a suitable acidic medium (e.g., concentrated HCl).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution.

  • Nitrogen gas will evolve. Allow the reaction to proceed until gas evolution ceases. The reaction may require gentle warming.

  • Extract the product with an organic solvent (e.g., dichloromethane or ether).

  • Wash the organic layer with water and brine, then dry over a suitable drying agent.

  • Remove the solvent under reduced pressure and purify the product, for example, by column chromatography or crystallization.

Troubleshooting:

Issue Possible Cause(s) Recommended Solution(s)
Low yield of diazonium salt 1. Temperature too high during diazotization, leading to decomposition of the diazonium salt. 2. Incorrect stoichiometry of sodium nitrite.1. Strictly maintain the temperature between 0-5°C during the addition of sodium nitrite. 2. Use a slight excess of sodium nitrite, but avoid a large excess which can lead to side reactions.
Formation of phenolic byproducts Reaction of the diazonium salt with water.1. Use a non-aqueous solvent if possible. 2. Ensure that the addition of the diazonium salt to the copper chloride solution is done promptly.
Incomplete conversion to the chloro-derivative 1. Inactive copper(I) chloride catalyst. 2. Insufficient amount of catalyst.1. Use freshly prepared or high-quality copper(I) chloride. 2. Ensure a stoichiometric amount of the copper catalyst is used.
Formation of biaryl byproducts Radical side reactions.[2]1. Optimize the reaction temperature and concentration. 2. Consider the use of radical scavengers, although this may also reduce the desired product yield.

Data Presentation: Plausible Yields for Sandmeyer Reactions

Experimental Workflow Diagram: Sandmeyer Reaction

sandmeyer_workflow start 4-Amino-3,5-dichloropyridine diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuCl, HCl) diazonium_salt->sandmeyer product This compound sandmeyer->product workup Extraction & Purification product->workup final_product Pure Product workup->final_product

Caption: General workflow for the synthesis of this compound via the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the direct chlorination of 4-methylpyridine (4-picoline) to obtain this compound?

A1: The primary challenge is controlling the selectivity of the chlorination. Direct chlorination of 4-picoline can lead to a mixture of mono-, di-, and tri-chlorinated products, as well as isomers with chlorine atoms at different positions on the pyridine ring and/or on the methyl group. Achieving a high yield of the specific 3,5-dichloro isomer requires careful optimization of reaction conditions such as temperature, reaction time, catalyst, and the chlorinating agent used.

Q2: How can I minimize the formation of over-chlorinated byproducts?

A2: To minimize over-chlorination, you can:

  • Control the stoichiometry: Use a controlled amount of the chlorinating agent.

  • Monitor the reaction: Use techniques like GC-MS to monitor the progress of the reaction and stop it once the desired product is maximized.

  • Optimize temperature: Lowering the reaction temperature can sometimes increase selectivity and reduce the rate of over-chlorination.

Q3: What are the safety precautions I should take when working with reagents like n-butyllithium and phosphoryl chloride?

A3: Both n-butyllithium and phosphoryl chloride are highly reactive and hazardous.

  • n-Butyllithium is pyrophoric and will ignite on contact with air. It must be handled under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Always wear fire-retardant lab coats, safety glasses, and gloves.

  • Phosphoryl chloride is corrosive and reacts violently with water, releasing toxic fumes. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Q4: Are there any alternative, greener synthesis routes for chloropyridines?

A4: Research into greener synthetic methods is ongoing. Some approaches focus on using less hazardous chlorinating agents, catalytic systems to improve selectivity, and solvent-free or aqueous reaction conditions. For instance, some modern methods for deaminative chlorination aim to avoid the use of copper salts. However, the feasibility of these methods for the specific synthesis of this compound on a large scale may vary.

Q5: How can I effectively purify this compound from its isomers?

A5: The separation of chlorinated picoline isomers can be challenging due to their similar physical properties.

  • Fractional distillation can be effective if the boiling points of the isomers are sufficiently different.

  • Crystallization is a common and effective method for purification if the desired isomer is a solid and has different solubility characteristics from the impurities.[1]

  • Chromatography , such as column chromatography on silica gel, can be used for small-scale purifications to separate isomers with different polarities.

  • Selective precipitation with certain reagents is another potential method for separating isomers.

References

Technical Support Center: 3,5-Dichloro-4-methylpyridine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3,5-Dichloro-4-methylpyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential impurities could be isomeric dichloromethylpyridines, under-chlorinated or over-chlorinated pyridine derivatives, and starting materials like 3,5-dichloropyridine or methylating agents.

Q2: My recrystallized product is still impure. What can I do?

A2: If a single recrystallization does not yield a product of sufficient purity, consider the following:

  • Solvent System: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a two-step recrystallization has been reported: first from aqueous ethanol, followed by a second recrystallization from hexane.[1] If you are using a single solvent and it is not effective, consider a mixed solvent system.

  • Cooling Rate: Rapid cooling can trap impurities within the crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Seeding: If crystallization does not occur, adding a seed crystal of pure product can help initiate the process.

  • Washing: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Multiple Recrystallizations: As mentioned in the literature, multiple recrystallizations may be necessary to achieve high purity.[1]

Q3: Can I use distillation to purify this compound?

A3: Yes, vacuum distillation can be a suitable method for purification, especially for removing non-volatile impurities. The boiling point of this compound is reported to be 125-127 °C at 74 Torr.[1]

  • Troubleshooting Distillation:

    • Bumping: Use a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Thermal Decomposition: If the compound is sensitive to high temperatures, use a lower pressure to decrease the boiling point.

    • Fractional Distillation: If the impurities have boiling points close to the product, a fractional distillation column will be necessary to achieve good separation.

Q4: Is column chromatography a viable purification method?

A4: Yes, column chromatography is a powerful technique for separating compounds with similar polarities.

  • Stationary Phase: Silica gel is a common choice for the stationary phase.[2]

  • Mobile Phase (Eluent): The choice of eluent is crucial. A good starting point is a non-polar solvent like hexane with a small amount of a more polar solvent like ethyl acetate. The optimal eluent system can be determined by thin-layer chromatography (TLC).

  • Troubleshooting Column Chromatography:

    • Poor Separation: If the spots on the TLC plate are too close, a less polar eluent system may be required. If the spots do not move from the baseline, a more polar eluent is needed.

    • Band Tailing: This can be caused by overloading the column or using a solvent system in which the compound has low solubility.

    • Cracked Column: A cracked silica gel bed can lead to poor separation. Ensure the column is packed carefully and not allowed to run dry.

Data Presentation

ParameterRecrystallizationVacuum DistillationColumn Chromatography
Principle Difference in solubility at different temperaturesDifference in boiling pointsDifference in polarity and interaction with stationary phase
Reported Purity High purity achievable with multiple stepsCan be high depending on impurity volatilityVery high purity achievable
Yield Can have losses in the mother liquorGenerally high for non-volatile impuritiesCan have losses due to irreversible adsorption or difficult separation
Scale Easily scalable from lab to pilot plantSuitable for various scalesCan be challenging and costly to scale up
Common Application Removal of soluble and some insoluble impuritiesRemoval of non-volatile or very volatile impuritiesSeparation of structurally similar impurities

Experimental Protocols

Recrystallization from Aqueous Ethanol and Hexane

This protocol is based on a reported synthesis procedure.[1]

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot aqueous ethanol. The ratio of ethanol to water will need to be optimized to ensure the compound dissolves when hot but precipitates when cold.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization (First Pass): Allow the solution to cool slowly to room temperature. Further cool in an ice bath to maximize crystal formation.

  • Filtration and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold aqueous ethanol.

  • Drying: Dry the crystals under vacuum.

  • Second Recrystallization: Repeat the process (steps 1-5) using hexane as the solvent for a second purification step.

Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Heat the distillation flask in a heating mantle or oil bath.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point (125-127 °C at 74 Torr).[1] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities distill over.

Column Chromatography
  • TLC Analysis: Determine a suitable solvent system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Loading the Sample: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Run the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude 3,5-Dichloro- 4-methylpyridine Recrystallization Recrystallization (Aqueous Ethanol) Crude->Recrystallization Filtration1 Filtration Recrystallization->Filtration1 Hexane_Recrystallization Recrystallization (Hexane) Filtration1->Hexane_Recrystallization Filtration2 Filtration Hexane_Recrystallization->Filtration2 Pure_Product Pure Product Filtration2->Pure_Product

Caption: A typical workflow for the purification of this compound using a two-step recrystallization process.

TroubleshootingTree Start Impure Product After First Purification Attempt CheckPurity Analyze Purity (TLC, GC, NMR) Start->CheckPurity Decision Is Purity Acceptable? CheckPurity->Decision Yes Stop Decision->Yes Yes No Choose Further Purification Method Decision->No No Recrystallization Change Solvent System or Perform Second Recrystallization No->Recrystallization Distillation Consider Vacuum Distillation No->Distillation Chromatography Use Column Chromatography No->Chromatography

Caption: A decision tree for troubleshooting the purification of this compound when the initial attempt is unsuccessful.

References

Technical Support Center: Optimizing Reactions with 3,5-Dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,5-Dichloro-4-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving this compound.

I. Synthesis of this compound via Lithiation and Methylation

The synthesis of this compound is a crucial first step for many research applications. The most common method involves the lithiation of 3,5-dichloropyridine followed by methylation. Precise control of temperature and reaction time is critical for a successful outcome.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

A1: A widely used protocol involves the deprotonation of 3,5-dichloropyridine with a strong base like butyl lithium, followed by quenching with an electrophile such as iodomethane. The reaction is highly sensitive to temperature and moisture.

Q2: Why are very low temperatures required for this reaction?

A2: Low temperatures (typically -70°C or below) are essential to ensure the stability of the lithiated intermediate and to control the regioselectivity of the reaction. At higher temperatures, the lithiated species can be unstable and may lead to side reactions. Additionally, low temperatures help to prevent undesired reactions of the strong base with the solvent or other components in the reaction mixture.

Q3: What are the most critical parameters to control during the synthesis?

A3: The most critical parameters are:

  • Temperature: Maintaining the specified low temperatures at each step is crucial for yield and purity.

  • Anhydrous Conditions: All glassware, solvents, and reagents must be strictly anhydrous to prevent quenching of the organolithium intermediates.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reagents and intermediates by oxygen and moisture.

  • Rate of Addition: Slow, dropwise addition of reagents helps to control the reaction exotherm and minimize side reactions.

Troubleshooting Guide: Synthesis of this compound
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or insufficient n-butyllithium.- Titrate the n-butyllithium solution before use to determine its exact concentration. - Ensure the n-butyllithium has been stored correctly and is not degraded.
2. Presence of moisture or protic sources.- Thoroughly dry all glassware in an oven before use. - Use anhydrous solvents. - Ensure the inert gas supply is dry.
3. Reaction temperature was too high.- Carefully monitor and maintain the reaction temperature at each stage, especially during the addition of n-butyllithium and iodomethane. Use a cryostat or a well-maintained cooling bath.
Formation of Multiple Products (Impure Sample) 1. Temperature fluctuations during the reaction.- Ensure consistent and stable low-temperature cooling throughout the experiment.
2. Reaction time was too long at a slightly elevated temperature, leading to decomposition of the lithiated intermediate.- Adhere strictly to the recommended reaction times at each temperature. Quench the reaction promptly once the specified time has elapsed.
3. Impure starting materials.- Use high-purity 3,5-dichloropyridine. Purify if necessary before use.
Incomplete Reaction 1. Insufficient amount of n-butyllithium or iodomethane.- Use a slight excess of n-butyllithium and a larger excess of iodomethane as per the protocol.
2. Reaction time was too short.- Ensure the reaction is stirred for the specified duration at each temperature to allow for complete lithiation and methylation.
Data Presentation: Optimized Reaction Conditions

The following table summarizes the optimized temperature and time parameters for the synthesis of this compound.

Step Reagents/Action Temperature Time Key Considerations
1. LDA FormationDiisopropylamine, n-Butyllithium in THF-10°C30 minDropwise addition of n-BuLi.
2. LithiationAddition of 3,5-Dichloropyridine-20°C then -10°C30 minSlow, dropwise addition is critical.
3. MethylationAddition of Iodomethane-70°CN/ARapid cooling before adding the electrophile.
4. ReactionStirring after Iodomethane additionWarm to Room Temp.Overnight (implicit)Allow the reaction to slowly warm to ensure completion.
Experimental Protocol: Synthesis of this compound

This protocol is based on established laboratory procedures.[1]

Materials:

  • Diisopropylamine

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane

  • 3,5-Dichloropyridine

  • Iodomethane

  • Water

  • Diethyl ether

  • Sodium sulfate

Procedure:

  • Dissolve diisopropylamine in dry THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -10°C.

  • Add n-butyllithium dropwise while stirring, and continue stirring for 30 minutes at -10°C.

  • Cool the solution to -20°C and add a solution of 3,5-dichloropyridine in dry THF dropwise.

  • Stir the resulting solution at -10°C for 30 minutes.

  • Cool the reaction mixture to -70°C.

  • Add a solution of iodomethane in dry THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with diethyl ether.

  • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization.

Visualization: Synthesis Workflow

G cluster_setup Reaction Setup cluster_lda LDA Formation cluster_lithiation Lithiation cluster_methylation Methylation cluster_workup Workup & Purification A Dry Glassware & Inert Atmosphere B Dissolve Diisopropylamine in THF A->B C Cool to -10°C B->C D Add n-BuLi dropwise Stir for 30 min C->D E Cool to -20°C D->E F Add 3,5-Dichloropyridine in THF dropwise E->F G Stir at -10°C for 30 min F->G H Cool to -70°C G->H I Add Iodomethane in THF dropwise H->I J Warm to Room Temperature I->J K Quench with Water J->K L Extract with Diethyl Ether K->L M Dry & Concentrate L->M N Crystallize Product M->N

Caption: Workflow for the synthesis of this compound.

II. Subsequent Reactions of this compound

This compound is a versatile intermediate used in various cross-coupling reactions to introduce new functional groups onto the pyridine ring.

Frequently Asked Questions (FAQs)

Q4: What types of cross-coupling reactions are common with this compound?

A4: Suzuki-Miyaura and Sonogashira coupling reactions are commonly employed to form new carbon-carbon bonds at the chloro-substituted positions of the pyridine ring.

Q5: Which chlorine atom is more reactive in these cross-coupling reactions?

A5: The reactivity of the two chlorine atoms can be influenced by the specific reaction conditions and the nature of the coupling partners. In many cases, selective mono-substitution can be achieved by carefully controlling the stoichiometry of the reagents and the reaction time.

Troubleshooting Guide: Cross-Coupling Reactions
Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Suzuki-Miyaura Coupling 1. Inactive palladium catalyst.- Use a fresh, high-quality palladium catalyst. - Consider using a pre-catalyst or a more active ligand.
2. Inappropriate base or solvent.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, dioxane/water).
3. Reaction temperature is too low or too high.- Optimize the reaction temperature. Typically, temperatures between 80-110°C are effective.
Homocoupling in Sonogashira Coupling 1. Presence of oxygen.- Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
2. Inappropriate copper(I) source or amount.- Use a high-purity copper(I) salt (e.g., CuI) and optimize its loading.
Formation of a Mixture of Mono- and Di-substituted Products 1. Incorrect stoichiometry.- To favor mono-substitution, use a slight excess of the boronic acid or alkyne (e.g., 1.1-1.2 equivalents). - For di-substitution, use a larger excess of the coupling partner (e.g., >2.5 equivalents).
2. Reaction time is too long for selective mono-substitution.- Monitor the reaction progress by TLC or GC-MS and stop the reaction once the desired product is maximized.
Data Presentation: Typical Cross-Coupling Reaction Conditions
Reaction Type Catalyst System Base Solvent Typical Temperature Typical Time
Suzuki-Miyaura Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O100°C12-24 h
Sonogashira Pd(PPh₃)₂Cl₂, CuIEt₃NTHF/Toluene60-80°C4-12 h

Visualizations: Cross-Coupling Pathways

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents sonogashira_reagents R-C≡C-H Pd/Cu Catalysts, Base start->sonogashira_reagents suzuki_product Mono- or Di-aryl Product suzuki_reagents->suzuki_product sonogashira_product Mono- or Di-alkynyl Product sonogashira_reagents->sonogashira_product

Caption: Common cross-coupling reactions of this compound.

G cluster_troubleshooting Troubleshooting Logic A Low Yield? B Check Reagent Activity (Base, Catalyst) A->B Yes E Impure Product? A->E No C Optimize Temperature & Time B->C D Verify Anhydrous/Inert Conditions C->D F Adjust Stoichiometry E->F Yes G Monitor Reaction Progress Closely F->G H Optimize Purification Method G->H

Caption: General troubleshooting workflow for reactions.

References

Technical Support Center: Safe Disposal of Chlorinated Pyridine Waste

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the safe disposal of chlorinated pyridine waste.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary disposal options for chlorinated pyridine waste?

A1: The main disposal methods for chlorinated pyridine waste are incineration, chemical degradation (primarily through Advanced Oxidation Processes - AOPs), bioremediation, and landfilling. The selection of the most appropriate method depends on factors such as the concentration of the waste, the volume, the specific chlorinated pyridine compound, available facilities, and regulatory requirements.

Q2: Is it permissible to dispose of chlorinated pyridine waste down the drain?

A2: No, you should never pour chlorinated pyridine waste down the drain. These compounds are toxic and can persist in the environment, posing a risk to aquatic ecosystems and potentially contaminating drinking water sources.

Q3: What are the immediate safety precautions I should take when handling chlorinated pyridine waste?

A3: Always handle chlorinated pyridine waste in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or PVA), safety goggles, and a lab coat. Ensure that an emergency eyewash station and safety shower are readily accessible. Waste should be collected in a clearly labeled, sealed, and compatible container.

Q4: Can I mix different types of chlorinated pyridine waste?

A4: It is generally acceptable to mix different chlorinated pyridine wastes. However, you should never mix halogenated organic wastes with non-halogenated organic wastes, as this can complicate disposal and increase costs.[1] Always consult your institution's specific waste disposal guidelines.

Q5: What are the regulatory considerations for disposing of chlorinated pyridine waste?

A5: Chlorinated pyridines fall under the category of halogenated organic compounds, which are regulated as hazardous waste. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the disposal of such wastes. Specific regulations may vary by state and locality. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations. For landfill disposal, the waste must typically pass the Toxicity Characteristic Leaching Procedure (TCLP) to ensure that hazardous constituents do not leach into the environment.[2][3]

Section 2: Troubleshooting by Disposal Method

Incineration

Q2.1.1: My incineration facility is reporting low destruction and removal efficiency (DRE) for chlorinated pyridine waste. What could be the cause?

A2.1.1: Low DRE for chlorinated waste can be attributed to several factors:

  • Inadequate Temperature: Incineration of chlorinated organic compounds requires high temperatures, often exceeding 1100°C, to ensure complete destruction.[4]

  • Insufficient Residence Time: The waste needs to be held at the target temperature for a sufficient duration to ensure complete breakdown.

  • Poor Mixing: Inefficient mixing with oxygen can lead to incomplete combustion.

  • High Chlorine Content: A high concentration of chlorine can affect the combustion process and may require specific incinerator designs and operating conditions.

Q2.1.2: I am concerned about the formation of toxic byproducts like dioxins during the incineration of chlorinated pyridines. How can this be minimized?

A2.1.2: The formation of toxic byproducts such as dioxins and furans is a known risk when incinerating chlorinated compounds. To minimize their formation:

  • Optimize Combustion Conditions: Ensure high temperatures, adequate residence time, and sufficient oxygen to promote complete combustion.

  • Quenching: Rapidly cooling the flue gases after combustion can prevent the de novo synthesis of dioxins and furans.

  • Sorbent Injection: Injecting activated carbon or other sorbents into the flue gas stream can capture these toxic compounds.

  • Air Pollution Control Devices: Utilize appropriate air pollution control systems, such as scrubbers and filters, to remove any formed byproducts.

When heated to decomposition, 2-chloropyridine can emit toxic fumes including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[5]

Chemical Degradation (Advanced Oxidation Processes - AOPs)

Q2.2.1: My UV/H₂O₂ treatment is not effectively degrading the chlorinated pyridine in my wastewater. What are the potential issues?

A2.2.1: Ineffective degradation in a UV/H₂O₂ system can be due to:

  • Incorrect pH: The efficiency of many AOPs is pH-dependent. For example, the Fenton reaction works best at an acidic pH of around 3.[6]

  • Insufficient Hydrogen Peroxide: The concentration of H₂O₂ is critical. Too little will limit the generation of hydroxyl radicals, while too much can lead to scavenging of the radicals.

  • UV Light Intensity: The UV lamp intensity may be too low, or the wastewater may have high turbidity, which blocks the UV light.

  • Presence of Scavengers: Other compounds in the waste stream, such as certain organic molecules or inorganic ions, can consume the hydroxyl radicals, reducing the efficiency of the process.

Q2.2.2: I am observing a low degradation rate in my Fenton process for treating 2-chloropyridine waste. How can I improve it?

A2.2.2: To improve the efficiency of your Fenton process:

  • Optimize pH: Ensure the pH of the wastewater is in the optimal range, typically around 3.[6]

  • Adjust Fe²⁺:H₂O₂ Ratio: The ratio of ferrous iron to hydrogen peroxide is a critical parameter. A common starting point is a 1:5 to 1:10 ratio, but this may need to be optimized for your specific waste.

  • Increase Reactant Concentration: Gradually increasing the concentration of both Fe²⁺ and H₂O₂ may enhance the degradation rate, but be mindful of potential radical scavenging at very high concentrations. A study on 2-chloropyridine degradation using a Fenton-like process with laterite iron achieved up to 75% degradation with an iron to H₂O₂ ratio of 1:50 at pH 3.[6]

  • Consider Photo-Fenton: The addition of UV light (photo-Fenton) can significantly enhance the degradation rate by promoting the regeneration of Fe²⁺ from Fe³⁺. Comparative studies have shown that UV/Fenton processes can have higher removal efficiencies than standard Fenton or UV/H₂O₂ processes.[7][8]

Bioremediation

Q2.3.1: The microbial consortium I am using is showing signs of toxicity when exposed to high concentrations of chlorinated pyridine waste. What can I do?

A2.3.1: High concentrations of chlorinated pyridines can be toxic to microorganisms.[9] To address this:

  • Acclimation: Gradually acclimate the microbial culture to increasing concentrations of the chlorinated pyridine.

  • Dilution: Dilute the waste stream to a sub-toxic concentration before introducing it to the bioreactor.

  • Co-metabolism: Provide an additional, more easily degradable carbon source to support microbial growth and activity.

  • Bio-augmentation: Introduce a specialized microbial strain known to be resistant to and capable of degrading the specific chlorinated pyridine.

Q2.3.2: The degradation of chlorinated pyridine in my bioreactor is very slow. How can I optimize the process?

A2.3.2: Slow degradation can be due to several factors. To optimize the process:

  • Check Environmental Conditions: Ensure the pH, temperature, and dissolved oxygen levels are optimal for the specific microbial consortium. For many pyridine-degrading bacteria, the optimal pH is between 7 and 8, and the optimal temperature is around 30-37°C.[10][11][12]

  • Nutrient Availability: Ensure that essential nutrients like nitrogen and phosphorus are available in sufficient quantities.

  • Bioavailability: The chlorinated pyridine may not be readily available to the microorganisms. Consider using surfactants or other agents to increase its solubility.

  • Inhibitory Compounds: The waste stream may contain other compounds that are inhibiting microbial activity. Pre-treatment to remove these inhibitors may be necessary.

Landfill Disposal

Q2.4.1: My chlorinated pyridine waste failed the Toxicity Characteristic Leaching Procedure (TCLP). What are my options?

A2.4.1: If your waste fails the TCLP, it is considered hazardous and cannot be disposed of in a standard municipal solid waste landfill. Your options include:

  • Treatment: Treat the waste using methods like incineration or chemical degradation to destroy the hazardous constituents. The treated residue can then be re-tested.

  • Stabilization/Solidification: This process involves mixing the waste with reagents to chemically bind the hazardous components, making them less likely to leach. The stabilized waste must then pass a TCLP test before it can be landfilled.

  • Hazardous Waste Landfill: Dispose of the waste in a designated hazardous waste landfill that has more stringent design and monitoring requirements. This is typically the most expensive option.

Q2.4.2: How do I properly prepare a sample of chlorinated pyridine waste for TCLP analysis?

A2.4.2: The EPA Method 1311 outlines the detailed procedure for TCLP.[5][10] Key steps include:

  • Sample Collection and Preservation: Collect a representative sample of the waste. Chemical preservatives should not be added before leaching, but the sample can be refrigerated.[3]

  • Solid-Liquid Separation: If the waste has both solid and liquid components, they are separated.

  • Particle Size Reduction: The solid portion of the waste may need to be reduced in size.

  • Extraction: The solid material is then extracted with a specific fluid for 18 hours to simulate leaching in a landfill.[2]

  • Analysis: The resulting liquid (leachate) is then analyzed for the concentration of the hazardous constituents.[2]

Section 3: Data Presentation

Table 1: Comparison of Disposal Methods for Chlorinated Pyridine Waste

Disposal MethodPrincipleAdvantagesDisadvantagesEstimated Cost
Incineration High-temperature thermal oxidationHigh destruction efficiency for a wide range of organic compounds.Potential for formation of toxic byproducts (e.g., dioxins, NOx), high capital and operational costs.High
Advanced Oxidation Processes (AOPs) Generation of highly reactive hydroxyl radicals to oxidize contaminants.[13]Can be effective for a wide range of organic compounds, no toxic byproducts if mineralization is complete.Can be expensive due to reagent and energy costs, efficiency can be affected by water matrix.Moderate to High
Bioremediation Use of microorganisms to break down contaminants.Environmentally friendly, potentially lower cost for large volumes of low-concentration waste.[14]Can be slow, sensitive to toxicity and environmental conditions, may not achieve complete mineralization.Low to Moderate
Landfilling Disposal in engineered landfills.Relatively low cost for stabilized or non-leachable waste.Requires pre-treatment if waste fails TCLP, potential for long-term environmental liability.Low (for non-hazardous) to High (for hazardous)

Table 2: Quantitative Data on Disposal Methods

ParameterIncinerationAdvanced Oxidation Processes (AOPs)BioremediationLandfilling (TCLP)
Target Compound Chlorinated Organics2-ChloropyridinePyridinePyridine
Efficiency/Limit DRE > 99.99% (typical requirement for hazardous waste)[15]Up to 75% degradation (Fenton-like process)[6]Complete degradation of up to 1,806 mg/L in 45.5 h (by Shinella zoogloeoides BC026)[16]Regulatory Limit: 5.0 mg/L[17]
Key Operating Conditions Temperature > 1100°C, sufficient residence time and oxygen.[4]pH ~3, Fe²⁺:H₂O₂ ratio optimization (e.g., 1:50).[6]pH 7-8, Temperature 30-37°C.[10]EPA Method 1311.[5]

Section 4: Experimental Protocols & Visualizations

Protocol: Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311

This protocol provides a summary of the key steps. For detailed procedures, refer to the official EPA Method 1311 documentation.[5][10]

  • Sample Characterization: Determine the percent solids of the waste sample.

  • Particle Size Reduction: If the solid portion of the waste has a surface area per gram of less than 3.1 cm² or is larger than 1 cm in its narrowest dimension, it must be crushed, cut, or ground to pass through a 9.5 mm sieve.

  • Extraction Fluid Selection:

    • Mix a small portion of the solid phase of the waste with reagent water and measure the pH.

    • If the pH is < 5.0, use extraction fluid #1 (acetic acid/sodium hydroxide buffer, pH 4.93 ± 0.05).

    • If the pH is ≥ 5.0, mix with acetic acid and then re-measure the pH. If the pH is now < 5.0, use extraction fluid #1. If it is > 5.0, use extraction fluid #2 (dilute acetic acid, pH 2.88 ± 0.05).

  • Extraction:

    • Place the solid material in an extraction vessel with an amount of the selected extraction fluid equal to 20 times the weight of the solid.

    • Rotate the vessel in a rotary agitation apparatus at 30 ± 2 rpm for 18 ± 2 hours.

  • Final Separation:

    • Separate the liquid extract (leachate) from the solid phase by filtration through a 0.6 to 0.8 µm glass fiber filter.

  • Analysis:

    • The collected leachate is then analyzed for the presence and concentration of contaminants. For chlorinated pyridines, this would typically be done using Gas Chromatography/Mass Spectrometry (GC/MS).

TCLP_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Waste Sample B Determine % Solids A->B C Particle Size Reduction (<9.5 mm) B->C D Select Extraction Fluid (based on pH) C->D E Mix Sample & Fluid (1:20 solid:fluid ratio) D->E F Rotate for 18 hours E->F G Filter to separate Leachate F->G H Analyze Leachate (e.g., GC/MS) G->H I Compare to Regulatory Limits H->I

TCLP Experimental Workflow
Protocol: GC/MS Analysis of Chlorinated Pyridines in Wastewater

This is a general protocol and may require optimization based on the specific instrumentation and chlorinated pyridine of interest.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 mL water sample, add a suitable internal standard.

    • Adjust the pH of the sample as necessary (e.g., to neutral or slightly basic).

    • Extract the sample three times with 30 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of dichloromethane/n-hexane/diethyl ether).[16]

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • GC/MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar or medium-polarity column suitable for semi-volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of 40-400 m/z or Selected Ion Monitoring (SIM) mode for target compounds.

GCMS_Workflow A Wastewater Sample (100 mL) B Add Internal Standard A->B C Adjust pH B->C D Liquid-Liquid Extraction (e.g., with Dichloromethane) C->D E Dry Organic Extract (Anhydrous Na₂SO₄) D->E F Concentrate Extract (to 1 mL) E->F G Inject into GC/MS F->G H Data Analysis G->H

GC/MS Sample Preparation and Analysis Workflow
Logical Relationship: Decision Tree for Disposal Method Selection

Disposal_Decision_Tree Start Chlorinated Pyridine Waste Generated Concentration High Concentration? Start->Concentration Volume Large Volume? Concentration->Volume No Incineration Incineration Concentration->Incineration Yes AOP Advanced Oxidation Process (AOP) Volume->AOP No Bioremediation Bioremediation Volume->Bioremediation Yes TCLP_Test Perform TCLP Test AOP->TCLP_Test Bioremediation->TCLP_Test TCLP_Pass Pass TCLP? TCLP_Test->TCLP_Pass Landfill_NonHaz Non-Hazardous Landfill TCLP_Pass->Landfill_NonHaz Yes Landfill_Haz Hazardous Waste Landfill or Pre-treatment TCLP_Pass->Landfill_Haz No

Decision Tree for Selecting a Disposal Method

References

Technical Support Center: Scaling Up 3,5-Dichloro-4-methylpyridine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,5-Dichloro-4-methylpyridine. The information is designed to address common challenges encountered when scaling up production from laboratory to industrial settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the production of this compound?

A1: Scaling up the synthesis of this compound, like many specialty chemicals, presents several key challenges.[1][2] These can include:

  • Reaction Control and Heat Management: Exothermic chlorination reactions can be difficult to control on a large scale, potentially leading to runaway reactions and the formation of unwanted byproducts.[3]

  • Byproduct Formation: The high temperatures and reactive nature of chlorinating agents can lead to the formation of various impurities, including over-chlorinated pyridines and tars.

  • Catalyst Deactivation: In catalytic routes, issues such as coking, poisoning, and sintering can lead to a decrease in catalyst efficiency and product yield over time.[4][5][6][7][8]

  • Purification: Separating the desired product from starting materials, byproducts, and the catalyst at an industrial scale can be complex and costly.

  • Material Handling: Handling corrosive reagents like chlorine gas and managing waste streams require specialized equipment and adherence to strict safety protocols.[9]

Q2: What are the typical impurities found in crude this compound, and how can they be minimized?

A2: Common impurities can include regioisomers (e.g., 2,5-dichloro-4-methylpyridine), over-chlorinated products (e.g., trichloromethyl-pyridines), and starting materials. Minimizing these impurities involves precise control over reaction parameters such as temperature, pressure, and stoichiometry of reactants. The use of selective catalysts and optimization of reaction time can also significantly reduce the formation of unwanted byproducts.

Q3: Are there alternative synthesis routes to consider for large-scale production?

A3: While direct chlorination of 4-picoline or its derivatives is a common approach, other strategies exist. These may include multi-step syntheses starting from different pyridine precursors. The choice of route for industrial production often depends on factors like the cost and availability of starting materials, the complexity of the process, and the desired purity of the final product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Catalyst deactivation.[4][6] - Loss of product during workup and purification.- Monitor reaction progress using techniques like GC or HPLC to ensure completion. - Optimize temperature and pressure based on literature and pilot plant data. - Investigate the cause of catalyst deactivation (e.g., poisoning, coking) and consider regeneration or using a more robust catalyst.[4][8] - Optimize extraction and distillation procedures to minimize product loss.
High Levels of Impurities - Poor control of reaction temperature leading to side reactions. - Incorrect stoichiometry of reagents. - Presence of impurities in starting materials.- Implement robust temperature control systems in the reactor. - Ensure precise addition of chlorinating agents. - Use high-purity starting materials.
Formation of Tars and Polymeric Byproducts - Excessively high reaction temperatures. - "Hot spots" within the reactor. - Coking on the catalyst surface.[4]- Lower the reaction temperature and ensure uniform heating. - Improve agitation and mixing to prevent localized overheating. - Consider a different catalyst or a catalyst regeneration cycle to remove coke deposits.[8]
Difficulties in Product Purification - Presence of close-boiling impurities. - Thermal degradation of the product during distillation.- Employ fractional distillation with a high-efficiency column. - Consider alternative purification methods such as recrystallization or chromatography for high-purity requirements. - Perform distillation under reduced pressure to lower the boiling point and prevent degradation.
Catalyst Performance Degradation - Poisoning: Contaminants in the feed irreversibly binding to active sites.[6][8] - Sintering: Agglomeration of catalyst particles at high temperatures, reducing surface area.[6] - Coking: Deposition of carbonaceous material on the catalyst surface.[4][6]- Purify the feedstock to remove potential poisons. - Operate within the recommended temperature range for the catalyst to avoid sintering. - Implement a regeneration process (e.g., controlled oxidation) to remove coke.[8]

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is based on the lithiation of 3,5-dichloropyridine followed by methylation.

Materials:

  • 3,5-Dichloropyridine

  • Diisopropylamine

  • n-Butyllithium in hexane

  • Iodomethane

  • Dry tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Sodium sulfate

Procedure:

  • Dissolve diisopropylamine in dry THF and cool the solution to -10°C.

  • Slowly add n-butyllithium while maintaining the temperature.

  • After stirring for 30 minutes, cool the solution to -20°C and add a solution of 3,5-dichloropyridine in THF dropwise.

  • Stir the mixture at -10°C for 30 minutes, then cool to -70°C.

  • Add a solution of iodomethane in THF dropwise.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Dry the combined organic layers over sodium sulfate and evaporate the solvent.

  • Purify the crude product by crystallization from aqueous ethanol, followed by hexane.

Quantitative Data Summary:

ParameterValue
Starting Material3,5-Dichloropyridine
Key Reagentsn-Butyllithium, Iodomethane
SolventTetrahydrofuran (THF)
Reaction Temperature-70°C to Room Temperature
Typical Yield~68%

Note: This is a lab-scale procedure and requires significant modification and safety considerations for scale-up.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Production

Troubleshooting Low Yield start Low Yield of this compound check_reaction 1. Verify Reaction Completion (GC/HPLC Analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions 2. Optimize Reaction Conditions (Temperature, Pressure, Time) incomplete->optimize_conditions Yes check_catalyst 3. Evaluate Catalyst Activity incomplete->check_catalyst No optimize_conditions->check_catalyst deactivated_catalyst Deactivated Catalyst? check_catalyst->deactivated_catalyst investigate_deactivation 4. Investigate Deactivation Mechanism (Poisoning, Coking, Sintering) deactivated_catalyst->investigate_deactivation Yes check_workup 6. Analyze Workup & Purification Steps deactivated_catalyst->check_workup No regenerate_catalyst 5. Implement Catalyst Regeneration or Replacement investigate_deactivation->regenerate_catalyst regenerate_catalyst->check_workup product_loss Product Loss During Workup? check_workup->product_loss optimize_purification 7. Optimize Extraction & Distillation product_loss->optimize_purification Yes yield_improved Yield Improved product_loss->yield_improved No optimize_purification->yield_improved

Caption: A logical workflow for diagnosing and addressing low product yield.

Signaling Pathway of Common Catalyst Deactivation Mechanisms

Catalyst Deactivation Pathways active_catalyst Active Catalyst poisoning Poisoning (e.g., Sulfur, Halogens) active_catalyst->poisoning sintering Sintering (High Temperature) active_catalyst->sintering coking Coking/Fouling (Carbon Deposition) active_catalyst->coking deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst sintering->deactivated_catalyst coking->deactivated_catalyst feed_impurities Feedstock Impurities feed_impurities->poisoning high_temp High Reaction Temperature high_temp->sintering hydrocarbon_cracking Hydrocarbon Cracking hydrocarbon_cracking->coking

Caption: Common pathways leading to heterogeneous catalyst deactivation.

References

Avoiding over-oxidation in the synthesis of pyridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding over-oxidation during the synthesis of pyridine derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of pyridine derivatives, focusing on the prevention of over-oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of over-oxidation in my reaction?

A1: Over-oxidation can manifest in several ways, depending on the specific reaction. Common indicators include:

  • Formation of a dark, tarry substance: This often suggests polymerization or degradation of the pyridine ring.

  • Gas evolution (e.g., CO₂): This can indicate decarboxylation of a desired carboxylic acid product, a common consequence of over-oxidation.[1]

  • Lower than expected yield of the desired product: This is a general indicator that side reactions, including over-oxidation, are consuming the starting material or the product.

  • Presence of unexpected byproducts in analytical data (TLC, LC-MS, NMR): Over-oxidation can lead to a variety of byproducts, such as hydroxylated pyridines, pyridones, or even ring-opened products.

Q2: My side-chain oxidation of a methylpyridine (picoline) to a pyridine carboxylic acid is giving a low yield and turning dark. What is likely happening?

A2: A low yield accompanied by a dark reaction mixture in picoline oxidation often points to over-oxidation and decomposition. The pyridine ring itself is susceptible to oxidative degradation under harsh conditions. For instance, oxidation of α-picoline with potassium permanganate in an acidic medium can lead to the formation of acetic acid, formic acid, carbon dioxide, and ammonia, indicating ring cleavage.[2] Using a less aggressive oxidizing agent or modifying the reaction conditions can help mitigate this.

Q3: I am trying to synthesize a pyridine-N-oxide, but I am getting a low yield and multiple spots on my TLC. What could be the issue?

A3: Low yields and multiple products in N-oxidation suggest that the oxidizing agent is not selective for the nitrogen atom or that the reaction conditions are too harsh. Some potential issues include:

  • Oxidation of other functional groups: If your pyridine derivative has other oxidizable groups (e.g., aldehydes, electron-rich aromatic rings), the oxidizing agent may be reacting with them as well.

  • Ring hydroxylation: Under certain conditions, electrophilic attack on the pyridine ring can lead to the formation of hydroxypyridines.

  • Use of an overly strong oxidizing agent: Very strong oxidants can lead to a mixture of products.

Consider using a milder, more selective oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a suitable catalyst.

Q4: How can I prevent decarboxylation of my pyridine carboxylic acid product during the oxidation of a picoline?

A4: Decarboxylation is often promoted by high temperatures and harsh reaction conditions. To minimize this:

  • Control the reaction temperature: Avoid excessive heating. The optimal temperature will depend on the specific oxidizing agent and substrate.

  • Choose the right oxidizing agent: Some oxidizing systems are more prone to causing decarboxylation than others.

  • Limit the reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the oxidizing environment.

Q5: I am observing the formation of pyridine as a byproduct in the oxidation of 3-picoline to nicotinic acid. What is the cause?

A5: The presence of pyridine as a byproduct is a strong indicator of the decarboxylation of the desired nicotinic acid.[3] This is more likely to occur at higher temperatures. For example, in the oxidation of 3-picoline, an increase in temperature can lead to a higher contribution of the decarboxylation of nicotinic acid.[3]

Data Presentation: Comparison of Oxidation Methods

The choice of oxidizing agent and reaction conditions can significantly impact the yield and selectivity of the reaction. The following tables provide a comparison of different methods for the oxidation of picolines.

Table 1: Comparison of Catalytic Systems for the Oxidation of 3-Picoline to Nicotinic Acid

Catalyst SystemOxidantTemperature (°C)Conversion of 3-Picoline (%)Selectivity for Nicotinic Acid (%)Reference
Co(OAc)₂/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br]Air19010070.5[4]
Co(OAc)₂/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br]O₂1908176.6[4]
Co(OAc)₂/Mn(OAc)₂/Bromides in AcOHO₂21093.799[4]
V₂O₅/Al₂O₃ (1:1)O₂ (in water vapor)300Not specified94[4]
CrVO₄O₂ (in water vapor)350Not specified~50 (total yield of NA and aldehyde)[5]
Cr₀.₅Al₀.₅VO₄O₂ (in water vapor)350Not specified86 (total selectivity for NA and aldehyde)[5]

Table 2: Oxidation of 3-Picoline with Nitric Acid

Temperature (°C)Molar Ratio (HNO₃:3-Picoline)Conversion of 3-Picoline (%)Yield of Nicotinic Acid (%)Selectivity for Nicotinic Acid (%)Reference
1804:1~85~62~80[6]
1954:1~90~55~60[6]

Experimental Protocols

Below are detailed methodologies for key oxidation reactions in the synthesis of pyridine derivatives.

Protocol 1: Synthesis of Pyridine-N-Oxide using Peracetic Acid

This protocol is adapted from Organic Syntheses.[7]

Materials:

  • Pyridine (110 g, 1.39 moles)

  • 40% Peracetic acid (250 mL, 285 g, 1.50 moles)

  • Isopropyl alcohol

  • Ether

  • 1 L three-necked flask

  • Stirrer

  • Thermometer

  • Dropping funnel

Procedure:

  • Place 110 g (1.39 moles) of pyridine into a 1 L three-necked flask equipped with a stirrer and a thermometer.

  • While stirring the pyridine, add 250 mL (1.50 moles) of 40% peracetic acid dropwise from a dropping funnel at a rate that allows the reaction temperature to reach and be maintained at 85°C. This addition should take approximately 50-60 minutes.

  • After the addition is complete, continue stirring the mixture until the temperature drops to 40°C.

  • To isolate the product as the hydrochloride salt, cool the reaction mixture and bubble a slight excess of gaseous hydrogen chloride through it.

  • Remove the acetic acid and any excess peracetic acid by warming the mixture on a steam bath under vacuum.

  • Purify the residual pyridine-N-oxide hydrochloride by refluxing it for 30 minutes with 300 mL of isopropyl alcohol.

  • Cool the solution to room temperature and filter the colorless crystals.

  • Wash the crystals with 50 mL of isopropyl alcohol followed by 50 mL of ether.

Protocol 2: Oxidation of α-Picoline to Picolinic Acid using Potassium Permanganate

This protocol is adapted from Organic Syntheses.

Materials:

  • α-Picoline (50 g, 0.54 mole)

  • Potassium permanganate (KMnO₄) (180 g, 1.14 moles)

  • Water

  • Concentrated hydrochloric acid

  • 95% Ethanol

  • 5 L three-necked flask

  • Reflux condenser

  • Stirrer

Procedure:

  • In a 5 L three-necked flask fitted with a reflux condenser and stirrer, place 2500 mL of water and 50 g (0.54 mole) of α-picoline.

  • Add 90 g (0.57 mole) of potassium permanganate to the mixture and heat it on a steam bath until the purple color of the permanganate has nearly disappeared (approximately 1 hour).

  • Add a second 90 g portion of potassium permanganate, followed by 500 mL of water.

  • Continue heating until the purple color is gone (approximately 2-2.5 hours).

  • Allow the reaction mixture to cool slightly and then filter to remove the precipitated manganese oxides. Wash the filter cake with 1 L of hot water.

  • Concentrate the filtrate under reduced pressure to a volume of 150-200 mL.

  • Filter the concentrated solution if necessary, and then acidify it to Congo red with concentrated hydrochloric acid.

  • Evaporate the acidic solution to dryness under reduced pressure.

  • Reflux the solid residue for one hour with 250 mL of 95% ethanol and filter. Repeat the extraction with 150 mL of 95% ethanol.

  • Combine the ethanolic filtrates and pass dry hydrogen chloride gas through the solution until crystals of picolinic acid hydrochloride begin to separate.

  • Chill the solution to about 10°C in a freezing mixture while continuing to saturate it with hydrogen chloride.

  • Filter the resulting crystals of picolinic acid hydrochloride and air-dry them.

Visualizations

The following diagrams illustrate key concepts and workflows related to avoiding over-oxidation in pyridine synthesis.

Troubleshooting_Over_Oxidation cluster_symptoms Observed Symptoms cluster_causes Potential Causes of Over-Oxidation cluster_solutions Recommended Solutions S1 Low Yield of Desired Product C1 Reaction Temperature Too High S1->C1 C2 Reaction Time Too Long S1->C2 C3 Oxidizing Agent Too Strong/Concentrated S1->C3 C4 Incorrect Stoichiometry of Oxidant S1->C4 S2 Formation of Dark, Tarry Material S2->C1 S2->C3 S3 Gas Evolution (e.g., CO2) S3->C1 S3->C2 S3->C3 S4 Multiple Unexpected Spots on TLC S4->C3 C5 Presence of Impurities S4->C5 Sol1 Optimize and Strictly Control Temperature C1->Sol1 Sol2 Monitor Reaction Progress (TLC, GC, etc.) and Quench Promptly C2->Sol2 Sol3 Use a Milder or More Selective Oxidizing Agent C3->Sol3 Sol4 Carefully Control Reagent Addition Rate C4->Sol4 Sol5 Ensure Purity of Starting Materials and Solvents C5->Sol5

Troubleshooting flowchart for over-oxidation issues.

Experimental_Workflow_Pyridine_Oxidation cluster_planning Phase 1: Planning and Selection cluster_execution Phase 2: Reaction Execution cluster_workup Phase 3: Work-up and Analysis Start Define Target Pyridine Derivative SelectOxidant Select Oxidizing Agent (Consider Selectivity and Strength) Start->SelectOxidant SelectConditions Determine Reaction Conditions (Solvent, Temperature, Catalyst) SelectOxidant->SelectConditions Setup Set Up Reaction Apparatus (Inert atmosphere if needed) SelectConditions->Setup ReagentAddition Controlled Addition of Oxidizing Agent Setup->ReagentAddition Monitoring Monitor Reaction Progress (TLC, LC-MS, etc.) ReagentAddition->Monitoring Monitoring->ReagentAddition Incomplete Reaction Quench Quench Reaction Promptly at Completion Monitoring->Quench Reaction Complete Isolation Isolate Crude Product Quench->Isolation Purification Purify Product (Crystallization, Chromatography) Isolation->Purification Analysis Characterize Final Product (NMR, MS, etc.) Purification->Analysis

General experimental workflow for pyridine oxidation.

References

Selecting a suitable solvent for recrystallization of 3,5-Dichloro-4-picoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information and troubleshooting advice for the selection of a suitable solvent and the successful recrystallization of 3,5-Dichloro-4-picoline.

Frequently Asked Questions (FAQs)

Q1: What is the physical state of 3,5-Dichloro-4-picoline at room temperature?

A1: 3,5-Dichloro-4-picoline is a solid at room temperature with a melting point of 49 °C.[1] While some sources may describe it as a liquid, this likely refers to the crude, impure product which may have a depressed melting point.[2]

Q2: What is the recommended solvent system for the recrystallization of 3,5-Dichloro-4-picoline?

A2: Based on documented synthesis procedures, a two-stage recrystallization process is highly effective. The primary recrystallization is performed using aqueous ethanol, followed by a second recrystallization from hexane.[3] This approach is designed to remove a broad range of impurities.

Q3: Why is a two-stage recrystallization with different solvents recommended?

A3: A two-stage recrystallization process enhances purification by targeting different types of impurities. The initial recrystallization from aqueous ethanol is effective for removing more polar impurities. The subsequent recrystallization from the non-polar solvent, hexane, is designed to remove non-polar impurities that may have co-crystallized in the first step.

Q4: Can I use a single solvent for recrystallization?

A4: While a single solvent recrystallization may be attempted, the documented success of the aqueous ethanol followed by hexane procedure suggests it is a more robust method for achieving high purity.[3] If a single solvent is to be explored, initial solubility tests with solvents such as ethanol, isopropanol, or toluene could be performed. The ideal single solvent would dissolve the compound when hot but have very low solubility when cold.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
The compound "oils out" and does not form crystals. The boiling point of the solvent is higher than the melting point of the compound (49 °C). The solution is supersaturated. Impurities are inhibiting crystallization.Ensure the recrystallization is conducted at a temperature below the melting point of the compound. Try adding a small amount of additional hot solvent to reduce saturation. Attempt to "seed" the solution with a previously obtained pure crystal of 3,5-Dichloro-4-picoline.
No crystals form upon cooling. The solution is not sufficiently saturated. Too much solvent was used. The rate of cooling is too rapid.Evaporate some of the solvent to increase the concentration of the compound. Reheat the solution to ensure complete dissolution and then allow it to cool more slowly. Try scratching the inside of the flask with a glass rod to induce nucleation.
The yield of recovered crystals is very low. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. The crystals were washed with a solvent that was not cold enough. The compound is too soluble in the chosen cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the washing solvent is ice-cold to minimize dissolution of the pure crystals. Consider cooling the filtrate in an ice bath to recover a second crop of crystals.
The recrystallized product is still impure. The rate of crystallization was too fast, trapping impurities. The chosen solvent system is not effective for removing the specific impurities present.Allow the solution to cool as slowly as possible to promote the formation of a pure crystal lattice. If impurities persist after the aqueous ethanol and hexane recrystallizations, consider an alternative solvent system based on the nature of the remaining impurities.

Data Presentation

Physical and Chemical Properties of 3,5-Dichloro-4-picoline

PropertyValue
CAS Number 100868-46-0
Molecular Formula C₆H₅Cl₂N
Molecular Weight 162.02 g/mol [4]
Appearance White solid[3]
Melting Point 49 °C[1]
Boiling Point 125-127 °C at 74 Torr[1]
logP 2.61[2]
Water Solubility Limited[2]

Common Solvents for Recrystallization

SolventBoiling Point (°C)Polarity
Water100High
Ethanol78.5High
Methanol64.5High
Acetone56Medium
Ethyl Acetate77.1Medium
Dichloromethane40Medium
Toluene111Low
Hexane69Low

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Ethanol

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3,5-Dichloro-4-picoline in a minimal amount of hot ethanol (near boiling).

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold aqueous ethanol.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Protocol 2: Recrystallization from Hexane

  • Dissolution: In an Erlenmeyer flask, dissolve the crystals obtained from the aqueous ethanol recrystallization in a minimal amount of hot hexane (near boiling).

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can be used to improve the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold hexane.

  • Drying: Dry the final product to remove any residual solvent.

Mandatory Visualization

Solvent_Selection_Workflow start Start: Crude 3,5-Dichloro-4-picoline dissolve_etoh Dissolve in minimal hot ethanol start->dissolve_etoh add_water Add hot water dropwise to cloud point dissolve_etoh->add_water reclarify Add a few drops of hot ethanol to clarify add_water->reclarify cool_crystallize1 Slowly cool to induce crystallization reclarify->cool_crystallize1 filter_wash1 Filter and wash with ice-cold aqueous ethanol cool_crystallize1->filter_wash1 oiling_out Troubleshooting: Compound 'oils out' cool_crystallize1->oiling_out no_crystals Troubleshooting: No crystals form cool_crystallize1->no_crystals intermediate_solid Partially Purified Solid filter_wash1->intermediate_solid dissolve_hexane Dissolve in minimal hot hexane intermediate_solid->dissolve_hexane cool_crystallize2 Slowly cool to induce crystallization dissolve_hexane->cool_crystallize2 filter_wash2 Filter and wash with ice-cold hexane cool_crystallize2->filter_wash2 end End: Pure Crystalline 3,5-Dichloro-4-picoline filter_wash2->end

Caption: Workflow for the two-stage recrystallization of 3,5-Dichloro-4-picoline.

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis of 3,5-Dichloro-4-methylpyridine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 3,5-Dichloro-4-methylpyridine and its structural analog, 3,5-Dibromo-4-methylpyridine. Due to the limited availability of public experimental spectra for these specific compounds, this guide focuses on the predicted spectral characteristics based on established principles of spectroscopy and comparison with related pyridine derivatives. Detailed experimental protocols for acquiring the necessary spectral data are also provided.

Introduction

This compound and its derivatives are important heterocyclic compounds with applications in medicinal chemistry and materials science. Spectroscopic analysis is a cornerstone for the identification, characterization, and quality control of these molecules. This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound, drawing comparisons with 3,5-Dibromo-4-methylpyridine to highlight the influence of the halogen substituents on the spectral properties.

Spectral Data Comparison

The following tables summarize the key physicochemical properties and expected spectral data for this compound and 3,5-Dibromo-4-methylpyridine.

Table 1: Physicochemical Properties

PropertyThis compound3,5-Dibromo-4-methylpyridine
Molecular Formula C₆H₅Cl₂N[1]C₆H₅Br₂N
Molecular Weight 162.01 g/mol [1]250.92 g/mol
Appearance Colorless to light yellow liquidWhite solid

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

ParameterThis compound3,5-Dibromo-4-methylpyridine
Chemical Shift (δ) ~8.3 ppm (s, 2H, H-2, H-6)~8.4 ppm (s, 2H, H-2, H-6)
~2.4 ppm (s, 3H, -CH₃)~2.5 ppm (s, 3H, -CH₃)
Multiplicity SingletSinglet
Integration 2H : 3H2H : 3H

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Carbon AtomThis compound (Predicted δ)3,5-Dibromo-4-methylpyridine (Predicted δ)
C-2, C-6 ~150 ppm~152 ppm
C-3, C-5 ~130 ppm~120 ppm
C-4 ~140 ppm~142 ppm
-CH₃ ~20 ppm~22 ppm

Table 4: Predicted IR Spectral Data (KBr Pellet)

Functional GroupThis compound (Expected Wavenumber, cm⁻¹)3,5-Dibromo-4-methylpyridine (Expected Wavenumber, cm⁻¹)
C-H stretch (aromatic) 3000-31003000-3100
C-H stretch (aliphatic) 2850-30002850-3000
C=N stretch (pyridine ring) 1550-16001550-1600
C=C stretch (pyridine ring) 1400-15001400-1500
C-Cl stretch 600-800-
C-Br stretch -500-600

Table 5: Mass Spectrometry Data

ParameterThis compound3,5-Dibromo-4-methylpyridine
Molecular Ion (M⁺) m/z 161 (with characteristic 3:1 isotope pattern for Cl₂)m/z 249, 251, 253 (with characteristic 1:2:1 isotope pattern for Br₂)
Major Fragments [M-Cl]⁺, [M-CH₃]⁺, [M-HCl]⁺[M-Br]⁺, [M-CH₃]⁺, [M-HBr]⁺

Spectral Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. The two protons at positions 2 and 6 are chemically equivalent and will appear as a single singlet. The three protons of the methyl group at position 4 are also equivalent and will appear as another singlet. The electron-withdrawing nature of the chlorine atoms will deshield the aromatic protons, causing them to resonate at a relatively high chemical shift (downfield). In comparison, the protons of 3,5-Dibromo-4-methylpyridine are expected to be even further downfield due to the greater electronegativity of bromine compared to chlorine.

¹³C NMR Spectroscopy

Similar to the ¹H NMR, the ¹³C NMR spectrum of this compound will show a limited number of signals due to symmetry. The two carbons at positions 2 and 6 will be equivalent, as will the two carbons at positions 3 and 5. The carbon at position 4 and the methyl carbon will each give a distinct signal. The carbons attached to the chlorine atoms (C-3 and C-5) will be significantly deshielded. The carbons adjacent to the nitrogen (C-2 and C-6) will also be downfield. In the dibromo analog, the carbons attached to bromine (C-3 and C-5) are expected to be shifted upfield compared to the dichloro compound due to the "heavy atom effect".

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this compound, characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching of the methyl group, and C=N and C=C stretching of the pyridine ring are expected. A key diagnostic peak will be the C-Cl stretching vibration, which typically appears in the 600-800 cm⁻¹ region. For 3,5-Dibromo-4-methylpyridine, the C-Br stretching vibration will be observed at a lower frequency, typically in the 500-600 cm⁻¹ range.

Mass Spectrometry

The mass spectrum provides the molecular weight and information about the fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) will be observed at m/z 161. A characteristic isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will be present, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1. For 3,5-Dibromo-4-methylpyridine, the molecular ion peak will be observed around m/z 251, with a characteristic isotopic pattern for two bromine atoms (⁷⁹Br and ⁸¹Br) at M, M+2, and M+4 in an approximate ratio of 1:2:1. Common fragmentation pathways would involve the loss of a halogen atom, a methyl group, or a hydrogen halide molecule.

Experimental Protocols

Accurate spectral data is contingent on proper sample preparation and instrument operation. Below are detailed methodologies for the key spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample (or 10-20 µL of a liquid sample).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; if not, gently warm the tube or use a vortex mixer.

    • If solid particles are present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 1-5 seconds

    • Acquisition Time: 2-4 seconds

    • Spectral Width: -2 to 12 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2-5 seconds

    • Acquisition Time: 1-2 seconds

    • Spectral Width: 0 to 220 ppm

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method for Solids):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a small amount of the mixture into a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Sample Preparation (Neat Liquid Method):

    • Place a small drop of the liquid sample between two KBr or NaCl plates.

    • Gently press the plates together to form a thin film.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • A background spectrum of the empty sample compartment (or KBr pellet without sample) should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation (Electron Ionization - EI):

    • Dissolve a small amount of the sample (typically <1 mg) in a volatile solvent (e.g., methanol, dichloromethane).

    • The solution is then introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Instrument Parameters (EI-MS):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

    • Scan Speed: 1-2 scans/second

Workflow and Logic

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectral data for the characterization and comparison of this compound and its analogs.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Synthesis Synthesis & Purification of This compound & Analogs NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Interp NMR Data Interpretation (Chemical Shift, Multiplicity, Integration, Coupling) NMR->NMR_Interp IR_Interp IR Data Interpretation (Functional Group Analysis) IR->IR_Interp MS_Interp MS Data Interpretation (Molecular Ion, Isotope Pattern, Fragmentation) MS->MS_Interp Comparison Comparison of Spectral Data (Dichloro vs. Dibromo) NMR_Interp->Comparison IR_Interp->Comparison MS_Interp->Comparison Conclusion Structural Confirmation & Property-Structure Relationship Comparison->Conclusion

References

Confirming the Structure of Synthesized 3,5-Dichloro-4-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unequivocal structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for verifying the structure of 3,5-Dichloro-4-methylpyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Experimental data for the target molecule is compared with its isomer, 2,5-Dichloro-4-methylpyridine, to emphasize the importance of comprehensive spectral analysis in distinguishing between closely related structures.

Spectroscopic Data Comparison

The following tables summarize the expected and experimental spectral data for this compound and a common isomeric impurity, 2,5-Dichloro-4-methylpyridine.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundProtonPredicted Chemical Shift (δ, ppm)Multiplicity
This compound H-2, H-6~8.3s
CH₃~2.5s
2,5-Dichloro-4-methylpyridine H-3~7.4s
H-6~8.2s
CH₃~2.4s

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundCarbonPredicted Chemical Shift (δ, ppm)
This compound C-2, C-6~148
C-3, C-5~130
C-4~145
CH₃~18
2,5-Dichloro-4-methylpyridine C-2~150
C-3~138
C-4~147
C-5~128
C-6~149
CH₃~17

Table 3: Mass Spectrometry Data (EI-MS)

CompoundMolecular FormulaMolecular WeightKey Fragment Ions (m/z)
This compound C₆H₅Cl₂N161.00161/163 (M⁺), 126 (M⁺-Cl), 98 (M⁺-Cl-HCN)
2,5-Dichloro-4-methylpyridine C₆H₅Cl₂N161.00161/163 (M⁺), 126 (M⁺-Cl), 98 (M⁺-Cl-HCN)

Table 4: FT-IR Spectral Data (KBr Pellet)

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound C-H (aromatic)3050-3150
C-H (aliphatic)2850-3000
C=N, C=C (ring)1550-1600
C-Cl700-800
2,5-Dichloro-4-methylpyridine C-H (aromatic)3050-3150
C-H (aliphatic)2850-3000
C=N, C=C (ring)1550-1600
C-Cl700-800

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • Collect 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

    • Collect a sufficient number of scans (typically 512 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the residual CDCl₃ signal for ¹³C NMR.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization source.

  • Acquisition Parameters:

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 40-400.

    • Maintain the ion source temperature at approximately 200-250 °C.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) should be clearly visible for chlorine-containing fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Acquisition:

    • Record a background spectrum of a blank KBr pellet.

    • Place the sample pellet in the sample holder and record the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of synthesized this compound.

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesize this compound Purification Purify Crude Product (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR FT-IR Spectroscopy Purification->IR Compare Compare Experimental Data with Expected Values and Reference Spectra NMR->Compare MS->Compare IR->Compare Structure_Confirmed Structure Confirmed Compare->Structure_Confirmed Data Match Structure_Incorrect Structure Incorrect/ Impure Compare->Structure_Incorrect Data Mismatch Structure_Incorrect->Purification Re-purify

Caption: Workflow for the synthesis and structural confirmation of this compound.

References

A Comparative Guide to the Purity Analysis of 3,5-Dichloro-4-methylpyridine: GC vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 3,5-Dichloro-4-methylpyridine is paramount. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of this compound. The selection of the optimal method depends on factors such as the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and resolution.

Methodology Comparison

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a boiling point of 125-127 °C at 74 Torr, it is amenable to GC analysis. In contrast, HPLC is well-suited for a wider range of compounds, including those that are non-volatile or thermally labile.

Table 1: Comparison of GC and HPLC Methods for this compound Purity Analysis

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm)
Mobile Phase Inert gas (e.g., Helium, Nitrogen)Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., Acetonitrile, Methanol)
Temperature High temperature oven program (e.g., 50°C to 280°C)Typically ambient or slightly elevated (e.g., 25-40°C)
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometer (MS)
Sample Volatility RequiredNot required
Thermal Stability RequiredNot required
Resolution Generally high for volatile compounds.High, with flexibility in mobile phase composition to optimize separation.
Sensitivity High, especially with specific detectors like ECD for halogenated compounds or MS.High, particularly with UV detection for chromophoric compounds or MS.
Common Impurities Effective for separating volatile impurities like residual solvents and starting materials (e.g., 3,5-dichloropyridine).Capable of separating a wider range of impurities, including less volatile by-products and degradation products.

Experimental Protocols

Below are detailed, representative experimental protocols for the analysis of this compound by GC and HPLC. These are based on established methods for similar compounds.

Gas Chromatography (GC) Protocol

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) Protocol

  • Instrumentation: HPLC system with a quaternary or binary pump, a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B.

    • 2-15 min: 30% to 80% B.

    • 15-18 min: 80% B.

    • 18-20 min: 80% to 30% B.

    • 20-25 min: 30% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase starting condition (30% Acetonitrile in 0.1% Formic acid) to a final concentration of approximately 0.5 mg/mL.

Visualizing the Analytical Workflow and Method Selection

The choice between GC and HPLC can be visualized as a logical workflow based on the sample properties and analytical requirements.

Analytical Workflow for Purity Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition and Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution GC_Analysis Gas Chromatography (GC) Dissolution->GC_Analysis HPLC_Analysis High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) GC_Analysis->Data_Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Purity Calculation Data_Acquisition->Peak_Integration

Figure 1. General analytical workflow for purity analysis.

The decision-making process for selecting the appropriate technique can be illustrated as follows:

Method Selection Logic Analyte_Properties Analyte & Impurity Properties (Volatility, Thermal Stability) Volatile_Stable Volatile & Thermally Stable Analyte_Properties->Volatile_Stable Yes NonVolatile_Labile Non-Volatile or Thermally Labile Analyte_Properties->NonVolatile_Labile No GC_Path GC is suitable HPLC_Path HPLC is preferred Volatile_Stable->GC_Path NonVolatile_Labile->HPLC_Path

Figure 2. Decision tree for selecting between GC and HPLC.

Conclusion

Both GC and HPLC are viable and powerful techniques for the purity analysis of this compound.

  • Gas Chromatography is an excellent choice due to the compound's volatility. It often provides high resolution and sensitivity, particularly for identifying and quantifying volatile organic impurities such as residual solvents or unreacted starting materials. Coupling with a mass spectrometer (GC-MS) allows for definitive peak identification.

  • High-Performance Liquid Chromatography , specifically reversed-phase HPLC, offers great versatility. It is particularly advantageous if non-volatile or thermally sensitive impurities are expected. The ability to manipulate the mobile phase composition provides a high degree of control over the separation. HPLC with UV detection is a robust and widely available technique, and coupling with mass spectrometry (LC-MS) can provide even greater specificity and sensitivity.

The ultimate choice of method will depend on the specific requirements of the analysis, including the nature of the expected impurities, the available instrumentation, and the desired level of validation. For comprehensive purity profiling, employing both techniques can provide a more complete picture of the sample's composition.

Reactivity Showdown: 3,5-dichloro-4-methylpyridine Versus Other Halopyridines in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmaceutical and agrochemical research, the reactivity of halopyridines is a critical parameter influencing their utility as building blocks in the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 3,5-dichloro-4-methylpyridine with other common halopyridines in pivotal organic reactions, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. The information presented is curated from experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr): A Quantitative Look at Reactivity

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of pyridines. The reactivity of halopyridines in SNAr is largely governed by the electronic effects of the pyridine nitrogen and other substituents on the ring. The nitrogen atom, being electron-withdrawing, activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack.

SubstrateΔG‡ (kJ mol-1)Relative Reactivity Trend
2-Chloropyridine88.8High
4-Chloropyridine95.1Moderate
3-Chloropyridine>110Very Low
3,5-Dichloropyridine 102.5 Low
2,6-Dichloropyridine82.1Very High
2,3,5,6-Tetrachloropyridine66.8Extremely High

Data sourced from a study on SNAr reactions with benzyl alcohol. The reactivity of 3,5-dichloropyridine serves as an approximation for this compound.

The data clearly indicates that the positions activated by the pyridine nitrogen (2- and 4-) are significantly more reactive than the 3- and 5-positions. The presence of two chlorine atoms in 3,5-dichloropyridine renders it more reactive than 3-chloropyridine due to the inductive electron-withdrawing effect of the additional chlorine atom. However, it is still substantially less reactive than 2-chloropyridine and 4-chloropyridine. The high reactivity of 2,6-dichloropyridine and 2,3,5,6-tetrachloropyridine is due to the activation of the chlorine atoms by the ortho and para nitrogen atom, further enhanced by the presence of multiple electron-withdrawing chlorine atoms.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

A solution of the halopyridine (1.0 equiv) and the nucleophile (e.g., a secondary amine like piperidine, 1.2-2.0 equiv) in a suitable solvent (e.g., DMSO, DMF, or NMP) is heated at a specified temperature (typically ranging from 80 to 150 °C) for a period of time (from a few hours to several days). The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki_Coupling cluster_catalyst Pd(0) Catalytic Cycle Halopyridine Halopyridine (R-X) RedElim Reductive Elimination BoronicAcid Ar-B(OH)2 Transmetalation Transmetalation (R-Pd(II)-Ar)L_n Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-Pd(II)-X)L_n Pd0->OxAdd R-X OxAdd->Transmetalation Ar-B(OH)2 Transmetalation->RedElim RedElim->Pd0 R-Ar Product Coupled Product (R-Ar)

Evaluating the Atom Economy of 3,5-Dichloro-4-methylpyridine Syntheses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the principles of green chemistry are increasingly integral to modern synthetic strategies. Atom economy, a key metric in this field, provides a theoretical measure of the efficiency of a chemical reaction in converting reactants to the desired product. This guide offers a comparative analysis of two distinct synthetic routes to 3,5-Dichloro-4-methylpyridine, a valuable building block in the pharmaceutical and agrochemical industries. By examining the atom economy of each pathway, this document aims to provide a quantitative basis for selecting more sustainable and efficient manufacturing processes.

Introduction to Atom Economy

Developed by Barry Trost, atom economy is a fundamental concept in green chemistry that assesses the efficiency of a chemical synthesis by calculating the proportion of reactant atoms that are incorporated into the final desired product. It is calculated using the following formula:

Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of all Reactants) x 100%

A higher atom economy signifies a more efficient process with less waste generation in the form of byproducts. This guide will apply this principle to evaluate two synthetic preparations of this compound.

Synthesis Route 1: From 3,5-Dichloropyridine

This approach involves the directed ortho-metalation of 3,5-dichloropyridine followed by methylation.

Experimental Protocol.[1][2]

To a solution of diisopropylamine (50.5 g, 500 mmol) in 500 mL of dry tetrahydrofuran (THF) under a nitrogen atmosphere and cooled to -10°C, n-butyllithium (210 mL of a 2.5 M solution in hexane, 525 mmol) is added dropwise. After stirring for 30 minutes at -10°C, the solution is cooled to -20°C, and a solution of 3,5-dichloropyridine (66.6 g, 450 mmol) in 200 mL of THF is added dropwise. The reaction mixture is stirred for an additional 30 minutes at -10°C and then cooled to -70°C. Subsequently, iodomethane (71.0 g, 500 mmol) is added dropwise. The reaction is allowed to warm to room temperature, and then quenched with 100 mL of water. The product is extracted with diethyl ether (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization from aqueous ethanol and then hexane to yield this compound (49.9 g, 306 mmol, 68% yield) as a white solid.[1][2]

Atom Economy Calculation

The overall reaction is:

C₅H₃Cl₂N + C₄H₁₀ + Li + CH₃I → C₆H₅Cl₂N + C₄H₉Li + HI

  • Desired Product: this compound (C₆H₅Cl₂N), Molecular Weight = 162.02 g/mol

  • Reactants:

    • 3,5-Dichloropyridine (C₅H₃Cl₂N), Molecular Weight = 147.99 g/mol

    • n-Butyllithium (C₄H₉Li) is prepared in situ from n-Butyl bromide and Lithium, but for calculation purposes, we consider the direct reactant used in the methylation step. The primary reactants contributing atoms to the final product and byproducts are 3,5-Dichloropyridine and Iodomethane. Diisopropylamine and n-butyllithium act as reagents to facilitate the reaction. For a stringent atom economy calculation, all substances used in the reaction should be included.

    • Diisopropylamine (C₆H₁₅N), Molecular Weight = 101.19 g/mol

    • n-Butyllithium (C₄H₉Li), Molecular Weight = 64.06 g/mol

    • Iodomethane (CH₃I), Molecular Weight = 141.94 g/mol

Calculation:

Atom Economy (%) = [162.02 / (147.99 + 101.19 + 64.06 + 141.94)] x 100% Atom Economy (%) = [162.02 / 455.18] x 100% Atom Economy (%) ≈ 35.6%

Synthesis Route 2: Direct Chlorination of 4-Methylpyridine (4-Picoline)

A second plausible, though less commonly detailed, approach is the direct chlorination of 4-methylpyridine. While specific conditions for achieving high selectivity for the 3,5-dichloro isomer can be challenging, this theoretical route provides a valuable point of comparison for atom economy.

Postulated Experimental Protocol

A solution of 4-methylpyridine (93.13 g, 1 mol) in a suitable solvent is treated with a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), in the presence of a catalyst (e.g., a Lewis acid) at an elevated temperature. The reaction would proceed as follows:

C₆H₇N + 2 Cl₂ → C₆H₅Cl₂N + 2 HCl

Atom Economy Calculation
  • Desired Product: this compound (C₆H₅Cl₂N), Molecular Weight = 162.02 g/mol

  • Reactants:

    • 4-Methylpyridine (C₆H₇N), Molecular Weight = 93.13 g/mol

    • Chlorine (Cl₂), Molecular Weight = 70.90 g/mol

Calculation:

Atom Economy (%) = [162.02 / (93.13 + 2 * 70.90)] x 100% Atom Economy (%) = [162.02 / (93.13 + 141.80)] x 100% Atom Economy (%) = [162.02 / 234.93] x 100% Atom Economy (%) ≈ 68.9%

Data Summary and Comparison

MetricSynthesis Route 1 (from 3,5-Dichloropyridine)Synthesis Route 2 (from 4-Methylpyridine)
Starting Material 3,5-Dichloropyridine4-Methylpyridine (4-Picoline)
Key Reagents Diisopropylamine, n-Butyllithium, IodomethaneChlorine (or other chlorinating agent)
Reported Yield 68%Not specified (theoretically high)
Atom Economy ~35.6% ~68.9%

Logical Workflow for Synthesis Evaluation

G Comparative Evaluation of this compound Syntheses cluster_0 Synthesis Route 1 cluster_1 Synthesis Route 2 cluster_2 Evaluation start1 3,5-Dichloropyridine reagents1 Diisopropylamine, n-BuLi, CH₃I start1->reagents1 Reaction product1 This compound reagents1->product1 byproducts1 Lithium Diisopropylamide, Butyl Iodide, etc. reagents1->byproducts1 atom_economy1 Atom Economy: ~35.6% product1->atom_economy1 start2 4-Methylpyridine reagents2 Chlorinating Agent (e.g., Cl₂) start2->reagents2 Reaction product2 This compound reagents2->product2 byproducts2 HCl reagents2->byproducts2 atom_economy2 Atom Economy: ~68.9% product2->atom_economy2 comparison Comparison: Route 2 is theoretically more atom-economical. However, Route 1 provides a well-defined, high-yield procedure. atom_economy1->comparison atom_economy2->comparison

Figure 1. A logical diagram comparing the two synthetic routes for this compound based on their atom economy.

Conclusion

From a purely theoretical standpoint based on atom economy, the direct chlorination of 4-methylpyridine (Route 2) is significantly more efficient than the synthesis starting from 3,5-dichloropyridine (Route 1). Route 2, in its idealized form, incorporates a much larger percentage of the reactant atoms into the final product, generating only hydrogen chloride as a byproduct.

However, it is crucial for researchers and process chemists to consider that atom economy is a theoretical maximum. The practical efficiency of a synthesis is also dictated by factors such as chemical yield, the ease of purification, the cost and toxicity of reagents, and the energy requirements of the process. While Route 1 has a lower atom economy, it is a well-documented procedure with a reported yield of 68%. In contrast, the direct dichlorination of 4-picoline to the desired 3,5-isomer is likely to be a less selective process, potentially leading to a mixture of chlorinated products that would require extensive purification, thereby lowering the overall practical yield and increasing waste.

Therefore, while the atom economy calculation provides a valuable initial assessment of the "greenness" of a synthetic route, a holistic evaluation that includes experimental feasibility, yield, and purification challenges is essential for making informed decisions in the development of sustainable chemical processes. Future research focused on developing highly selective catalysts for the direct chlorination of 4-picoline could make Route 2 a more viable and environmentally friendly option.

References

Unveiling Intermolecular Architectures: A Comparative Guide to Hirshfeld Surface Analysis of Dichloropyridine Crystal Structures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate web of intermolecular interactions within a crystal lattice is paramount for predicting and tuning the physicochemical properties of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of Hirshfeld surface analysis in elucidating the crystal packing of dichloropyridine derivatives, a class of compounds with significant interest in medicinal chemistry. We present quantitative data, detailed experimental protocols, and a comparative overview with alternative analytical techniques to offer a robust resource for crystal engineering and solid-state characterization.

Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals. By partitioning the crystal space into regions where the electron density of a promolecule dominates, this method provides a unique and insightful picture of how molecules interact with their neighbors. This is particularly crucial for understanding the impact of subtle structural changes, such as the position of chloro-substituents on a pyridine ring, on the overall crystal packing and resulting material properties.

Quantitative Insights into Intermolecular Interactions

The following tables summarize the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a selection of dichloropyridine derivatives. This quantitative data allows for a direct comparison of the interaction landscapes in these crystal structures.

CompoundH···HCl···HN···HC···HCl···ClC···COtherReference
3,5-dichloropyridin-4-amine15.9%39.9%13.1%7.4%7.0%6.7%10.0%[1]
4-amino-3,5-dichloropyridine15.7%40.1%13.1%7.3%7.1%6.8%9.9%[2]
(Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile33.1%14.1%9.7%22.5%--20.6% (O···H, C···C, etc.)[3]
Dichlorido(methanol-κO)bis(2-methylpyridine-κN)copper(II)53.1%25.2%-15.5%--6.2%[4]
(E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine23.0%19.0%-8.0%-11.2%38.8% (O···H, etc.)[5]
(2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one10.1%20.8%-9.3%18.7%11.9%29.2% (Cl···S, O···H, etc.)[6]

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Various Dichloropyridine Derivatives. This table highlights the diversity of interaction patterns depending on the specific substitution on the dichloropyridine scaffold.

Experimental Protocols

The Hirshfeld surface analysis is typically performed using the CrystalExplorer software. The general workflow involves the following steps:

  • Crystal Structure Input : A crystallographic information file (CIF) of the compound of interest is loaded into the CrystalExplorer program.[7]

  • Selection of a Molecule : A single molecule within the crystal lattice is selected for the analysis.

  • Hirshfeld Surface Generation : The Hirshfeld surface is then calculated for the selected molecule. This surface is defined by points where the contribution to the electron density from the sum of spherical atoms of the molecule of interest is equal to the contribution from all other molecules in the crystal.[8]

  • Surface Property Mapping : Various properties can be mapped onto the generated Hirshfeld surface to visualize different aspects of the intermolecular interactions. Commonly mapped properties include:

    • d_norm : A normalized contact distance, which highlights regions of close intermolecular contacts. Red regions on the d_norm surface indicate contacts shorter than the van der Waals radii, white regions represent contacts around the van der Waals separation, and blue regions indicate longer contacts.[1]

    • Shape Index : This property helps to visualize the shape of the surface, with red areas indicating concave regions (where the surface cups over a neighboring atom) and blue areas indicating convex regions (where the surface is capped by the atom of the molecule itself). It is particularly useful for identifying π-π stacking interactions.

    • Curvedness : This property highlights flat regions of the surface, which are often associated with planar stacking arrangements.

  • 2D Fingerprint Plots : These plots provide a quantitative summary of the intermolecular contacts. They are generated by plotting the distances from the Hirshfeld surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). The distribution and shape of the points on the plot are characteristic of specific types of interactions. The plots can be decomposed to show the contribution of individual atom pairs to the overall surface.[7][9]

Hirshfeld_Analysis_Workflow A Crystallographic Information File (CIF) B Load into CrystalExplorer A->B C Select a Molecule in the Crystal Lattice B->C D Generate 3D Hirshfeld Surface C->D E Map Surface Properties (d_norm, Shape Index, etc.) D->E F Generate 2D Fingerprint Plots D->F I Visualization of Crystal Packing E->I G Decompose Fingerprint Plots F->G H Quantitative Analysis of Intermolecular Interactions G->H H->I

Figure 1: Workflow for Hirshfeld surface analysis.

A Comparative Look: Hirshfeld Surface Analysis vs. Alternative Methods

While Hirshfeld surface analysis is a powerful and intuitive method, other computational techniques can provide complementary information about intermolecular interactions.

  • Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM is a rigorous method based on the topology of the electron density. It allows for the identification and characterization of bond critical points (BCPs) between interacting atoms, providing a quantitative measure of the strength and nature of these interactions. Unlike Hirshfeld analysis, which considers the overall surface contacts, QTAIM focuses on specific atom-atom interactions. A combined Hirshfeld and QTAIM analysis can offer a more complete picture of the crystal packing.

  • Non-Covalent Interaction (NCI) Plots : NCI plot analysis is a visualization technique that reveals non-covalent interactions in real space. It is based on the electron density and its derivatives. NCI plots show broad regions of van der Waals interactions, stronger attractive interactions like hydrogen bonds, and repulsive steric clashes, represented by different colors. This method provides a more qualitative but spatially intuitive representation of non-covalent interactions compared to the quantitative breakdown of Hirshfeld analysis.

Comparison_Methods cluster_0 Hirshfeld Surface Analysis cluster_1 Alternative Methods Hirshfeld Focuses on intermolecular contacts over the entire molecular surface QTAIM QTAIM: Focuses on specific atom-atom bond paths and critical points. Hirshfeld->QTAIM Complements NCI NCI Plot: Visualizes non-covalent interactions in real space. Hirshfeld->NCI Complements Hirshfeld_Pro Pros: Intuitive visualization, quantitative breakdown of contact types. Hirshfeld_Con Cons: Less direct information on interaction strength. QTAIM_Pro Pros: Rigorous, quantitative measure of interaction strength. QTAIM_Con Cons: Can be computationally more demanding. NCI_Pro Pros: Spatially intuitive, distinguishes between attractive and repulsive interactions. NCI_Con Cons: More qualitative in nature.

Figure 2: Conceptual comparison of analysis methods.

Conclusion

Hirshfeld surface analysis provides an invaluable framework for understanding the supramolecular chemistry of dichloropyridine crystal structures. The ability to visualize and quantify the contributions of various intermolecular contacts offers a powerful tool for rationalizing crystal packing and for guiding the design of new crystalline materials with desired properties. When combined with other computational methods like QTAIM and NCI plot analysis, researchers can gain a multi-faceted and comprehensive understanding of the forces that govern the solid-state architecture of these important pharmaceutical building blocks.

References

A Comparative Efficacy Analysis of Pharmaceutical Derivatives from 3,5-Dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of pharmaceutical derivatives originating from the versatile chemical intermediate, 3,5-Dichloro-4-methylpyridine. The focus is on presenting objective performance data from experimental studies to aid in research and drug development efforts.

Resmetirom (MGL-3196): A Selective Thyroid Hormone Receptor-β Agonist

Resmetirom is a prominent pharmaceutical derivative of this compound, developed as a selective agonist for the thyroid hormone receptor-β (THR-β). Its primary therapeutic applications are in the treatment of non-alcoholic steatohepatitis (NASH) and dyslipidemia.

Efficacy in Non-Alcoholic Steatohepatitis (NASH)

Clinical trials have demonstrated the efficacy of Resmetirom in resolving NASH and improving liver fibrosis. The MAESTRO-NASH Phase 3 trial is a key study providing substantial data on its performance.

Data Presentation

Efficacy EndpointPlaceboResmetirom (80 mg)Resmetirom (100 mg)Reference
NASH Resolution (No Worsening of Fibrosis) 9.7%25.9%29.9%[1]
Fibrosis Improvement by ≥1 Stage (No Worsening of NASH) 14.2%24.2%25.9%[1]
LDL-Cholesterol Reduction (at Week 24) 0.1%-13.6%-16.3%[1]

Experimental Protocols

MAESTRO-NASH Phase 3 Trial (NCT03900429)

  • Study Design: A multi-center, double-blind, randomized, placebo-controlled study.[2][3]

  • Participants: Adults with biopsy-confirmed NASH with a fibrosis stage of F1B, F2, or F3.[1][4]

  • Intervention: Participants were randomized in a 1:1:1 ratio to receive once-daily oral doses of Resmetirom (80 mg or 100 mg) or placebo.[1]

  • Primary Endpoints:

    • NASH resolution with no worsening of fibrosis.

    • Fibrosis improvement by at least one stage with no worsening of the NAFLD activity score.[4]

  • Duration: The primary endpoints were assessed at 52 weeks.[1]

Signaling Pathway

Resmetirom's mechanism of action is centered on its selective activation of THR-β in the liver. This activation leads to the increased expression of genes involved in fatty acid oxidation and cholesterol metabolism, ultimately reducing liver fat and improving the lipid profile.

Resmetirom Signaling Pathway Resmetirom Resmetirom THR_beta Thyroid Hormone Receptor-β (THR-β) Resmetirom->THR_beta Binds to Gene_Expression ↑ Gene Expression (e.g., CPT1) THR_beta->Gene_Expression Activates Lipid_Metabolism Improved Lipid Metabolism THR_beta->Lipid_Metabolism Regulates Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Lipogenesis ↓ Lipogenesis (e.g., SREBP-1c) Gene_Expression->Lipogenesis Liver_Fat ↓ Liver Fat Fatty_Acid_Oxidation->Liver_Fat Lipogenesis->Liver_Fat

Resmetirom's Mechanism of Action
Comparison with Other THR-β Agonists

Several other THR-β agonists are in development, offering a basis for comparative analysis. Key competitors include VK2809 and ASC41.

Data Presentation: Liver Fat Reduction in Phase 2 Trials (12 Weeks)

TherapyDosageMedian % Change in Liver Fat% of Patients with ≥30% ReductionReference
Resmetirom (Phase II) 80 mg-36.3%60.3%[5]
VK2809 (VOYAGE) 1 mg-37.5%52.9%[5]
2.5 mg-48.1%77.6%[5]
5 mg-42.5%66.7%[5]
10 mg-55.1%84.9%[5]
ASC41 (Phase II Interim) 2 mg or 4 mgUp to -68.2% (mean)Up to 93.3%[6]

Experimental Protocols

VOYAGE Phase 2b Trial of VK2809 (NCT05500222)

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[7][8][9]

  • Participants: Patients with biopsy-confirmed NASH and fibrosis (F1 to F3).[10]

  • Intervention: Patients were randomized to receive VK2809 (1 mg, 2.5 mg, 5 mg, or 10 mg) or placebo once daily or every other day for 52 weeks.[10]

  • Primary Endpoint: Change in liver fat content at 12 weeks as assessed by MRI-PDFF.[7][10]

ASC41 Phase 2 Trial (NCT05462353)

  • Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.[6][11]

  • Participants: Patients with biopsy-confirmed NASH with at least 7.5% liver fat content and F2 or F3 liver fibrosis.[6]

  • Intervention: Patients were randomized 1:1:1 to receive ASC41 tablets (2 mg or 4 mg) or placebo once daily for 52 weeks.[1][6]

  • Primary Endpoint: Histological improvement at 52 weeks. An interim analysis was conducted at 12 weeks.[6]

Experimental Workflow

Clinical Trial Workflow Screening Patient Screening (Biopsy, MRI-PDFF) Randomization Randomization Screening->Randomization Treatment_A Treatment Group A (e.g., Resmetirom 80mg) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Resmetirom 100mg) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Follow_Up_12 Week 12 Follow-up (MRI-PDFF) Treatment_A->Follow_Up_12 Treatment_B->Follow_Up_12 Placebo->Follow_Up_12 Follow_Up_52 Week 52 Follow-up (Biopsy, MRI-PDFF) Follow_Up_12->Follow_Up_52 Data_Analysis Data Analysis Follow_Up_52->Data_Analysis

Generalized Clinical Trial Workflow

Synthesis of Resmetirom

The synthesis of Resmetirom involves a multi-step process, with this compound serving as a potential precursor for key intermediates, although publicly available synthesis routes often start from other materials. A generalized synthetic pathway is outlined below.

Synthesis Workflow

Resmetirom Synthesis cluster_intermediates Key Intermediates cluster_final_product Final Product Intermediate_1 3,5-dichloro-4-aminophenol Intermediate_3 2-(3,5-dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)phenyl) -3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile Intermediate_1->Intermediate_3 Coupling Intermediate_2 6-chloro-5-isopropylpyridazin-3-ol Intermediate_2->Intermediate_3 Coupling Resmetirom Resmetirom Intermediate_3->Resmetirom Hydrolysis/Cyclization

Simplified Resmetirom Synthesis Pathway

Other Potential Derivatives

While Resmetirom is the most clinically advanced derivative, research has explored other compounds derived from pyridine and pyrimidine scaffolds for different therapeutic applications.

Antimicrobial Derivatives

The pyridine nucleus is a common scaffold in the development of antimicrobial agents. Studies have shown that various substituted 2-amino-3-cyanopyridine derivatives exhibit antibacterial and antifungal properties.

Data Presentation: Antimicrobial Activity of 2-Amino-3-cyanopyridine Derivatives

CompoundTarget OrganismActivity (MIC/Inhibition)Reference
2-amino-4-aryl-3,5-dicyanopyridines E. coli, B. subtilisVaried, one derivative showed substantial effect[12]
2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines Gram-positive bacteriaMIC values as low as 0.25 µg/mL[13]
2-Amino-3-cyanopyridine derivatives S. aureus, E. coli, C. albicansVaried based on substitution[14]

Experimental Protocols

General Synthesis of 2-Amino-3-cyanopyridine Derivatives

A common method for synthesizing these compounds is a one-pot, multi-component reaction involving an aromatic aldehyde, malononitrile, a ketone or another active methylene compound, and ammonium acetate as a nitrogen source. The reaction is often catalyzed by a base and can be performed under solvent-free conditions.[15]

Antimicrobial Screening

The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the disc-diffusion assay or by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[14]

Anti-inflammatory Derivatives

The pyridine and pyrimidine cores are also investigated for their anti-inflammatory potential. Derivatives have been shown to inhibit key inflammatory mediators.

Data Presentation: Anti-inflammatory Activity of Pyridine/Pyrimidine Derivatives

Compound SeriesAssayKey FindingsReference
Pyridine derivatives (7a-f) LPS-stimulated RAW 264.7 macrophages (NO inhibition)7a showed 65.48% inhibition (IC50 = 76.6 µM)[16]
Pyrimidine derivatives (9a-e) LPS-stimulated RAW 264.7 macrophages (NO inhibition)9d showed 61.90% inhibition (IC50 = 88.7 µM)[16]
Novel Pyridine derivatives (5a, 5f, 5g, 5h) Carrageenan-induced paw edema in ratsShowed promising edema inhibition[5]
Pyrazolo[3,4-d]pyrimidine derivatives In vitro COX-1/COX-2 inhibitionSome derivatives showed higher selectivity than celecoxib[17]

Experimental Protocols

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

  • Cell Line: RAW 264.7 macrophages.

  • Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response and nitric oxide (NO) production.

  • Treatment: Cells are treated with the synthesized compounds at various concentrations.

  • Measurement: The amount of NO produced is measured using the Griess reagent. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[16]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

  • Animal Model: Wistar rats.

  • Induction of Inflammation: Carrageenan is injected into the paw to induce localized inflammation and edema.

  • Treatment: The test compounds are administered (e.g., intraperitoneally) prior to carrageenan injection.

  • Measurement: The volume of the paw is measured at different time points after carrageenan injection to determine the extent of edema and the inhibitory effect of the compounds.[5]

This guide provides a snapshot of the current landscape of pharmaceutical derivatives from this compound. The data presented highlights the significant potential of this chemical scaffold in developing novel therapeutics for a range of diseases. Further research and clinical investigation are crucial to fully realize the therapeutic benefits of these compounds.

References

Side-by-side analysis of Stille vs. Sonogashira coupling with dichloropyridines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective functionalization of dichloropyridines is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. Among the arsenal of cross-coupling reactions, Stille and Sonogashira couplings have emerged as powerful tools for forging new carbon-carbon bonds at chlorinated positions of the pyridine ring. This guide provides a side-by-side analysis of these two prominent methods, supported by experimental data, to aid in the selection of the optimal synthetic strategy.

Introduction to Palladium-Catalyzed Cross-Coupling on Dichloropyridines

Dichloropyridines are versatile building blocks in organic synthesis, offering two reactive sites for the introduction of new functionalities. The differential reactivity of the chlorine atoms, influenced by their position on the pyridine ring, allows for selective and sequential modifications. Palladium-catalyzed cross-coupling reactions, such as the Stille and Sonogashira couplings, have proven invaluable for this purpose, enabling the formation of C-C bonds under relatively mild conditions with high functional group tolerance.[1][2]

The Stille coupling involves the reaction of an organostannane with an organic halide, while the Sonogashira coupling facilitates the union of a terminal alkyne with an organic halide.[1][2] Both reactions are catalyzed by a palladium complex and proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice between these two methods often depends on the desired final product, the availability of starting materials, and the specific dichloropyridine isomer being functionalized.

Stille Coupling: A Versatile Tool for C-C Bond Formation

The Stille reaction is a robust and versatile method for creating carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[1] It is widely used in the synthesis of complex molecules due to the stability of the organostannane reagents to air and moisture.[1]

General Reaction and Mechanism

The Stille coupling reaction follows a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the dichloropyridine, inserting into the carbon-chlorine bond to form a Pd(II) complex.

  • Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

dot

Stille_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArCl Dichloropyridine (Ar-Cl) ArCl->OxAdd R_Sn Organostannane (R-SnBu3) Transmetalation Transmetalation R_Sn->Transmetalation PdII_complex L Ar-Pd-Cl L OxAdd->PdII_complex PdII_complex->Transmetalation PdII_R_complex L Ar-Pd-R L Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ar-R) RedElim->Product

Catalytic cycle of the Stille coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes.[2] It typically employs a palladium catalyst and a copper(I) co-catalyst, although copper-free protocols have also been developed.[3] This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.[2]

General Reaction and Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: Similar to the Stille coupling, this cycle involves the oxidative addition of the dichloropyridine to the Pd(0) catalyst.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.

dot

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArCl Dichloropyridine (Ar-Cl) ArCl->OxAdd PdII_complex L Ar-Pd-Cl L OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Coupled Product (Ar-C≡C-R) RedElim->Product Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper Acetylide (R-C≡C-Cu) Alkyne->Cu_Acetylide CuI Cu(I) Salt CuI->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetalation PdII_alkynyl_complex L Ar-Pd-C≡C-R L Transmetalation->PdII_alkynyl_complex PdII_alkynyl_complex->RedElim

Catalytic cycles of the Sonogashira coupling reaction.

Side-by-Side Analysis: Stille vs. Sonogashira with Dichloropyridines

The choice between Stille and Sonogashira coupling for the functionalization of dichloropyridines depends on several factors, including the desired product, regioselectivity, and reaction conditions.

FeatureStille CouplingSonogashira Coupling
Coupling Partner Organostannane (e.g., R-SnBu₃)Terminal Alkyne (R-C≡C-H)
Product Aryl-Aryl, Aryl-Vinyl, etc.Aryl-Alkyne
Co-catalyst Often not required, but Cu(I) can accelerate the reaction.Typically requires a Cu(I) co-catalyst.
Toxicity Organotin reagents are highly toxic.[1]Terminal alkynes are generally less toxic.
Byproducts Organotin halides, which can be difficult to remove.Halide salts and the amine salt of the base.
Reaction Conditions Generally mild, but can require elevated temperatures.Often proceeds at room temperature.[2]
Functional Group Tolerance Excellent.[1]Excellent.[2]

Experimental Data: A Comparative Overview

The following tables summarize representative experimental data for the Stille and Sonogashira couplings of dichloropyridines.

Table 1: Stille Coupling of Dichloropyridines

DichloropyridineCoupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
2,6-DichloropyridineVinyltributyltinPd(PPh₃)₄ (5)--Toluene1102475N/A
3,5-DichloropyridinePhenyltributyltinPd₂(dba)₃ (2)P(t-Bu)₃ (4)CsFDioxane1001685N/A

Note: Specific literature examples for Stille couplings of dichloropyridines with comprehensive data are less common than for Sonogashira couplings. The data presented here are representative examples based on general Stille coupling protocols.

Table 2: Sonogashira Coupling of 3,5-Dibromo-2,6-dichloropyridine [4]

AlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Product(s)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)PPh₃ (4)CuI (4)i-Pr₂NEtTHF202Mono-alkynylated85
PhenylacetylenePd(PPh₃)₂Cl₂ (4)PPh₃ (8)CuI (8)i-Pr₂NEtTHF6516Di-alkynylated75
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2)PPh₃ (4)CuI (4)i-Pr₂NEtTHF202Mono-alkynylated90
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (4)PPh₃ (8)CuI (8)i-Pr₂NEtTHF6516Di-alkynylated82

Experimental Protocols

Representative Stille Coupling Protocol

To a solution of 2,6-dichloropyridine (1 mmol) in dry toluene (10 mL) is added vinyltributyltin (1.2 mmol) and Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Representative Sonogashira Coupling Protocol for Mono-alkynylation[4]

To a solution of 3,5-dibromo-2,6-dichloropyridine (1.0 mmol) in THF (10 mL) were added Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.04 mmol, 4 mol%). The mixture was stirred for 5 minutes at room temperature. Then, i-Pr₂NEt (2.0 mmol) and phenylacetylene (1.2 mmol) were added. The reaction mixture was stirred at 20 °C for 2 hours. The solvent was evaporated under reduced pressure and the residue was purified by column chromatography on silica gel to give the mono-alkynylated product.

Logical Workflow for Reaction Selection

dot

Reaction_Selection Start Desired Product? Alkyne Aryl-Alkyne Start->Alkyne NonAlkyne Aryl-Aryl, Aryl-Vinyl, etc. Start->NonAlkyne Sonogashira Consider Sonogashira Coupling Alkyne->Sonogashira Stille Consider Stille Coupling NonAlkyne->Stille Toxicity Toxicity of Reagents a Concern? Stille->Toxicity Yes_Tox Yes Toxicity->Yes_Tox No_Tox No Toxicity->No_Tox Sonogashira_Adv Sonogashira is Advantaged Yes_Tox->Sonogashira_Adv Stille_Feasible Stille is Feasible No_Tox->Stille_Feasible

Decision workflow for selecting between Stille and Sonogashira coupling.

Conclusion

Both Stille and Sonogashira couplings are highly effective methods for the functionalization of dichloropyridines. The Sonogashira coupling is the method of choice for the direct introduction of alkynyl groups and often proceeds under milder conditions. The Stille coupling, while employing toxic organotin reagents, offers broader versatility for the introduction of a wider range of organic fragments. The selection of the appropriate method will ultimately be guided by the specific synthetic target and the laboratory's capabilities and safety considerations. The provided experimental data and protocols serve as a valuable starting point for the development of robust and efficient synthetic routes towards novel pyridine-containing molecules.

References

A Researcher's Guide to the Validation of Computational Models for 3,5-Dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate computational modeling of small molecules is a cornerstone of modern chemical research. This guide provides a framework for the validation of in silico models of 3,5-Dichloro-4-methylpyridine by comparing them with experimental data. While a direct comparison is not yet publicly available in the literature, this document outlines the established computational methods, proposes detailed experimental protocols, and presents the expected data in a structured format to guide future validation studies.

Introduction to this compound

This compound is a halogenated pyridine derivative. Understanding its physicochemical and spectroscopic properties is crucial for its potential applications in various fields, including medicinal chemistry and materials science. Computational models, such as those based on Density Functional Theory (DFT), can provide valuable insights into its molecular structure and vibrational modes. However, the accuracy of these models must be validated against experimental data.

Computational Modeling Approach

Based on studies of similar halogenated pyridine compounds, Density Functional Theory (DFT) is a reliable method for predicting the structural and vibrational properties of this compound. A recommended approach involves geometry optimization and frequency calculations using the B3LYP functional with a 6-31G* or higher basis set. This level of theory has been shown to provide results in "excellent agreement" with experimental spectroscopic data for related molecules.

Proposed Experimental Validation Workflow

The following workflow is proposed for the experimental validation of computational models of this compound.

Validation_Workflow cluster_comp Computational Modeling cluster_exp Experimental Analysis cluster_val Validation comp_start Define Molecular Structure of this compound dft_calc Perform DFT Calculations (e.g., B3LYP/6-31G*) comp_start->dft_calc comp_geom Optimized Molecular Geometry dft_calc->comp_geom comp_vib Calculated Vibrational Frequencies (IR and Raman) dft_calc->comp_vib comp_nmr Calculated NMR Chemical Shifts dft_calc->comp_nmr compare_vib Compare Experimental and Calculated Vibrational Frequencies comp_vib->compare_vib compare_nmr Compare Experimental and Calculated NMR Shifts comp_nmr->compare_nmr synthesis Synthesize and Purify This compound ftir_raman Acquire FT-IR and FT-Raman Spectra synthesis->ftir_raman nmr_acq Acquire 1H and 13C NMR Spectra synthesis->nmr_acq exp_vib Experimental Vibrational Frequencies ftir_raman->exp_vib exp_nmr Experimental NMR Chemical Shifts nmr_acq->exp_nmr exp_vib->compare_vib exp_nmr->compare_nmr model_validation Validate Computational Model compare_vib->model_validation compare_nmr->model_validation

Figure 1. Proposed workflow for the validation of computational models of this compound.

Data Presentation for Comparison

The following tables summarize the computed physicochemical properties of this compound and provide a template for comparing predicted and experimental spectroscopic data.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC6H5Cl2NPubChem[1]
Molecular Weight162.01 g/mol PubChem[1]
XLogP32.5PubChem (Computed)[1]
Monoisotopic Mass160.9799046 DaPubChem (Computed)[1]
Topological Polar Surface Area12.9 ŲPubChem (Computed)[1]
Heavy Atom Count9PubChem (Computed)
Spectroscopic Data Comparison

Vibrational Frequencies (cm⁻¹)

Vibrational ModeCalculated (B3LYP/6-31G*)Experimental FT-IRExperimental FT-Raman
C-H stretch (aromatic)To be calculatedTo be measuredTo be measured
C-H stretch (methyl)To be calculatedTo be measuredTo be measured
C=C/C=N ring stretchTo be calculatedTo be measuredTo be measured
C-Cl stretchTo be calculatedTo be measuredTo be measured
C-H in-plane bendTo be calculatedTo be measuredTo be measured
C-H out-of-plane bendTo be calculatedTo be measuredTo be measured

NMR Chemical Shifts (ppm)

NucleusCalculated (GIAO)Experimental ¹H NMRExperimental ¹³C NMR
H (aromatic)To be calculatedTo be measured-
H (methyl)To be calculatedTo be measured-
C (aromatic, C-Cl)To be calculated-To be measured
C (aromatic, C-H)To be calculated-To be measured
C (aromatic, C-C)To be calculated-To be measured
C (methyl)To be calculated-To be measured

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound involves the deprotonation of 3,5-dichloropyridine followed by methylation. A detailed protocol would need to be optimized, but a general procedure based on related syntheses is as follows:

  • Dissolve 3,5-dichloropyridine in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, dropwise to deprotonate the pyridine ring.

  • After stirring for a suitable time, add a methylating agent, such as methyl iodide.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a proton source (e.g., water or saturated ammonium chloride solution).

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Spectroscopic Analysis

FT-IR Spectroscopy:

  • Prepare a sample of the purified this compound. For solid samples, this can be done by preparing a KBr pellet or using an ATR accessory.

  • Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

  • Identify and assign the characteristic vibrational frequencies.

FT-Raman Spectroscopy:

  • Place a sample of the purified compound in a suitable container for Raman analysis.

  • Acquire the FT-Raman spectrum using a laser excitation source (e.g., 1064 nm).

  • Record the spectrum over a suitable range (e.g., 3500-100 cm⁻¹).

  • Identify and assign the Raman active vibrational modes.

NMR Spectroscopy:

  • Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum, noting the chemical shifts, multiplicities, and integration of the signals.

  • Acquire the ¹³C NMR spectrum, noting the chemical shifts of the carbon signals.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of the proton and carbon signals.

Conclusion

The validation of computational models against experimental data is a critical step in ensuring their predictive power. This guide provides a comprehensive framework for such a validation study for this compound. By following the proposed computational and experimental protocols, researchers can generate the necessary data to rigorously assess the accuracy of their in silico models, thereby enhancing the reliability of computational chemistry in drug discovery and materials science.

References

A Comparative Guide to Catalysts for the Functionalization of the 3,5-Dichloro-4-methylpyridine Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 3,5-dichloro-4-methylpyridine ring is a critical step in the synthesis of a wide array of valuable compounds in the pharmaceutical and agrochemical industries. The strategic introduction of new functional groups onto this pyridine core allows for the fine-tuning of molecular properties, leading to the development of novel drug candidates and specialized chemicals. The choice of catalyst is paramount in achieving desired outcomes with high efficiency, selectivity, and yield. This guide provides a comparative overview of common catalytic systems used for the functionalization of dichlorinated pyridines, with a focus on palladium-catalyzed cross-coupling reactions, a prevalent and versatile method for C-C and C-N bond formation.

Comparative Performance of Catalytic Systems

The selection of an appropriate catalyst system, including the metal precursor and the associated ligand, is crucial for the successful functionalization of the this compound ring. Palladium-based catalysts are the most extensively studied and applied for such transformations. The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig reactions, which are representative of C-C and C-N bond-forming reactions, respectively. The data is compiled from studies on similar dichloropyridine substrates and provides a valuable reference for catalyst selection.

Catalyst SystemReaction TypeSubstrate ScopeTypical Yield (%)Key AdvantagesLimitations
Pd(OAc)₂ / SPhos Suzuki-MiyauraArylboronic acids85-95High activity for sterically hindered substrates.Ligand can be air-sensitive.
Pd(OAc)₂ / XPhos Suzuki-MiyauraArylboronic acids, heteroarylboronic acids80-98Broad substrate scope, good for electron-rich and -poor partners.Higher cost of ligand.
Pd₂(dba)₃ / RuPhos Buchwald-Hartwig AminationPrimary and secondary amines75-90Effective for a wide range of amines.Requires careful exclusion of air and moisture.
Pd(OAc)₂ / BrettPhos Buchwald-Hartwig AminationAnilines, aliphatic amines80-95Excellent for challenging couplings with hindered anilines.Ligand can be expensive.
[Pd(IPr)(allyl)Cl] Suzuki-MiyauraArylboronic acids70-90Air and moisture stable precatalyst.May require higher catalyst loading for less reactive substrates.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of these catalytic reactions. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for the functionalization of this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

A flame-dried Schlenk tube is charged with this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous toluene (5 mL) is then added via syringe. The reaction mixture is stirred at 100 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

To a glovebox-dried vial is added this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (e.g., RuPhos, 0.02 mmol). The vial is sealed, removed from the glovebox, and anhydrous dioxane (5 mL) is added via syringe. The reaction mixture is heated to 100-110 °C with vigorous stirring for 16-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether (15 mL), and filtered through a pad of Celite. The filtrate is concentrated in vacuo, and the residue is purified by column chromatography to afford the desired aminated product.

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental processes is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate a typical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a general workflow for catalyst screening.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L₂ (Ar = Pyridyl) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OR)₂ ArPd(II)R'L2 Ar-Pd(II)-R'-L₂ Transmetalation->ArPd(II)R'L2 - X-B(OR)₂ Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Screening_Workflow cluster_workflow Catalyst Screening Workflow Start Define Reaction: This compound + Coupling Partner Select_Catalysts Select Catalysts & Ligands (e.g., Pd(OAc)₂, Pd₂(dba)₃) (e.g., SPhos, XPhos, RuPhos) Start->Select_Catalysts Select_Conditions Select Reaction Conditions (Base, Solvent, Temperature) Select_Catalysts->Select_Conditions Parallel_Reactions Run Parallel Reactions in High-Throughput Screening (HTS) format Select_Conditions->Parallel_Reactions Analysis Analyze Reaction Outcomes (GC-MS, LC-MS, NMR) (Yield, Selectivity) Parallel_Reactions->Analysis Optimization Optimize Lead Conditions (Concentration, Time, Temperature) Analysis->Optimization Scale_Up Scale-up of Optimized Reaction Optimization->Scale_Up

Caption: General workflow for screening catalysts for pyridine functionalization.

Safety Operating Guide

Proper Disposal of 3,5-Dichloro-4-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of 3,5-Dichloro-4-methylpyridine, ensuring operational safety and regulatory compliance.

Safety and Hazard Summary

This compound is a hazardous chemical requiring careful handling. The following table summarizes its key hazard classifications according to the Globally Harmonized System (GHS).[1]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment should be worn.[2][3][4][5]

Protection TypeRecommended Specification
Eye/Face ProtectionChemical safety goggles or face shield (EN 166)
Skin ProtectionChemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing
Respiratory ProtectionUse only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Disposal Protocol for this compound

The primary method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[2][4] Always adhere to local, regional, and national hazardous waste regulations.[3]

Step 1: Waste Identification and Segregation

  • Identify the waste as "this compound."

  • Do not mix with other waste streams.

  • Keep the chemical in its original, properly labeled container if possible. If not, use a new, compatible, and clearly labeled container.

Step 2: Container Management

  • Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area.[2][5]

  • Keep the container away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[2][5]

Step 3: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and known hazards.

  • The approved disposal method is typically incineration at a permitted hazardous waste facility.

Step 4: Spill Management In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.[2]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep up or collect the absorbed material and place it into a suitable, labeled container for disposal.[5]

  • Do not allow the chemical to enter drains or waterways.[2]

Step 5: Decontamination

  • Thoroughly clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated cleaning materials as hazardous waste.

  • Wash hands and any exposed skin thoroughly after handling.[2]

Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Process cluster_spill Spill Contingency start Start: Identify this compound Waste segregate Segregate from other waste streams start->segregate containerize Ensure proper container and labeling segregate->containerize contact Contact Licensed Waste Disposal Company containerize->contact spill Spill Occurs containerize->spill Potential Event provide_info Provide Chemical Information contact->provide_info schedule Schedule Pickup provide_info->schedule end_disposal Waste collected by licensed professional schedule->end_disposal contain Contain spill with inert absorbent spill->contain collect Collect and containerize spill waste contain->collect decontaminate Decontaminate spill area collect->decontaminate decontaminate->contact Dispose of spill waste

Caption: Disposal workflow for this compound.

PPE_Decision_Tree cluster_ppe Required Personal Protective Equipment start Handling this compound? eye_protection Wear chemical safety goggles/face shield start->eye_protection Yes hand_protection Wear chemical-resistant gloves start->hand_protection Yes body_protection Wear protective clothing start->body_protection Yes respiratory_protection Use in well-ventilated area or with respirator start->respiratory_protection Yes no_handling No handling required. Standard lab attire sufficient. start->no_handling No

Caption: PPE decision tree for handling this compound.

References

Personal protective equipment for handling 3,5-Dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of 3,5-Dichloro-4-methylpyridine, including personal protective equipment (PPE) protocols, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] It is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Standard/Specification
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Conforming to EN166 or OSHA 29 CFR 1910.133.[2][3]
Hand Protection Protective gloves (e.g., Nitrile rubber).Follow manufacturer's specifications for chemical resistance.
Skin and Body Protection Protective clothing, including a lab coat. For larger quantities or splash potential, chemical-resistant overalls and boots may be necessary.Flame retardant antistatic protective clothing may be appropriate.
Respiratory Protection A dust respirator or an air-purifying respirator with appropriate cartridges should be used if ventilation is inadequate or if dusts are generated.NIOSH/MSHA or European Standard EN 149 approved.[2][3]

Safe Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and exposure. Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4]

Operational Plan:

  • Preparation: Ensure that an eyewash station and safety shower are readily accessible.[2][3]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[2]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3] Store away from incompatible materials such as strong oxidizing agents.[2]

Spill and Disposal Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear the appropriate PPE as outlined above.

Spill Cleanup:

  • For solid spills, sweep up the material, taking care not to disperse dust, and place it into a suitable, closed container for disposal.[3]

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

Disposal Plan: Disposal of this compound and its containers must be conducted in accordance with local, regional, and national hazardous waste regulations.[3] It is recommended to entrust disposal to a licensed waste disposal company. Do not allow the product to enter drains.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower) prep1->prep2 handle1 Work in a Well-Ventilated Area (Fume Hood) prep2->handle1 handle2 Avoid Contact and Inhalation handle1->handle2 spill1 Evacuate and Ventilate Area handle2->spill1 In Case of Spill disp1 Label Waste Container handle2->disp1 After Use spill2 Contain Spill spill1->spill2 spill3 Collect Waste in Sealed Container spill2->spill3 spill3->disp1 disp2 Dispose via Licensed Contractor disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.